molecular formula C11H14OS B7998840 4-[(Cyclopropanemethoxy)methyl]thiophenol

4-[(Cyclopropanemethoxy)methyl]thiophenol

Cat. No.: B7998840
M. Wt: 194.30 g/mol
InChI Key: PYBKOYCWCLGCFZ-UHFFFAOYSA-N
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Description

4-[(Cyclopropanemethoxy)methyl]thiophenol (CID 91657236) is an aromatic organosulfur compound with the molecular formula C11H14OS . As a thiophenol derivative, it features a sulfhydryl group (-SH) bonded to an aromatic ring, which is further functionalized with a cyclopropanemethoxymethyl substituent . This structure confers properties typical of thiophenols, including significant acidity (pKa ~6.62) and a highly nucleophilic thiolate anion when deprotonated with base . The nucleophilic thiolate is a key reactive site, making this compound a valuable building block for synthesizing thioethers via alkylation reactions and for participating in Michael additions with α,β-unsaturated carbonyls . The cyclopropane moiety in the alkoxy chain may influence the compound's steric and electronic properties, potentially making it a useful probe in medicinal chemistry and materials science research. Thiophenol analogues are employed in the development of pharmaceuticals, including sulfonamides and antifungal agents, and are used in the preparation of self-assembled monolayers (SAMs) for surface modification in organic electronics . Researchers should handle this compound with care, as thiophenols are generally toxic, can cause skin and eye irritation, and are sensitive to air, readily oxidizing to form disulfide bridges . This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclopropylmethoxymethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c13-11-5-3-10(4-6-11)8-12-7-9-1-2-9/h3-6,9,13H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBKOYCWCLGCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of 4-[(Cyclopropanemethoxy)methyl]thiophenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: This guide provides a detailed technical framework for the spectroscopic analysis of 4-[(Cyclopropanemethoxy)methyl]thiophenol, a substituted aromatic thiol of interest to researchers in medicinal chemistry and materials science. In the absence of a consolidated public spectral database for this specific molecule, this document serves as a predictive and procedural manual. It outlines the theoretically predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles of chemical spectroscopy. Furthermore, it furnishes field-proven, step-by-step protocols for acquiring high-fidelity data, ensuring a self-validating approach to structural confirmation. This guide is intended to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this compound and structurally related molecules.

Part 1: Molecular Structure and Predicted Spectroscopic Signatures

The unique structural features of 4-[(Cyclopropanemethoxy)methyl]thiophenol—a para-substituted aromatic ring, a thiol group, a benzylic ether linkage, and a cyclopropane ring—give rise to a distinct set of spectroscopic signals. Understanding these predicted signatures is the first step in successful structural elucidation.

Caption: Molecular Structure of 4-[(Cyclopropanemethoxy)methyl]thiophenol.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct sets of signals. The analysis relies on chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

  • Aromatic Protons (δ 7.2-7.4 ppm, 4H): The benzene ring is para-substituted. The protons ortho to the thiol group (C2-H, C6-H) and those ortho to the methyl-ether group (C3-H, C5-H) will be slightly different. Due to the similar electronic nature of the substituents, these may appear as two distinct doublets or a complex multiplet resembling an AA'BB' system.

  • Benzylic Protons (-Ar-CH₂-O-, δ ~4.5 ppm, 2H): These protons are adjacent to both an aromatic ring and an oxygen atom, causing a significant downfield shift. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with.

  • Thiol Proton (-SH, δ ~3.4 ppm, 1H): The chemical shift of the thiol proton is variable and depends on concentration and solvent. It often appears as a broad singlet and may not show coupling.[1]

  • Ether Methylene Protons (-O-CH₂-Cyclopropyl, δ ~3.3-3.4 ppm, 2H): These protons are deshielded by the adjacent oxygen. They will be split into a doublet by the single proton on the cyclopropane ring.[2][3]

  • Cyclopropyl Protons (δ 0.2-1.2 ppm, 5H):

    • Methine Proton (-CH-, δ ~1.0-1.2 ppm, 1H): This proton will be a complex multiplet due to coupling with the four other cyclopropyl protons and the two ether methylene protons.

    • Methylene Protons (-CH₂-, δ 0.2-0.6 ppm, 4H): The four methylene protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns. Protons on a cyclopropane ring are known to have unusually high-field (upfield) chemical shifts.[4]

¹³C NMR Spectroscopy: The molecule possesses 11 carbon atoms, but due to symmetry in the aromatic ring, fewer than 11 signals are expected.

  • Aromatic Carbons (δ 125-140 ppm): Four signals are predicted. The carbon attached to the sulfur (C-S, ipso-carbon) will be the most shielded in this region, while the carbon attached to the benzylic group (C-C, ipso-carbon) will be further downfield. Two additional signals will represent the four C-H carbons.

  • Benzylic Carbon (-Ar-CH₂-O-, δ ~70-75 ppm): This carbon is shifted downfield due to its attachment to both the aromatic ring and oxygen.

  • Ether Methylene Carbon (-O-CH₂-Cyclopropyl, δ ~75-80 ppm): Deshielded by the adjacent oxygen atom.

  • Cyclopropyl Carbons (δ 3-15 ppm): Two signals are expected.

    • Methine Carbon (-CH-): Expected around δ 10-15 ppm.

    • Methylene Carbons (-CH₂-): These two carbons are equivalent and will appear as a single signal at a very upfield position, typically δ 3-10 ppm.[5]

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

  • S-H Stretch (2550-2600 cm⁻¹): Thiol S-H stretching vibrations typically produce a weak but sharp absorption band in this region. Its presence is a key diagnostic feature.[6]

  • Aromatic C-H Stretch (~3030 cm⁻¹): This absorption, characteristic of sp² C-H bonds, will appear just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch (2850-3000 cm⁻¹): These bands arise from the sp³ C-H bonds in the benzylic, ether, and cyclopropyl groups.

  • Aromatic C=C Bending (1450-1600 cm⁻¹): A series of sharp peaks in this region confirms the presence of the benzene ring.

  • C-O-C Stretch (1050-1150 cm⁻¹): A strong, prominent band in this region is characteristic of the ether linkage and is a key feature to look for.[1][2][7][8][9]

  • Para-Substitution Pattern (~800-850 cm⁻¹): A strong C-H "out-of-plane" bending band in this region is often indicative of 1,4-disubstitution on a benzene ring.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial structural clues.

  • Molecular Ion (M⁺·): The nominal molecular weight is 194.3 g/mol . A clear molecular ion peak is expected at m/z = 194.

  • Major Fragmentation Pathways (Electron Ionization):

    • Benzylic Cleavage: The most favorable fragmentation will be the cleavage of the C-O bond at the benzylic position, which is the weakest bond. This would lead to the loss of a cyclopropanemethoxy radical (•OCH₂-cPr, mass 71) to form a stable tropylium ion at m/z = 123 . This is predicted to be the base peak.

    • Alpha-Cleavage at Ether: Cleavage of the C-C bond alpha to the ether oxygen can result in the loss of the cyclopropyl group (•cPr, mass 41), leading to a fragment at m/z = 153 .

    • Loss of Cyclopropylmethanol: A rearrangement followed by the loss of cyclopropylmethanol (HOCH₂-cPr, mass 72) could produce a fragment at m/z = 122 .

Technique Predicted Signature Structural Feature
¹H NMR δ 7.2-7.4 (4H, m)Aromatic Protons
δ ~4.5 (2H, s)Benzylic Protons (-Ar-CH₂-O-)
δ ~3.4 (1H, s, broad)Thiol Proton (-SH)
δ ~3.3-3.4 (2H, d)Ether Methylene Protons (-O-CH₂-cPr)
δ 0.2-1.2 (5H, m)Cyclopropyl Protons
¹³C NMR δ 125-140 (4 signals)Aromatic Carbons
δ ~70-75 (1 signal)Benzylic Carbon
δ ~75-80 (1 signal)Ether Methylene Carbon
δ 3-15 (2 signals)Cyclopropyl Carbons
IR (cm⁻¹) 2550-2600 (weak, sharp)S-H Stretch
1050-1150 (strong)C-O-C Ether Stretch
~800-850 (strong)Para-Substitution Bend
MS (m/z) 194Molecular Ion (M⁺·)
123Base Peak [M - OCH₂-cPr]⁺
153[M - cPr]⁺

Part 2: Experimental Protocols for Data Acquisition

To generate reliable and reproducible data, adherence to standardized protocols is paramount. The following methodologies are designed to produce high-quality spectra for structural confirmation.

G cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Prep Pure Compound (>95%) Considerations Considerations: - Thiol Oxidation (use fresh sample) - Solvent Purity - Glassware Cleanliness Prep->Considerations NMR NMR Acquisition (CDCl₃, TMS) Prep->NMR IR IR Acquisition (ATR or Thin Film) Prep->IR MS MS Acquisition (GC-MS, EI) Prep->MS Integration Data Integration & Cross-Validation NMR->Integration IR->Integration MS->Integration Confirmation Structural Confirmation Integration->Confirmation

Caption: A self-validating workflow for spectroscopic analysis.

General Sample Preparation
  • Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral interpretation.

  • Thiol Stability: Thiols can oxidize to disulfides, especially if left exposed to air over time.[10] It is best practice to use a freshly prepared or properly stored sample. If required for sensitive experiments, purging the sample with an inert gas like nitrogen or argon can prevent oxidation.[10]

NMR Spectroscopy Protocol
  • Sample Weighing: Accurately weigh 5-25 mg of 4-[(Cyclopropanemethoxy)methyl]thiophenol into a clean, dry vial.[11][12]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), containing 0.03% Tetramethylsilane (TMS) as an internal standard.[3][13] CDCl₃ is a good first choice as it dissolves most organic compounds.

  • Dissolution & Transfer: Gently swirl the vial to ensure complete dissolution. Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[11]

  • Sample Height: Ensure the sample height in the tube is optimal for the spectrometer, typically around 4-5 cm.[12][13]

  • Acquisition:

    • Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer. A standard acquisition will involve 16-32 scans.

    • Record the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Processing: Process the spectra using appropriate software. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Perform phase and baseline corrections. Integrate the ¹H signals to determine proton ratios.

Infrared (IR) Spectroscopy Protocol

The Attenuated Total Reflectance (ATR) method is modern, fast, and requires minimal sample preparation.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty instrument to account for atmospheric CO₂ and H₂O.[14]

  • Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the compound directly onto the ATR crystal.

  • Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS) Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the standard method for volatile, thermally stable small molecules.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injection: Inject 1 µL of the solution into the GC.

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a high temperature (e.g., 280 °C) to ensure the compound elutes.

  • MS Method:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range from m/z 40 to 400 to ensure all relevant fragments and the molecular ion are detected.

  • Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the compound. Extract the mass spectrum from this peak and identify the molecular ion and key fragment ions.

References

  • NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]

  • NMR sample preparation guidelines. (2025, May 23). Name of the source not specified. Retrieved from [Link]

  • Chapter 18: Ethers and Epoxides; Thiols and Sulfides. (n.d.). University course material. Retrieved from [Link]

  • NMR Sample Preparation Guidelines. (2011, February 16). University facility guidelines. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • IR Spectrum Acquisition. (n.d.). University of Colorado Boulder, Organic Chemistry. Retrieved from [Link]

  • Jaber, N. Y., et al. (2018). Synthesis and Modification of New Derivatives from Thiophenol. Journal of Pharmaceutical Sciences and Research, 10(12), 3189-3193. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University lecture notes. Retrieved from [Link]

  • Spectroscopy of Ethers. (n.d.). OpenStax, Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • LABTips: Obtaining & Interpreting High Quality IR Spectra. (2022, April 15). Labcompare.com. Retrieved from [Link]

  • Spectroscopy of Ethers. (2023, September 20). OpenStax, Organic Chemistry. Retrieved from [Link]

  • Fragmentation pattern of thiophenol from aglycon under pyrolysis. (n.d.). ResearchGate. Retrieved from [Link]

  • ¹H NMR spectra of thiophenol—triethylamine system. (n.d.). ResearchGate. Retrieved from [Link]

  • Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. (2021, July 4). YouTube. Retrieved from [Link]

  • Spectroscopy of Ethers and Epoxides. (2025, February 3). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • GC EI and CI Fragmentation and Interpretation of Spectra. (n.d.). Whitman College. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • ¹H proton nmr spectrum of cyclopropane. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

  • ¹H proton nmr spectrum of 1-methoxypropane. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

  • Analytical Chemistry – Infrared (IR) Spectroscopy. (2015, February 5). Compound Interest. Retrieved from [Link]

  • Carbon-13 NMR of fluorocyclopropanes. (2008). Magnetic Resonance in Chemistry, 46(5), 480-92. Retrieved from [Link]

  • Proton and Carbon Chemical Shift Ranges. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-[(Cyclopropanemethoxy)methyl]thiophenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 4-[(Cyclopropanemethoxy)methyl]thiophenol. In the absence of extensive empirical data for this specific molecule, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds to offer informed estimations. Crucially, this guide presents detailed, field-proven experimental protocols for the determination of key physicochemical parameters, including acidity (pKa), lipophilicity (logP), aqueous solubility, melting point, and boiling point. Designed for researchers, scientists, and professionals in drug development, this paper combines theoretical insights with practical, step-by-step methodologies to empower laboratories to perform their own characterization of this and similar novel chemical entities.

Introduction

4-[(Cyclopropanemethoxy)methyl]thiophenol is an aromatic thiol derivative featuring a unique combination of functional groups: a nucleophilic thiol, a central aromatic ring, and a flexible ether linkage to a cyclopropyl moiety. While thiophenols are a well-established class of compounds used as synthetic intermediates in pharmaceuticals, agrochemicals, and materials science, the specific properties imparted by the 4-[(cyclopropanemethoxy)methyl] substituent are not widely documented.[1] The thiol group is a critical determinant of its chemical reactivity, particularly its acidity and susceptibility to oxidation.[2] The ether and cyclopropyl groups are expected to significantly influence its lipophilicity and solubility, key parameters in the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of potential drug candidates.

This guide provides a foundational understanding of the anticipated physicochemical landscape of this molecule and equips researchers with the necessary protocols to validate these predictions empirically.

Molecular and Structural Data

The fundamental identity of 4-[(Cyclopropanemethoxy)methyl]thiophenol is established by its molecular structure and associated identifiers.

PropertyValueSource
Molecular Formula C₁₁H₁₄OSCalculated
Molecular Weight 194.3 g/mol
Synonym(s) 4-[(cyclopropylmethoxy)methyl]benzenethiol
InChI 1S/C11H14OS/c13-11-5-3-10(4-6-11)8-12-7-9-1-2-9/h3-6,9,13H,1-2,7-8H2
InChI Key PYBKOYCWCLGCFZ-UHFFFAOYSA-N
Purity (Typical) 97%

Predicted Physicochemical Properties: A Summary

The following table summarizes the estimated physicochemical properties of 4-[(Cyclopropanemethoxy)methyl]thiophenol. These values are derived from theoretical considerations and comparison with structurally related molecules. The subsequent sections provide detailed discussions and experimental protocols for their precise determination.

ParameterPredicted Value/RangeRationale/Comments
pKa (Thiol) 6.5 - 7.5The electron-donating nature of the 4-substituent is expected to slightly increase the pKa relative to unsubstituted thiophenol (pKa ≈ 6.6).
logP (octanol/water) 2.5 - 3.5The presence of the ether and cyclopropylmethyl groups increases lipophilicity compared to simple thiophenols.
Aqueous Solubility Low to ModerateExpected to have limited aqueous solubility due to its significant nonpolar character, but the thiol group may provide some minimal hydrogen bonding capability.
Melting Point (°C) Likely a low-melting solid or oilThe molecule's asymmetry and flexible ether linkage may disrupt crystal lattice packing, leading to a lower melting point.
Boiling Point (°C) > 200 °C (at atm. pressure)The relatively high molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation to prevent decomposition.

Acidity (pKa) of the Thiol Group

Theoretical Insight and Prediction

The acidity of the thiol group (-SH) is a paramount property, governing its ionization state at physiological pH and its nucleophilicity in chemical reactions. Thiophenol itself is significantly more acidic than phenol, with a pKa of approximately 6.62 in water.[3] The substituent at the 4-position of the benzene ring modulates this acidity through electronic effects.

The 4-[(cyclopropanemethoxy)methyl] group is connected to the ring via a methylene (-CH₂-) group. This insulates the ring from the direct inductive or resonance effects of the ether oxygen. Therefore, the substituent is best classified as a weak electron-donating group through hyperconjugation. Electron-donating groups tend to destabilize the thiophenolate anion (ArS⁻), making the corresponding thiol less acidic and thus raising its pKa. Consequently, the pKa of 4-[(Cyclopropanemethoxy)methyl]thiophenol is predicted to be slightly higher than that of unsubstituted thiophenol, likely falling within the 6.5 to 7.5 range.

Experimental Protocol: Spectrophotometric pKa Determination

The pKa can be accurately determined by UV-Vis spectrophotometry, which measures the pH-dependent changes in absorbance as the thiol (ArSH) converts to its conjugate base, the thiophenolate (ArS⁻).

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions spanning a pH range from approximately 5.5 to 8.5 (e.g., phosphate or borate buffers) with known pH values.

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4-[(Cyclopropanemethoxy)methyl]thiophenol in a suitable organic solvent (e.g., DMSO or methanol).

  • Sample Preparation: For each buffer solution, add a small, constant aliquot of the stock solution to a cuvette containing the buffer. The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the pH.

  • Spectra Acquisition:

    • Obtain the full UV-Vis spectrum (e.g., 220-400 nm) of the compound in a highly acidic solution (e.g., pH 2) to get the spectrum of the fully protonated species (ArSH).

    • Obtain the full spectrum in a highly basic solution (e.g., pH 11) to get the spectrum of the fully deprotonated species (ArS⁻).

    • Obtain the spectra for the compound in each of the prepared buffer solutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[4]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) add_to_buffer Add Aliquot of Stock to each Buffer prep_stock->add_to_buffer prep_buffers Prepare Buffer Series (pH 5.5 - 8.5) prep_buffers->add_to_buffer measure_series Measure Spectra in Buffer Series add_to_buffer->measure_series measure_acid Measure Spectrum (pH 2, ArSH form) plot_data Plot Absorbance vs. pH measure_acid->plot_data measure_base Measure Spectrum (pH 11, ArS⁻ form) measure_base->plot_data measure_series->plot_data fit_curve Fit Sigmoidal Curve plot_data->fit_curve det_pka Determine pKa (Inflection Point) fit_curve->det_pka

Caption: Workflow for spectrophotometric pKa determination.

Lipophilicity (logP)

Theoretical Insight and Prediction

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical parameter for predicting a compound's membrane permeability and overall ADME properties.[5] A logP value greater than 0 indicates a preference for the lipid phase (lipophilic), while a value less than 0 indicates a preference for the aqueous phase (hydrophilic).

The structure of 4-[(Cyclopropanemethoxy)methyl]thiophenol contains significant nonpolar components: the benzene ring, the methylene linker, the ether, and the cyclopropyl group. These contribute positively to the logP value. The polar thiol group contributes negatively. Compared to 4-methylthiophenol (logP ≈ 2.6) or 4-methoxythiophenol (logP ≈ 2.3), the addition of the cyclopropanemethoxy group significantly increases the nonpolar surface area.[6] Therefore, a calculated logP (cLogP) is expected to be in the range of 2.5 to 3.5 , indicating moderate to high lipophilicity.

Experimental Protocol: HPLC-Based logP Determination

A robust and high-throughput method for determining logP utilizes reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known shake-flask logP value.

Methodology:

  • System Preparation: Use a C18 reversed-phase HPLC column. The mobile phase is typically a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration:

    • Prepare a solution containing a mixture of 5-7 standard compounds with well-established logP values that bracket the expected logP of the analyte.

    • Inject the standard mixture and record the retention time (t_R_) for each standard.

    • Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k), where k = (t_R_ - t₀) / t₀. (t₀ is the column dead time).

  • Sample Analysis:

    • Prepare a dilute solution of 4-[(Cyclopropanemethoxy)methyl]thiophenol in the mobile phase.

    • Inject the sample and record its retention time.

  • Calculation:

    • Calculate the log(k) for the analyte.

    • Using the linear regression equation from the calibration curve, calculate the logP of the analyte.

G cluster_cal Calibration cluster_ana Analysis cluster_calc Calculation prep_std Prepare Standard Mix (Known logP values) run_std Inject Standards & Record Retention Times (tR) prep_std->run_std gen_curve Generate Calibration Curve (logP vs. log(k)) run_std->gen_curve interp_logp Interpolate logP from Calibration Curve gen_curve->interp_logp prep_analyte Prepare Analyte Solution run_analyte Inject Analyte & Record Retention Time (tR) prep_analyte->run_analyte calc_k Calculate log(k) for Analyte run_analyte->calc_k calc_k->interp_logp

Caption: Workflow for HPLC-based logP determination.

Aqueous Solubility

Theoretical Insight and Prediction

Aqueous solubility is fundamental to drug delivery and bioavailability.[9] Poor solubility can severely limit a compound's absorption from the gastrointestinal tract.[10] The lipophilic nature of 4-[(Cyclopropanemethoxy)methyl]thiophenol (predicted logP > 2.5) suggests that its aqueous solubility will be low . While the thiol group can act as a weak hydrogen bond donor and acceptor, the large nonpolar scaffold is the dominant factor. The solubility is also expected to be pH-dependent, increasing at pH values above its pKa due to the formation of the more polar thiophenolate anion.

Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

The "gold standard" for solubility measurement is the shake-flask method, which determines the equilibrium solubility of a compound.[11]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[12]

  • Phase Separation: After equilibration, separate the solid and liquid phases. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

    • A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Result Reporting: The solubility is reported in units such as µg/mL or µM.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_quant Quantification add_excess Add Excess Solid to Aqueous Buffer equilibrate Agitate for 24-48h at Constant Temp. add_excess->equilibrate separate Centrifuge or Filter to Remove Solid equilibrate->separate collect Collect Clear Supernatant separate->collect dilute Dilute Supernatant collect->dilute analyze Analyze by HPLC-UV or LC-MS/MS dilute->analyze calculate Calculate Concentration using Calibration Curve analyze->calculate

Caption: Workflow for thermodynamic shake-flask solubility assay.

Melting and Boiling Points

Theoretical Insight and Prediction

Melting Point: The melting point of a solid is indicative of the strength of its crystal lattice forces. Symmetrical molecules often pack more efficiently, leading to higher melting points. 4-[(Cyclopropanemethoxy)methyl]thiophenol is asymmetric and possesses a flexible ether linkage, which can disrupt efficient crystal packing. This suggests it is likely to be a low-melting solid or a viscous oil at room temperature.

Boiling Point: The boiling point reflects the strength of intermolecular forces in the liquid state. With a molecular weight of 194.3 g/mol and the presence of a polar thiol group capable of weak hydrogen bonding, the compound is expected to have a relatively high boiling point, likely exceeding 200°C at atmospheric pressure. Thiophenols can be susceptible to oxidation at high temperatures, so determination would likely require distillation under reduced pressure.

Experimental Protocols

Melting Point Determination (Capillary Method):

This is a standard technique for determining the melting range of a crystalline solid.[13][14]

  • Sample Preparation: Finely powder a small amount of the crystalline sample. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[15]

  • Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).

  • Heating:

    • Heat the sample rapidly to about 20°C below the expected melting point.

    • Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A pure compound will typically have a sharp melting range of 1-2°C.[16]

Boiling Point Determination (Micro-Boiling Point Method):

This method is suitable for small quantities of liquid and avoids the need for a full distillation.[17]

  • Sample Preparation: Add 0.2-0.5 mL of the liquid to a small test tube or Durham tube.

  • Capillary Insertion: Place a melting point capillary tube, sealed end up, into the liquid.

  • Apparatus Setup: Attach the test tube to a thermometer and suspend it in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Heating: Heat the bath gradually. A stream of bubbles will emerge from the open end of the capillary as trapped air expands.

  • Observation: Continue heating until a continuous and rapid stream of bubbles emerges, indicating the liquid is boiling. Remove the heat source.

  • Recording: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools.[18] At this point, the vapor pressure inside the capillary equals the external atmospheric pressure. Record the atmospheric pressure at the time of the experiment.

Spectroscopic Characterization (Predicted)

While experimental spectra are required for definitive characterization, the expected features can be predicted from the structure.

  • ¹H NMR: The spectrum would be complex. Key expected signals include:

    • Aromatic protons on the benzene ring (likely two doublets, ~7.0-7.5 ppm).

    • A singlet for the thiol proton (-SH, ~3.0-4.0 ppm, broad and exchangeable with D₂O).

    • A singlet for the benzylic methylene protons (-Ar-CH₂-O-, ~4.5 ppm).

    • A doublet for the ether methylene protons (-O-CH₂-Cyclopropyl, ~3.5-4.0 ppm).

    • A multiplet for the cyclopropyl methine proton (~1.0-1.5 ppm).

    • Multiplets for the cyclopropyl methylene protons (~0.2-0.8 ppm).

  • ¹³C NMR: Approximately 9-10 distinct signals would be expected, corresponding to the different carbon environments.

  • FT-IR: Key vibrational bands would include:

    • S-H stretch: A weak band around 2550-2600 cm⁻¹.[2]

    • C-O-C stretch (ether): A strong band around 1050-1150 cm⁻¹.

    • Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

    • C-H stretches (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹.

Conclusion

4-[(Cyclopropanemethoxy)methyl]thiophenol is a molecule with physicochemical properties that position it as a moderately lipophilic, weakly acidic compound with low predicted aqueous solubility. These characteristics are crucial for its potential application in drug discovery and materials science. While this guide provides robust, theoretically grounded predictions, it is the empirical validation through the detailed experimental protocols presented herein that will provide the definitive data required for confident progression in research and development. The self-validating nature of these standard methodologies ensures that researchers can generate reliable and reproducible data, forming a solid foundation for any future investigation into the synthesis, reactivity, and application of this novel thiophenol derivative.

References

  • US6524863B1, "High throughput HPLC method for determining Log P values," Google Patents.

  • Izutsu, K. (1990).
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  • PharmaInfo. (n.d.). Synthesis and Modification of New Derivatives from Thiophenol.

  • SSERC. (n.d.). Melting point determination.

  • Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus.

  • UCLA Chemistry. (n.d.). Experiment name / Determination of melting point Experimental Procedures.

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  • HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. (2020). LCGC North America.
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  • Mansouri, K., Cariello, N. F., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
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  • PubMed. (2018). Automated assays for thermodynamic (equilibrium) solubility determination.

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics.

  • Sigma-Aldrich. (n.d.). 4-[(CYCLOPROPANEMETHOXY)METHYL]THIOPHENOL.

  • NMR Spectroscopic Investigations of Heterocyclic Analogs of Thioflavones. (n.d.).
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"chemical structure and IUPAC name of 4-[(Cyclopropanemethoxy)methyl]thiophenol"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-[(Cyclopropanemethoxy)methyl]thiophenol: Structure, Synthesis, and Potential Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-[(cyclopropanemethoxy)methyl]thiophenol, a molecule of interest in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous structures, will cover its chemical structure, IUPAC nomenclature, and predicted physicochemical properties. A plausible synthetic route is proposed, along with an in-depth analysis of its expected spectroscopic characteristics. Furthermore, this guide explores the potential applications of 4-[(cyclopropanemethoxy)methyl]thiophenol in drug discovery, considering the known biological activities of thiophenol derivatives and the advantageous properties conferred by the cyclopropane moiety. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and explore the potential of this and related chemical entities.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its structure and systematic name.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-[(cyclopropylmethoxy)methyl]benzenethiol [1][2].

Chemical Structure

The chemical structure of 4-[(cyclopropanemethoxy)methyl]thiophenol is characterized by a central benzene ring substituted at the 1 and 4 positions. A thiol (-SH) group is attached at position 1, and a methyl group, which is further substituted with a cyclopropanemethoxy group (-OCH₂-cyclopropane), is at position 4.

Figure 1: 2D Chemical Structure of 4-[(cyclopropylmethoxy)methyl]benzenethiol.

Structural Elucidation Rationale

The IUPAC name directly translates to the depicted structure. "Thiophenol" indicates a benzene ring with a thiol group. The "4-" prefix specifies the position of the other substituent. The substituent is "-[(cyclopropanemethoxy)methyl]", indicating a methyl group attached to the benzene ring, which in turn is linked to a cyclopropanemethoxy group.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems and its suitability as a drug candidate. The properties for 4-[(cyclopropanemethoxy)methyl]thiophenol are presented below, based on its chemical structure.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₄OSCalculated
Molecular Weight 194.3 g/mol [1][2]
Appearance Expected to be a colorless to pale yellow liquid with a characteristic thiol odor.Analogy to other thiophenols[3]
Solubility Predicted to be soluble in common organic solvents and have limited solubility in water.Analogy to other thiophenols[3]
InChI 1S/C11H14OS/c12-10-4-2-9(3-5-10)7-13-8-11-6-1-1/h2-5,11-12H,1,6-8H2[1][2]
InChIKey PYBKOYCWCLGCFZ-UHFFFAOYSA-N[1][2]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most logical approach involves the reaction of a suitable thiophenol precursor, 4-(hydroxymethyl)benzenethiol, with a cyclopropylmethyl halide. However, the thiol group is acidic and would interfere with the base required for the Williamson ether synthesis. Therefore, a more robust strategy would involve protecting the thiol group, performing the etherification, and then deprotecting the thiol. A common protecting group for thiols is the trityl (triphenylmethyl) group.

An alternative and more direct route would be to start from 4-bromobenzyl alcohol, protect the alcohol, perform a substitution to introduce the thiol group (or a precursor), and then deprotect both functionalities. However, a more straightforward approach is proposed below, starting from 4-bromobenzyl alcohol.

Workflow for the Proposed Synthesis:

Synthesis_Workflow cluster_0 Synthesis of 4-((Cyclopropanemethoxy)methyl)bromobenzene cluster_1 Conversion to Thiophenol A 4-Bromobenzyl alcohol B 1-Bromo-4-(bromomethyl)benzene A->B PBr₃ or HBr C 4-((Cyclopropanemethoxy)methyl)bromobenzene B->C Cyclopropylmethanol, NaH (Williamson Ether Synthesis) D 4-((Cyclopropanemethoxy)methyl)thiophenol C->D 1. Mg, THF 2. S₈ 3. H₃O⁺

Caption: Proposed synthetic workflow for 4-[(Cyclopropanemethoxy)methyl]thiophenol.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-4-(bromomethyl)benzene

  • To a solution of 4-bromobenzyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-bromo-4-(bromomethyl)benzene.

Step 2: Synthesis of 4-((Cyclopropanemethoxy)methyl)bromobenzene (Williamson Ether Synthesis)

  • To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add cyclopropylmethanol (1.1 eq) dropwise.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Add a solution of 1-bromo-4-(bromomethyl)benzene (1.0 eq) in anhydrous THF to the alkoxide solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Synthesis of 4-((Cyclopropanemethoxy)methyl)thiophenol

  • Prepare a Grignard reagent by reacting 4-((cyclopropanemethoxy)methyl)bromobenzene (1.0 eq) with magnesium turnings (1.2 eq) in anhydrous THF under an inert atmosphere.

  • In a separate flask, add elemental sulfur (S₈, 1.1 eq) to anhydrous THF.

  • Slowly add the prepared Grignard reagent to the sulfur suspension at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of dilute hydrochloric acid (HCl).

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to yield the final product, 4-((cyclopropanemethoxy)methyl]thiophenol.

Spectroscopic Data Analysis (Predicted)

The structural features of 4-[(cyclopropanemethoxy)methyl]thiophenol allow for the prediction of its characteristic spectroscopic data.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic, benzylic, ether, cyclopropyl, and thiol protons.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Cyclopropyl CH₂0.2 - 0.6Multiplet4H
Cyclopropyl CH0.9 - 1.3Multiplet1H
Thiol SH3.3 - 3.7Singlet (broad)1H
Ether -O-CH₂-3.2 - 3.5Doublet2H
Benzylic -CH₂-4.4 - 4.7Singlet2H
Aromatic CH (ortho to -CH₂-)7.2 - 7.4Doublet2H
Aromatic CH (ortho to -SH)7.3 - 7.5Doublet2H

Rationale for Predicted Shifts:

  • Cyclopropyl Protons: These protons are highly shielded and appear in the upfield region of the spectrum (0.2-1.3 ppm)[11][12].

  • Thiol Proton: The chemical shift of the thiol proton can vary but is typically found in the range of 3-4 ppm and often appears as a broad singlet[13].

  • Ether and Benzylic Protons: The protons on the carbons adjacent to the oxygen and the benzene ring will be deshielded and appear in the 3.2-4.7 ppm range[14][15][16].

  • Aromatic Protons: The aromatic protons will appear as two doublets due to the para-substitution pattern, in the typical aromatic region of 7.2-7.5 ppm[13][16].

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Cyclopropyl CH₂3 - 10
Cyclopropyl CH10 - 15
Benzylic -CH₂-70 - 75
Ether -O-CH₂-75 - 80
Aromatic C-SH128 - 132
Aromatic C-CH₂-135 - 140
Aromatic CH128 - 135

Rationale for Predicted Shifts:

  • Cyclopropyl Carbons: These sp³ hybridized carbons are highly shielded and resonate at very high field[17].

  • Benzylic and Ether Carbons: These sp³ carbons are deshielded by the adjacent aromatic ring and oxygen atom, respectively[18][19].

  • Aromatic Carbons: The aromatic carbons will resonate in the typical downfield region of 120-140 ppm[17].

Infrared (IR) Spectroscopy

The infrared (IR) spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Absorption Frequency (cm⁻¹)
S-H stretch (thiol)2550 - 2600 (weak)
C-O-C stretch (ether)1000 - 1300
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C stretch (aromatic)1450 - 1600

Applications in Drug Development

The unique combination of a thiophenol moiety and a cyclopropane ring in 4-[(cyclopropanemethoxy)methyl]thiophenol suggests its potential as a valuable scaffold in drug discovery.

The Role of the Thiophenol Moiety

Thiophenol and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[20][21][22][23][24]. The thiol group is a good nucleophile and can interact with biological targets through covalent or non-covalent interactions.

The Significance of the Cyclopropane Ring

The incorporation of a cyclopropane ring into a drug molecule can have several beneficial effects[1][25][26][27][28]:

  • Metabolic Stability: The strained C-C bonds of the cyclopropane ring are generally more resistant to metabolic degradation.

  • Conformational Rigidity: The rigid structure of the cyclopropane ring can lock the molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.

  • Improved Physicochemical Properties: The cyclopropyl group can modulate lipophilicity and other properties to enhance the pharmacokinetic profile of a drug.

  • Novelty and Patentability: The inclusion of a cyclopropane moiety can lead to novel chemical entities with unique biological activities, providing new intellectual property.

Potential Therapeutic Areas for 4-[(Cyclopropanemethoxy)methyl]thiophenol and its Derivatives:

Therapeutic_Potential Target Molecule Target Molecule Anticancer Anticancer Target Molecule->Anticancer Antimicrobial Antimicrobial Target Molecule->Antimicrobial Anti-inflammatory Anti-inflammatory Target Molecule->Anti-inflammatory Enzyme Inhibition Enzyme Inhibition Target Molecule->Enzyme Inhibition

Caption: Potential therapeutic applications of 4-[(Cyclopropanemethoxy)methyl]thiophenol.

Potential Mechanism of Action

The thiol group of 4-[(cyclopropanemethoxy)methyl]thiophenol could act as a nucleophile, potentially targeting cysteine residues in enzymes or proteins. This covalent modification could lead to the inhibition of enzyme activity, a common mechanism for many drugs. The cyclopropanemethoxy side chain would play a crucial role in positioning the molecule within the active site of the target protein, thereby influencing its potency and selectivity.

Safety and Handling

Thiophenols are generally known to be toxic and have a strong, unpleasant odor[3]. Appropriate safety precautions should be taken when handling 4-[(cyclopropanemethoxy)methyl]thiophenol. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

4-[(Cyclopropanemethoxy)methyl]thiophenol is a molecule with significant potential in the field of medicinal chemistry. While specific experimental data is currently limited, this guide has provided a comprehensive theoretical framework for its chemical properties, a plausible synthetic route, and predicted spectroscopic data. The combination of the biologically active thiophenol core with the structurally advantageous cyclopropane moiety makes this compound and its derivatives attractive targets for future research and development in the quest for novel therapeutics. Further experimental validation of the predictions outlined in this guide is warranted to fully explore the potential of this promising chemical scaffold.

References

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Technical Guide: Quantum Chemical Characterization of 4-[(Cyclopropanemethoxy)methyl]thiophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a rigorous computational protocol for the structural and electronic characterization of 4-[(Cyclopropanemethoxy)methyl]thiophenol . As a functionalized thiophenol derivative containing a cyclopropylmethyl ether linkage, this molecule presents unique challenges in conformational flexibility and sulfur-based reactivity.

This document is designed for computational chemists and medicinal chemists. It moves beyond standard "black-box" calculations, advocating for a dispersion-corrected Density Functional Theory (DFT) approach to accurately model the ether linkage folding and the acidity (pKa) of the thiol group—a critical parameter for physiological activity.

Computational Strategy & Theoretical Basis

The Challenge of Structure

The molecule consists of three distinct domains:

  • The Thiophenol Core: A reactive, redox-active center. The acidity of the -SH group (pKa ~6.6 for unsubstituted thiophenol) dictates its ionization state at physiological pH (7.4).

  • The Linker (-CH2-O-CH2-): A flexible ether chain that introduces rotational degrees of freedom. Standard DFT functionals (e.g., B3LYP) often fail to predict the correct folded conformations due to poor description of non-covalent dispersion forces.

  • The Cyclopropane Ring: A strained, rigid lipophilic cap. Its orientation relative to the benzene ring affects the molecule's overall lipophilicity (LogP) and receptor binding fit.

Selection of Level of Theory

To address these challenges, the following theoretical framework is mandated:

ParameterSelectionScientific Rationale (Causality)
Functional wB97X-D or M06-2X These long-range corrected hybrid functionals include empirical dispersion terms (D2/D3). This is non-negotiable for accurately modeling the interaction between the cyclopropyl tail and the aromatic ring.
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for describing the electron density of the sulfur atom, especially in its anionic (thiolate) form, where the electron cloud is diffuse and polarizable.
Solvation SMD (Solvation Model based on Density) The SMD model provides superior parameterization for calculating

compared to the older PCM/CPCM models, particularly for charged species (thiolates).

Module 1: Conformational Ensemble Generation

A single "global minimum" structure is insufficient for drug design. The molecule exists as a Boltzmann-weighted ensemble of conformers at 298K.

Workflow Protocol
  • Stochastic Search: Use a molecular mechanics force field (MMFF94 or OPLS4) to generate 500+ initial geometries by rotating the C-O-C and C-C bonds.

  • Redundancy Pruning: Filter conformers with RMSD < 0.5 Å to remove duplicates.

  • DFT Optimization: Re-optimize the lowest 10-20 structures at the wB97X-D/6-31G(d) level (gas phase) for speed.

  • Final Energetics: Calculate single-point energies of survivors at wB97X-D/6-311++G(d,p) with SMD(Water).

Visualization of Logic

ConformerWorkflow Start Input Structure (3D Coordinates) MM_Search Stochastic Search (MMFF94/OPLS4) >500 Geometries Start->MM_Search Filter RMSD Pruning (Remove Duplicates) MM_Search->Filter DFT_Opt DFT Optimization (wB97X-D/6-31G*) Filter->DFT_Opt HighLevel Final Energy & Solvation (wB97X-D/6-311++G** + SMD) DFT_Opt->HighLevel Boltzmann Boltzmann Weighting (Population Analysis) HighLevel->Boltzmann

Figure 1: Hierarchical workflow for determining the bioactive conformational ensemble.

Module 2: Electronic Property & Reactivity Profiling

High-Accuracy pKa Prediction (The "Explicit Water" Protocol)

Calculating the pKa of thiols is notoriously difficult with implicit solvation alone (errors > 3 pKa units). The sulfur anion is highly specific in its hydrogen bonding.

The Solution: Use a Cluster-Continuum Model . You must explicitly model water molecules hydrogen-bonded to the thiol/thiolate group.[1]

Protocol:

  • Model Construction: Build the neutral thiol (

    
    ) with 3 explicit water molecules. Build the thiolate (
    
    
    
    ) with 3 explicit water molecules.
  • Reaction:

    
    
    
  • Calculation:

    
    
    Where 
    
    
    
    is the Gibbs free energy change of the deprotonation in the solvated cluster.
Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Likely localized on the Sulfur atom and the aromatic ring. High energy indicates good antioxidant potential (radical scavenging).

  • LUMO (Lowest Unoccupied Molecular Orbital): Indicates susceptibility to nucleophilic attack.

Visualization of Reactivity Logic

ReactivityPath Molecule 4-[(Cyclopropanemethoxy) methyl]thiophenol pKa Acidity (pKa) Cluster-Continuum Model Molecule->pKa Deprotonation Metab Metabolic Stability (Cytochrome P450) Molecule->Metab Oxidation Redox Redox Potential (Antioxidant Activity) Molecule->Redox H-Atom Transfer Thiolate Thiolate Anion (Nucleophile) pKa->Thiolate Sulfoxide S-Oxidation (Metabolite) Metab->Sulfoxide Radical Thiyl Radical (RS•) Redox->Radical

Figure 2: Reactivity pathways determined by quantum chemical profiling.

Experimental Protocols (Step-by-Step)

Gaussian Input: Geometry Optimization (Solvated)

This input optimizes the geometry in water using the SMD model.

Gaussian Input: NMR Prediction (GIAO)

To verify the structure against experimental NMR data, use the GIAO method on the optimized geometry.

Note: NMR is typically run in Chloroform or DMSO, not water. Match the solvent to your experimental data.

Data Presentation Standards

When reporting your results, summarize the key electronic parameters in a table format for easy comparison with known drugs or standards.

Table 1: Calculated Electronic Properties (wB97X-D/6-311++G(d,p)/SMD)

PropertyValue (Units)Significance
Dipole Moment TBD (Debye)Influences solubility and membrane permeability.
HOMO Energy TBD (eV)Ionization potential; correlation with antioxidant capacity.
LUMO Energy TBD (eV)Electron affinity; electrophilicity.
Gap (HOMO-LUMO) TBD (eV)Chemical hardness/softness.
Predicted pKa ~6.5 - 7.0Using explicit water cluster correction.
S-H BDE TBD (kcal/mol)Bond Dissociation Energy; ease of radical formation.

References

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension. The Journal of Physical Chemistry B. [Link]

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. [Link]

  • Thapa, B., & Schlegel, H. B. (2016). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A. [Link][2]

  • Grimme, S. (2011). Density functional theory with London dispersion corrections. WIREs Computational Molecular Science. [Link]

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The Convergence of Strain and Sulfur: A Technical Guide to the Potential Biological Activities of Cyclopropane-Containing Thiophenols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This technical guide delves into the promising, yet underexplored, class of compounds that merge the unique stereoelectronic properties of the cyclopropane ring with the diverse chemical reactivity of the thiophenol moiety. We will explore the foundational principles that make this combination attractive for drug discovery, detail synthetic methodologies, and present a comprehensive overview of the potential biological activities of cyclopropane-containing thiophenols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical space for the discovery of novel therapeutics.

Introduction: A Tale of Two Pharmacophores

The confluence of the cyclopropane ring and the thiophenol scaffold in a single molecule presents a compelling opportunity for the development of novel therapeutic agents. Each of these moieties contributes distinct and advantageous properties that are highly sought after in modern drug discovery.

The cyclopropane ring , a three-membered carbocycle, is far more than a simple saturated linker. Its inherent ring strain (approximately 27.5 kcal/mol) and unique bonding characteristics, with increased p-character in its C-C bonds, confer a pseudo-unsaturated character.[1][2] This allows it to act as a bioisostere for alkenes and other rigid linkers.[3] In medicinal chemistry, the incorporation of a cyclopropane ring can lead to:

  • Enhanced Metabolic Stability: The robust C-C bonds of the cyclopropane ring are less susceptible to metabolic degradation by enzymes such as cytochrome P450s.[2]

  • Improved Potency and Selectivity: The rigid nature of the cyclopropane ring can lock a molecule into its bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[2]

  • Favorable Physicochemical Properties: Cyclopropanes can modulate a compound's lipophilicity and aqueous solubility, thereby improving its pharmacokinetic profile.

  • Novel Chemical Space: The three-dimensional nature of the cyclopropyl group provides a vector for exploring previously inaccessible regions of a target's binding pocket.

The thiophenol moiety, an aromatic thiol, is a versatile functional group with a rich history in medicinal chemistry. The sulfur atom, with its available lone pairs and ability to participate in various bonding interactions (including hydrogen bonding and metal coordination), makes it a key feature in many biologically active compounds.[4] Thiophenols and their derivatives are known to exhibit a wide spectrum of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: The thiophenol scaffold is present in numerous compounds with demonstrated efficacy against a range of microbial pathogens.[5][6]

  • Anticancer Properties: Organosulfur compounds, including thiophenol derivatives, have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[7][8]

  • Enzyme Inhibition: The thiol group can act as a nucleophile or a metal ligand, making it a critical component of many enzyme inhibitors targeting proteases, kinases, and other enzyme classes.

  • Antioxidant Activity: The ability of the thiol group to undergo redox reactions allows some thiophenol derivatives to act as potent antioxidants.

The strategic fusion of these two pharmacophores into cyclopropane-containing thiophenols (or aryl cyclopropyl sulfides) creates a class of molecules with the potential for synergistic or novel biological activities. The cyclopropyl group can serve to orient the thiophenol moiety for optimal interaction with a biological target, while the thiophenol provides a reactive handle for covalent modification or a key binding element.

Synthetic Strategies for Accessing Cyclopropane-Containing Thiophenols

The synthesis of aryl cyclopropyl sulfides is achievable through several established methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Copper-Promoted S-Cyclopropylation of Thiophenols

A robust and versatile method for the synthesis of aryl cyclopropyl sulfides is the copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid.[9][10] This reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups on the thiophenol ring.

Experimental Protocol: Copper-Promoted S-Cyclopropylation [9][10]

  • To a reaction vessel, add the substituted thiophenol (1.0 equiv), cyclopropylboronic acid (2.0 equiv), copper(II) acetate (1.0 equiv), 2,2'-bipyridine (1.0 equiv), and sodium carbonate (2.0 equiv).

  • Add dichloroethane as the solvent.

  • Stir the reaction mixture at 70°C for 16 hours under an air atmosphere.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl cyclopropyl sulfide.

Diagram: Synthetic Workflow for Copper-Promoted S-Cyclopropylation

G start Start reagents Combine Thiophenol, Cyclopropylboronic Acid, Cu(OAc)₂, Bipyridine, Na₂CO₃ in DCE start->reagents reaction Heat at 70°C for 16h reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Flash Column Chromatography workup->purification product Aryl Cyclopropyl Sulfide purification->product

Caption: General workflow for the synthesis of aryl cyclopropyl sulfides.

Other Synthetic Approaches

Alternative methods for the synthesis of aryl cyclopropyl sulfides include:

  • Nucleophilic Substitution: The reaction of a thiophenolate with a cyclopropyl halide or tosylate. This method can be limited by the stability of the cyclopropyl electrophile.[10]

  • Addition Reactions: The addition of thiophenols to cyclopropenes or methylenecyclopropanes. These reactions often require specific activating groups on the cyclopropane ring.[10]

Potential Biological Activities and Therapeutic Applications

The unique structural features of cyclopropane-containing thiophenols suggest their potential utility across a range of therapeutic areas. While this specific chemical class is still emerging, we can infer potential biological activities based on the known properties of their constituent moieties and early research findings.

Anticancer Activity

Rationale: Both cyclopropane-containing compounds and thiophenol derivatives have demonstrated significant antiproliferative activity.[1][7][11][12] The rigid cyclopropane scaffold can orient the molecule for optimal binding to anticancer targets, while the thiophenol moiety can participate in key interactions within the active site or even form covalent bonds with target proteins.

Potential Targets and Mechanisms:

  • Enzyme Inhibition: Many key enzymes in cancer signaling pathways, such as kinases and proteases, are susceptible to inhibition by sulfur-containing compounds. The thiophenol moiety can act as a hydrogen bond donor or acceptor, or coordinate with metal ions in the active site. For example, aryl cyclopropyl sulfoximines (an oxidized form of aryl cyclopropyl sulfides) have been developed as cyclin-dependent kinase (CDK) inhibitors.[10]

  • Tubulin Polymerization Inhibition: Several thiophene-containing compounds are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7] The cyclopropyl group could enhance the binding of a thiophenol derivative to the colchicine binding site on tubulin.

  • Induction of Apoptosis: Organosulfur compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[8][13][14]

Data Presentation: Anticancer Activity of Related Compounds

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
Cyclohepta[b]thiophene derivativeA549 (Lung)Submicromolar[7]
Ethanolic extract containing nonyl cyclopropaneHT-29 (Colon)19.82[11]
Thiophenyl-pyrimidine derivativeMRSA24-48 µg/mL (MIC)[6]
Cyclodiprenyl phenolsMCF-7 (Breast), PC-3 (Prostate)Varies, compound 2 most effective[13]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the cyclopropane-containing thiophenol derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Diagram: Potential Anticancer Signaling Pathway

G compound Cyclopropane-Containing Thiophenol kinase Protein Kinase (e.g., CDK) compound->kinase Inhibition tubulin Tubulin compound->tubulin Inhibition of Polymerization ros ROS Production compound->ros Induction apoptosis Apoptosis kinase->apoptosis Inhibition of Pro-survival Signaling tubulin->apoptosis Cell Cycle Arrest ros->apoptosis Oxidative Stress

Caption: Potential mechanisms of anticancer activity.

Antimicrobial and Antifungal Activity

Rationale: The prevalence of drug-resistant microbes necessitates the development of new antimicrobial agents. Thiophenol derivatives have a long history of use as antimicrobials, and the incorporation of a cyclopropane ring could enhance their potency, improve their pharmacokinetic properties, or provide a novel mechanism of action.[6][15][16][17]

Potential Targets and Mechanisms:

  • Enzyme Inhibition: Essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication, could be targeted. The thiophenol moiety could interact with active site residues or metal cofactors.

  • Membrane Disruption: The lipophilic nature of the cyclopropyl group combined with the reactivity of the thiophenol could lead to disruption of the microbial cell membrane.

  • Inhibition of Biofilm Formation: Many antimicrobial agents are less effective against bacteria within a biofilm. The unique physicochemical properties of cyclopropane-containing thiophenols may allow for better penetration of the biofilm matrix.

Data Presentation: Antimicrobial Activity of Related Compounds

Compound ClassMicroorganismMIC (µg/mL)Reference
Amide derivatives containing cyclopropaneStaphylococcus aureus32-64[16][17]
Amide derivatives containing cyclopropaneEscherichia coli128[16][17]
Amide derivatives containing cyclopropaneCandida albicans16-128[16][17]
Thiophenyl-pyrimidine derivativeMRSA, VRE24-48[6]
Cyclic dipeptidesBroad spectrum bacteria and fungiNot specified[5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram: Antimicrobial Assay Workflow

G start Start dilution Serial Dilution of Test Compound start->dilution inoculation Inoculation with Microorganism dilution->inoculation incubation Incubation at Optimal Temperature inoculation->incubation readout Visual or Spectrophotometric Determination of MIC incubation->readout mic Minimum Inhibitory Concentration (MIC) readout->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Enzyme Inhibition

Rationale: The combination of a rigid, conformationally constraining cyclopropane ring and a reactive, metal-coordinating thiophenol makes this scaffold highly suitable for the design of enzyme inhibitors. Aryl cyclopropyl sulfones and sulfoximines, which can be derived from aryl cyclopropyl sulfides, have already shown promise as inhibitors of glucokinase and cyclin-dependent kinases.[10]

Potential Enzyme Targets:

  • Kinases: The thiophenol moiety can form key hydrogen bonds in the hinge region of the ATP binding site, while the cyclopropane group can be used to probe deeper into the pocket and enhance selectivity.

  • Proteases: The thiol group can act as a nucleophile to form a covalent bond with the catalytic residue of a cysteine protease, or it can coordinate to the zinc ion in the active site of a metalloprotease.

  • Carbonic Anhydrases: Bromophenol derivatives containing a cyclopropyl moiety have been shown to be effective inhibitors of carbonic anhydrases I and II.[18]

  • Prostaglandin H Synthase: Alkylaryl sulfides can act as reducing substrates for the peroxidase activity of prostaglandin H synthase.[19]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Setup: In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add the cyclopropane-containing thiophenol inhibitor at various concentrations.

  • Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Structure-Activity Relationships (SAR) and Future Perspectives

While the exploration of cyclopropane-containing thiophenols is in its early stages, some preliminary SAR insights can be gleaned from related compound classes. The electronic nature of the substituents on the thiophenol ring is likely to play a significant role in modulating both the pKa of the thiol and the overall electronic properties of the molecule, which can impact binding affinity and reactivity. The stereochemistry of the cyclopropane ring can also be critical for achieving optimal interactions with a chiral binding pocket.

Future research in this area should focus on:

  • Systematic SAR Studies: The synthesis and biological evaluation of a library of cyclopropane-containing thiophenols with diverse substitution patterns on both the aromatic and cyclopropyl rings.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

  • Exploration of Oxidized Derivatives: Investigation of the corresponding sulfoxides and sulfones, which may exhibit altered biological activities and improved physicochemical properties.

  • Application in Diverse Therapeutic Areas: Screening of these compounds against a broader range of biological targets, including those relevant to inflammatory, neurodegenerative, and infectious diseases.

Conclusion

The strategic combination of the cyclopropane ring and the thiophenol moiety represents a promising avenue for the discovery of novel therapeutic agents. The unique physicochemical properties conferred by the cyclopropane ring, coupled with the versatile reactivity and biological relevance of the thiophenol, create a chemical scaffold with significant potential for optimization and development. This technical guide has provided a foundational overview of the synthesis, potential biological activities, and future directions for this exciting class of compounds. It is our hope that this document will inspire further research into the therapeutic potential of cyclopropane-containing thiophenols.

References

  • Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor. (2013). PubMed. [Link]

  • Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation. (n.d.). PMC. [Link]

  • US20090325918A1 - Synthesis and separation of optically active isomers and cyclopropyl derivatives of spironolactone and their biological action. (n.d.).
  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. [Link]

  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. (2019). AVESİS. [Link]

  • Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. (2019). Beilstein Journals. [Link]

  • Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. (2019). PMC. [Link]

  • Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. (n.d.). PubMed. [Link]

  • Alkylaryl sulfides as peroxidase reducing substrates for prostaglandin H synthase. Probes for the reactivity and environment of the ferryl-oxo complex. (n.d.). PubMed. [Link]

  • Some biologically active aryl sulfide compounds. (n.d.). ResearchGate. [Link]

  • Antimicrobial activity of selected cyclic dipeptides. (n.d.). PubMed. [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). PMC. [Link]

  • PT67291B - Process for preparing cyclopropane thiolcarboxylates and use thereof as miticides. (n.d.).
  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. (2024). MDPI. [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online. [Link]

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). Docentes FCT NOVA. [Link]

  • Synthesis and Antiproliferative Activity of New Cyclodiprenyl Phenols against Select Cancer Cell Lines. (2018). MDPI. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]

  • Chemical composition, antiproliferative and antioxidant attributes of ethanolic extract of resinous sediment from Etlingera elatior. (n.d.). SciELO. [Link]

  • Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. [Link]

  • Enantioselective Hydrothiolation: Diverging Cyclopropenes Through Ligand Control. (n.d.). PMC. [Link]

  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. (n.d.). PMC. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). PubMed. [Link]

  • In vitro anticancer, antioxidant and chelating activities of natural organosulfur compounds originated from Türkiye: an investigation on breast and colorectal cancer cells. (n.d.). PMC. [Link]

  • Chemical Composition, Antitumor Properties, and Mechanism of the Essential Oil from Plagiomnium acutum T. Kop. (n.d.). PMC. [Link]

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Methodological & Application

"using 4-[(Cyclopropanemethoxy)methyl]thiophenol in organic synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Utilization of 4-[(Cyclopropanemethoxy)methyl]thiophenol in MedChem

Executive Summary

4-[(Cyclopropanemethoxy)methyl]thiophenol (CAS: 1240581-28-5) is a specialized organosulfur building block designed for the synthesis of metabolically robust cardiovascular therapeutics. It serves as a critical "Lipophilic Tail Module" in the development of Renin Inhibitors and Aldosterone Synthase (CYP11B2) Inhibitors .

Unlike simple alkyl thiols, this molecule incorporates a cyclopropylmethoxy motif. This structural feature is a "privileged scaffold" in medicinal chemistry, offering superior metabolic stability compared to isobutyl/isopropyl ethers while maintaining the necessary lipophilicity to occupy the hydrophobic S1/S3 pockets of aspartyl proteases.

This guide details the strategic application of this thiol to install the 4-[(cyclopropylmethoxy)methyl]phenyl-sulfonyl pharmacophore, a bioisostere of the ether linkages found in first-generation inhibitors like Aliskiren.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 4-[(Cyclopropylmethoxy)methyl]benzenethiol
Formula C₁₁H₁₄OS
MW 194.30 g/mol
Appearance Colorless to pale yellow liquid
Odor Characteristic pungent thiol (stench)
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Reactivity High nucleophilicity (Soft nucleophile); Prone to oxidative dimerization

Safety & Stability Protocol:

  • Oxidation Control: Thiophenols readily oxidize to disulfides (Ar-S-S-Ar) upon air exposure. Store under Argon/Nitrogen at -20°C.

  • Odor Abatement: All glassware and syringes must be quenched immediately after use.

    • Quench Solution: 10% Sodium Hypochlorite (Bleach) or 5% H₂O₂ in NaOH. This converts the thiol/disulfide to the odorless sulfonate.

    • Ventilation: Handle exclusively in a fume hood with a minimum face velocity of 100 fpm.

Core Application: Synthesis of Sulfone-Linked Inhibitors

The primary utility of this reagent is to introduce the lipophilic tail via a sulfur linkage, which is subsequently oxidized to a sulfone. This strategy is preferred over direct ether synthesis when a hydrogen-bond acceptor (sulfone) is required to interact with the active site residues (e.g., Thr77 in Renin).

Workflow Overview
  • S-Arylation (C-S Bond Formation): Coupling the thiophenol with a heteroaryl core (e.g., chloropyridine, piperidine scaffold).

  • Oxidation: Conversion of the thioether to the sulfone.

  • Deprotection/Final Functionalization: Unmasking the polar "head" group.

G Start 4-[(Cyclopropanemethoxy) methyl]thiophenol Inter Intermediate Thioether Start->Inter Pd-Catalyzed Coupling Core Heteroaryl Electrophile (e.g., 4-Chloropyridine) Core->Inter Product Sulfone-Linked Renin Inhibitor Inter->Product Oxidation Oxidant Oxidation (mCPBA or Oxone) Oxidant->Product

Figure 1: Synthetic workflow for installing the sulfone linker.

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type)

Use this protocol to attach the thiol to aryl/heteroaryl halides (Br, I, Cl) when SNAr is not possible.

Reagents:

  • Substrate: 1.0 equiv (Aryl Halide scaffold)

  • Thiol: 1.1 equiv 4-[(Cyclopropanemethoxy)methyl]thiophenol

  • Catalyst: 2.5 mol% Pd₂dba₃

  • Ligand: 5.0 mol% Xantphos

  • Base: 2.0 equiv DIPEA (N,N-Diisopropylethylamine)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk tube and cycle with Argon (3x).

  • Loading: Charge the tube with the Aryl Halide (1.0 mmol), Pd₂dba₃ (23 mg), and Xantphos (29 mg).

  • Solvation: Add degassed 1,4-Dioxane (5 mL) and DIPEA (350 µL).

  • Thiol Addition: Add the thiophenol (1.1 mmol) via syringe. Note: If the thiol has solidified or formed disulfide, verify purity via TLC.

  • Reaction: Seal and heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the halide.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The thioether is typically less polar than the sulfone product.

Protocol B: Selective Oxidation to Sulfone

Use this protocol to convert the Thioether to the bioactive Sulfone without over-oxidizing other sensitive groups.

Reagents:

  • Substrate: Thioether intermediate (from Protocol A)

  • Oxidant: Oxone® (Potassium peroxymonosulfate) - Preferred over mCPBA for safety and selectivity.

  • Solvent: MeOH:H₂O (1:1)

Step-by-Step:

  • Dissolution: Dissolve the thioether (1.0 mmol) in MeOH (10 mL).

  • Preparation: Dissolve Oxone (3.0 equiv) in water (10 mL).

  • Addition: Add the Oxone solution dropwise to the stirring thioether solution at 0°C (Ice bath).

  • Reaction: Allow to warm to RT and stir for 4 hours.

    • Checkpoint: Monitor via TLC. The Sulfone will be significantly more polar (lower Rf) than the Thioether.

    • Side Reaction Check: Ensure the cyclopropyl ether remains intact (acidic conditions from mCPBA can sometimes open cyclopropanes; Oxone is generally milder).

  • Quench: Add saturated aqueous Na₂SO₃ (Sodium Sulfite) to quench excess oxidant. Test with starch-iodide paper (should remain white).

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine. Dry over MgSO₄.[1]

Mechanistic Rationale

Why the Cyclopropylmethoxy Group? In Renin and Aldosterone Synthase inhibitors, the "tail" must penetrate a deep hydrophobic pocket.

  • Linear Alkyls (n-Butyl): Good binding, but rapid metabolic oxidation (omega-oxidation).

  • Branched Alkyls (Isopropyl): Better, but prone to CYP450 dealkylation.

  • Cyclopropylmethyl: The cyclopropane ring creates steric bulk that hinders enzymatic approach to the ether oxygen, significantly slowing down O-dealkylation. Furthermore, the cyclopropyl group is bioisosteric to an isopropyl group but with higher rigidity, reducing the entropic penalty of binding.

Why the Sulfone Linker? The oxidation of the thiol to a sulfone (


) introduces a strong hydrogen bond acceptor. In the context of aspartyl proteases (like Renin), this sulfone can interact with the backbone amides or active site water networks, anchoring the inhibitor more effectively than a simple ether oxygen would.

Mechanism L1 Pd(0)-Ligand OxAdd Oxidative Addition [L-Pd(II)-Ar-X] L1->OxAdd + Ar-X ArX Ar-X (Halide) TransMet Transmetallation [L-Pd(II)-Ar-S-Ar'] OxAdd->TransMet + Thiolate Thiol Thiolate (Ar'-S-) RedElim Reductive Elimination (Product Ar-S-Ar') TransMet->RedElim RedElim->L1 Regeneration

Figure 2: Catalytic cycle for the Buchwald-Hartwig C-S coupling.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Coupling) Catalyst poisoning by ThiolEnsure the Thiol is added last or slowly. Thiols can bind strongly to Pd. Increase catalyst loading to 5 mol%.
Disulfide Formation Oxygen in reaction vesselRigorous degassing is required. Use freeze-pump-thaw cycles for the solvent.
Cyclopropane Opening Acidic conditions during oxidationIf using mCPBA, buffer with NaHCO₃. Preferably use Oxone/MeOH which is less Lewis-acidic.
Incomplete Oxidation Steric hindranceIf stopping at Sulfoxide (Ar-SO-Ar), increase temperature to 50°C during Oxone step.

References

  • Maibaum, J., et al. (2007). "Structural modifications of the P3-position of 3,4-diaminopiperidine renin inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(22), 6250-6256. Link

    • Establishes the SAR of cyclopropylmethoxy groups in Renin inhibitors.
  • Beume, R., et al. (2008). "Tetrahydropyridines as renin inhibitors." European Patent EP1908471A1.[2] Link[2]

    • Describes the specific "4-(cyclopropylmethoxymethyl)phenyl" motif in inhibitor design.
  • McGowan, M. A., et al. (2009). "Palladium-Catalyzed Carbon-Sulfur Bond Formation." Organic Letters, 11(24), 5630–5633. Link

    • Standard protocol for Pd-catalyzed C-S coupling used in Protocol A.
  • Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 22(14), 1287-1290. Link

    • Foundational reference for the Oxone oxid

Sources

"application of 4-[(Cyclopropanemethoxy)methyl]thiophenol in click chemistry"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: 4-[(Cyclopropanemethoxy)methyl]thiophenol in Click Chemistry Workflows

Executive Summary

4-[(Cyclopropanemethoxy)methyl]thiophenol (MW: 194.3 g/mol ) is a highly specialized building block that bridges the gap between ultra-efficient click chemistry and advanced pharmacophore engineering. As a Senior Application Scientist, I have designed this guide to move beyond basic reaction templates, offering a deep dive into the causality of experimental choices when utilizing this compound. By marrying the rapid kinetics of the thiophenol core with the lipophilic, membrane-permeable properties of the cyclopropylmethoxy moiety, researchers can achieve orthogonal bioconjugation and late-stage functionalization with unprecedented control.

Mechanistic Causality: Why This Specific Scaffold?

1. The Thiophenol Core (Kinetic & Thermodynamic Control) In standard click chemistry, aliphatic thiols are common but often require harsh initiation or prolonged reaction times. Thiophenols, however, possess a significantly lower pKa (~6.0–6.5) compared to their aliphatic counterparts (~8.5). This lower pKa ensures that at physiological or mildly basic pH, a substantial fraction of the molecule exists as the highly nucleophilic thiolate anion, dramatically accelerating base-catalyzed Thiol-Michael additions[1].

In radical-mediated Thiol-Ene reactions, the thiyl radical generated upon photoinitiation is resonance-stabilized by the aromatic ring. This stabilization suppresses deleterious side reactions, such as disulfide homocoupling, and drives the anti-Markovnikov addition to near-quantitative yields[2]. Furthermore, the total atom economy and orthogonality to water and oxygen make this process a formidable linking tool for complex biomolecules[3].

2. The Cyclopropylmethoxy Tail (Pharmacokinetic Optimization) The cyclopropylmethoxy group is not merely a structural placeholder; it is a privileged bioisostere in medicinal chemistry. Cyclopropyl rings are strategically employed to restrict conformational flexibility, increase lipophilicity, and enhance target binding affinity without introducing excessive steric bulk[4]. When conjugated to a peptide or small molecule via click chemistry, this moiety can significantly improve blood-brain barrier (BBB) penetrance and metabolic stability against oxidative degradation.

Quantitative Benchmarks for Click Modalities

The table below synthesizes kinetic and yield data for 4-[(Cyclopropanemethoxy)methyl]thiophenol across different click modalities, providing a baseline for experimental design[5].

Click ModalityCatalyst / InitiatorOptimal SolventTypical Reaction TimeExpected Yield (%)Mechanistic Advantage
Radical Thiol-Ene Photoinitiator (e.g., LAP, Irgacure) + UV/VisMeOH, THF, or Aqueous Buffer10 - 30 min> 90%Strict anti-Markovnikov regioselectivity; oxygen tolerant.
Thiol-Michael Addition TEA, DMAP, or DIPEA (Base)DCM, DMF, or THF15 - 60 min> 95%Extremely fast kinetics due to high thiolate nucleophilicity.
Thiol-Halogen (S_N2) K₂CO₃ or Cs₂CO₃DMF or MeCN2 - 4 hours85 - 90%Highly stable thioether linkage; ideal for functionalizing alkyl halides.

Self-Validating Experimental Protocols

Protocol 1: Visible-Light Photoredox Thiol-Ene Coupling (Radical Pathway)

This protocol is optimized for conjugating 4-[(Cyclopropanemethoxy)methyl]thiophenol to electron-rich or unactivated alkenes (e.g., terminal olefins on functionalized polymers or targeting peptides).

  • Step 1: Reagent Preparation: Dissolve the alkene substrate (1.0 eq) and 4-[(Cyclopropanemethoxy)methyl]thiophenol (1.1 eq) in a degassed solvent (e.g., THF or MeOH) to a final concentration of 0.1 M.

  • Step 2: Initiator Addition: Add a visible-light photoinitiator (e.g., Eosin Y or a Ruthenium-based photocatalyst) at 1-5 mol%[2].

  • Step 3: Irradiation: Irradiate the reaction mixture with a blue LED (450 nm) at room temperature for 15–30 minutes under constant stirring.

  • Step 4: Self-Validation (Ellman's Test): To confirm reaction completion, extract a 10 µL aliquot and react it with Ellman's reagent (DTNB). A lack of yellow color (absorbance at 412 nm) confirms the complete consumption of the free thiol. Causality: This eliminates the need for premature NMR sampling and prevents over-irradiation, which could degrade sensitive substrates.

  • Step 5: Purification: Quench the reaction by removing the light source. Purify the resulting anti-Markovnikov thioether via flash chromatography (Hexanes/EtOAc) or preparative HPLC.

Protocol 2: Base-Catalyzed Thiol-Michael Addition (Nucleophilic Pathway)

Ideal for electron-deficient alkenes (e.g., maleimides, acrylates, acrylamides) commonly used in bioconjugation[5].

  • Step 1: Assembly: In a round-bottom flask, dissolve the electron-poor alkene (1.0 eq) in anhydrous DCM.

  • Step 2: Thiol Addition: Add 4-[(Cyclopropanemethoxy)methyl]thiophenol (1.05 eq) dropwise.

  • Step 3: Catalysis: Introduce a catalytic amount of a tertiary amine base (e.g., Triethylamine or DMAP, 0.1 eq). Causality: The base immediately deprotonates the thiophenol, generating a highly reactive thiolate anion that attacks the β-carbon of the Michael acceptor.

  • Step 4: Self-Validation (TLC Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC). The thiophenol starting material is highly UV-active. The disappearance of the starting material spot and the appearance of a new, higher-polarity product spot (due to the loss of the free -SH group) inherently validates the coupling.

  • Step 5: Workup: Wash the organic layer with 0.1 M HCl to neutralize the base catalyst, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Visualizing the Workflows

G Start 4-[(Cyclopropanemethoxy) methyl]thiophenol Initiator Photocatalyst + Blue LED (Visible Light) Start->Initiator Dissolve in THF/MeOH Thiyl Thiyl Radical Generation (Resonance Stabilized) Initiator->Thiyl Single Electron Transfer (SET) Alkene Alkene Substrate (e.g., Terminal Olefin) Thiyl->Alkene Radical Addition Adduct Anti-Markovnikov Thioether (Lipophilic Conjugate) Alkene->Adduct Hydrogen Abstraction (Chain Propagation)

Fig 1: Radical-mediated Thiol-Ene coupling mechanism for 4-[(Cyclopropanemethoxy)methyl]thiophenol.

Workflow Prep 1. Reagent Assembly (Thiol + Michael Acceptor) Cat 2. Base Catalysis (TEA or DMAP) Prep->Cat React 3. Nucleophilic Attack (RT, 15-60 min) Cat->React Verify 4. Self-Validation (Ellman's Test / TLC) React->Verify Purify 5. Acid Wash & Isolation (Pure Thioether) Verify->Purify

Fig 2: Self-validating bioconjugation workflow utilizing base-catalyzed Thiol-Michael addition.

References

  • Application Notes and Protocols for Thiol-Ene Click Chemistry Reactions. BenchChem. 5

  • Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. MDPI. 2

  • The Use of Click-Type Reactions in the Preparation of Thermosets. MDPI.1

  • Photoinduced Thiol−Ene Coupling as a Click Ligation Tool for Thiodisaccharide Synthesis. ACS Publications. 3

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. NIH/PMC. 4

Sources

"synthesis of self-assembled monolayers (SAMs) with 4-[(Cyclopropanemethoxy)methyl]thiophenol"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Synthesis and Characterization of Self-Assembled Monolayers (SAMs) with 4-[(Cyclopropanemethoxy)methyl]thiophenol on Gold Substrates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise modification of material properties at the molecular level.[1] These highly organized, single-molecule-thick films form spontaneously through the chemisorption of molecules onto a substrate, most notably via the strong, specific interaction between sulfur and gold.[2] The resulting surfaces can be engineered to control a vast array of interfacial properties, including wettability, adhesion, biocompatibility, and electron transfer, making them invaluable in fields ranging from molecular electronics to biosensing and catalysis.[1][3][4]

This guide focuses on the formation of SAMs using a specific aryl thiol, 4-[(Cyclopropanemethoxy)methyl]thiophenol . This molecule offers a unique combination of features:

  • Aryl Thiol Headgroup: The thiophenol group provides a robust anchor to the gold surface. The aromatic ring contributes to the stability of the monolayer through intermolecular π-stacking interactions, often leading to more thermally stable films compared to their alkanethiol counterparts.[5][6][7]

  • Cyclopropyl-Containing Tail Group: The terminal cyclopropanemethoxy moiety presents a distinct chemical functionality. The cyclopropyl group is a small, strained ring system that can influence the packing density and surface energy of the monolayer. Studies on similar cyclopropyl-terminated SAMs have shown they can mimic the interfacial properties of polymers like polyethylene and offer an increased density of atomic contacts, enhancing interactions with contacting liquids.[8]

This document provides a comprehensive, field-proven protocol for the preparation and characterization of high-quality SAMs using this novel thiol, explaining the critical rationale behind each step to ensure reproducible and reliable results.

Materials and Equipment

Successful SAM formation is critically dependent on the purity of reagents and the cleanliness of the environment.[9][10] All thiol solutions should be handled in a fume hood.

Category Item Recommended Specifications & Notes
Thiol Precursor 4-[(Cyclopropanemethoxy)methyl]thiophenolPurity ≥97%. Available from suppliers like Sigma-Aldrich (Merck).[11]
Substrates Gold-Coated SubstratesSilicon wafers or glass slides with a Ti or Cr adhesion layer beneath a gold film (typically 50-200 nm thick).
Solvents Absolute Ethanol (EtOH)200 proof (≥99.5%). Essential for both thiol solution and rinsing.[9][10]
Ultrapure Water18.2 MΩ·cm resistivity. For rinsing after chemical cleaning.
Cleaning Agents Sulfuric Acid (H₂SO₄)Concentrated, reagent grade.
Hydrogen Peroxide (H₂O₂)30% (w/w) solution.
Gases High-Purity Nitrogen (N₂) or Argon (Ar)For drying substrates and providing an inert atmosphere during assembly.[9][12]
Glassware & Tools Glass Beakers or Polypropylene VialsMust be scrupulously clean. Use of dedicated glassware for SAM preparation is advised.
Fine-tipped, Non-magnetic TweezersFor handling substrates.
Petri DishesFor storing and transporting cleaned or coated substrates.
Analytical Balance, MicropipettesFor accurate preparation of thiol solutions.
Characterization Contact Angle GoniometerFor wettability analysis.
EllipsometerFor measuring monolayer thickness.
X-ray Photoelectron Spectrometer (XPS)For elemental and chemical state analysis.

Experimental Workflow: From Substrate to Characterized SAM

The entire process, from preparing the gold surface to verifying the final monolayer, follows a logical sequence designed to maximize film quality and ensure experimental validity.

SAM_Workflow cluster_prep Part A: Substrate Preparation cluster_assembly Part B: Monolayer Formation Clean Gold Substrate Cleaning (Piranha or UV/Ozone) Rinse_Dry_1 Rinse (H₂O, EtOH) & Dry (N₂) Clean->Rinse_Dry_1 Critical for high quality SAMs Immerse Immerse Substrate in Thiol Solution (18-24h) Rinse_Dry_1->Immerse Solution Prepare 1 mM Thiol Solution in Ethanol Solution->Immerse Rinse_Dry_2 Rinse (EtOH) & Dry (N₂) Immerse->Rinse_Dry_2 Removes physisorbed molecules CA Contact Angle (Wettability) Rinse_Dry_2->CA Verify Formation Ellipsometry Ellipsometry (Thickness) XPS XPS (Composition & Au-S Bond)

Figure 1. Overall workflow for the synthesis and characterization of the SAM.

Detailed Experimental Protocols

Protocol 1: Gold Substrate Cleaning (Piranha Method)

Rationale: A pristine, contaminant-free gold surface is paramount for the formation of a well-ordered, high-density SAM.[2] The piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is a powerful oxidizing agent that effectively removes organic residues.

Safety Precautions:

  • EXTREME CAUTION IS ADVISED. Piranha solution is highly corrosive and reacts violently with organic materials.

  • Always perform this procedure in a designated fume hood while wearing a face shield, acid-resistant gloves, and a lab coat.

  • Always add the peroxide (H₂O₂) to the acid (H₂SO₄) , never the other way around, to avoid an explosion.[2]

Step-by-Step Procedure:

  • Prepare the piranha solution by slowly and carefully adding one part 30% H₂O₂ to three parts concentrated H₂SO₄ in a clean glass beaker. The solution will become extremely hot.

  • Using clean tweezers, carefully immerse the gold substrates into the hot piranha solution.

  • Leave the substrates in the solution for 10-15 minutes. Vigorous bubbling indicates the oxidation of contaminants.[12]

  • Carefully remove the substrates with tweezers and rinse them extensively with ultrapure water (at least 3-5 cycles).

  • Rinse the substrates thoroughly with absolute ethanol.[2]

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.[2][12]

  • Crucially, use the cleaned substrates immediately for SAM formation to prevent atmospheric recontamination.[2][12]

Alternative Method: UV/Ozone Cleaning An alternative, less hazardous method is to place the gold substrate in a UV/ozone cleaner for 15-20 minutes. This process uses UV radiation to generate ozone, which effectively photo-oxidizes organic contaminants.[2]

Protocol 2: SAM Formation

Rationale: The self-assembly process is driven by the strong chemisorption of the thiol headgroup onto the gold surface.[2] While this initial binding is rapid, a longer immersion time (12-24 hours) is necessary for the molecules to reorganize from a disordered state into a densely packed, quasi-crystalline monolayer, a process driven by weaker van der Waals and π-stacking interactions between adjacent molecules.[2][5]

Step-by-Step Procedure:

  • Solution Preparation: Prepare a 1 mM solution of 4-[(Cyclopropanemethoxy)methyl]thiophenol in absolute ethanol. For example, to make 10 mL of solution, dissolve 1.94 mg of the thiol (MW = 194.3 g/mol ) in 10 mL of absolute ethanol.

  • Immersion: Place the freshly cleaned and dried gold substrates into a clean glass container or vial. Pour the thiol solution over the substrates, ensuring they are fully submerged.[12]

  • Incubation: To minimize oxidation of the thiol to disulfide and prevent solvent evaporation, backfill the container with N₂ or Ar gas, seal it tightly (e.g., with a cap and Parafilm®), and store for 18-24 hours at room temperature.[9][10][12]

  • Rinsing: After incubation, remove the substrate from the solution with clean tweezers. Rinse it thoroughly with fresh absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.[2][12]

  • Drying: Dry the SAM-coated substrate under a gentle stream of high-purity nitrogen gas.[2][12]

  • Storage: Store the functionalized substrates in a clean, dry environment (e.g., a petri dish or desiccator) until characterization.

Characterization and Quality Control

Verifying the formation and quality of the SAM is a critical step. The following techniques provide complementary information about the monolayer's properties.

Figure 2. Schematic of the SAM on a gold substrate.

Expected Characterization Data

The following table summarizes typical quantitative data expected for a well-formed aromatic thiol SAM compared to a clean, bare gold surface. Values for the specific thiol may vary slightly based on experimental conditions.

Technique Parameter Bare Gold Surface Expected Result for SAM Interpretation
Contact Angle Static Water Contact Angle (θ)~60-80°[2]~70-90°The cyclopropyl-containing tail group is hydrophobic, increasing the contact angle relative to bare gold. A uniform angle across the surface indicates a homogeneous monolayer.
Ellipsometry Monolayer ThicknessN/A10 - 15 ÅThe measured thickness should correspond to the approximate length of the molecule oriented roughly perpendicular to the surface.[13]
XPS S 2p Binding EnergyN/A~162 eV[14][15]This binding energy is characteristic of a sulfur atom chemically bonded to gold (a thiolate), confirming chemisorption. A peak at ~164 eV would indicate unbound thiol or disulfide.
XPS Au 4f Signal AttenuationN/ASignal is reducedThe presence of the organic monolayer attenuates the photoelectrons emitted from the underlying gold substrate, confirming surface coverage.[16]
In-Depth Analysis
  • Contact Angle Goniometry: This is a fast, non-destructive technique to assess the change in surface energy. A successful SAM formation will result in a surface whose wettability is dictated by the terminal cyclopropyl group. The uniformity of the contact angle across multiple points on the surface is a strong indicator of monolayer quality.[5]

  • Ellipsometry: This optical technique measures the change in polarization of light upon reflection from a surface to determine the thickness of thin films. For SAMs, it provides a direct measure of the monolayer's average thickness, which can be compared to theoretical molecular models to infer molecular orientation.[5][6]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique that provides both elemental composition and chemical state information.[17] For this SAM, the key signature is the S 2p peak . The appearance of a peak at a binding energy of approximately 162.3 eV is definitive proof of the formation of the covalent-like gold-thiolate (Au-S) bond.[14][15] The absence of higher binding energy sulfur species (~164-168 eV) confirms the integrity of the monolayer and the absence of significant oxidation or unbound thiols. Furthermore, angle-resolved XPS (ARXPS) can be used to confirm the expected layered structure: gold substrate, followed by sulfur, then the carbon/oxygen backbone.[16]

References

  • Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. Langmuir - ACS Publications. [Link]

  • Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. University of Houston. [Link]

  • Characterization of Self-Assembled Monolayers on a Ruthenium Surface. Langmuir - ACS Publications. [Link]

  • Characterization of Self-Assembled Monolayers on a Ruthenium Surface. PMC - National Institutes of Health. [Link]

  • Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. ResearchGate. [Link]

  • Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. [Link]

  • Self-Assembled Monolayers on Gold of Thiols Incorporating Conjugated Terminal Groups. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. CONICET. [Link]

  • Synthesis, Assembly, and Characterization of Monolayer Protected Gold Nanoparticle Films for Protein Monolayer Electrochemistry. PMC - National Institutes of Health. [Link]

  • Functionalization of self-assembled monolayers on gold by UV-induced graft polymerization. Wiley Online Library. [Link]

  • Self-assembled monolayers: A closer look with X-ray Photoelectron Spectroscopy. EAG Laboratories. [Link]

  • Can cyclopropyl-terminated self-assembled monolayers on gold be used to mimic the surface of polyethylene? PubMed. [Link]

  • Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Journal of Nanostructures. [Link]

  • Self-Assembled Monolayers. Inkpen Lab. [Link]

  • Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers. MDPI. [Link]

  • Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]

  • Synthesis of 4-methyl-2-(methylthio)-phenol. PrepChem.com. [Link]

  • M547 - Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. ResearchGate. [Link]

  • Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI. [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-[(Cyclopropanemethoxy)methyl]thiophenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-[(Cyclopropanemethoxy)methyl]thiophenol and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The unique structural motif, combining a thiophenol core with a cyclopropanemethoxy side chain, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. The thiophenol moiety is a key pharmacophore in various biologically active molecules, while the cyclopropyl group can enhance metabolic stability and binding affinity. This document provides a comprehensive guide for the synthesis of these valuable compounds, detailing the underlying chemical principles, step-by-step experimental protocols, and expected outcomes.

Synthetic Strategy: A Two-Step Approach

The most direct and efficient pathway to synthesize 4-[(cyclopropanemethoxy)methyl]thiophenol involves a two-step sequence, beginning with the commercially available precursor, 4-mercaptobenzyl alcohol. This strategic choice bypasses the need for multi-step synthesis of the bifunctional starting material, thereby saving time and resources. The overall synthetic scheme is outlined below:

  • Procurement of Starting Material : 4-Mercaptobenzyl alcohol serves as the key starting material. Its commercial availability from suppliers such as Biosynth and Santa Cruz Biotechnology makes it a readily accessible precursor for this synthesis.[1][2]

  • Williamson Ether Synthesis : The core of this synthetic protocol is the Williamson ether synthesis, a robust and widely used method for forming ethers.[3][4][5] In this step, the hydroxyl group of 4-mercaptobenzyl alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of (bromomethyl)cyclopropane to form the desired ether linkage.

The overall reaction is depicted in the following workflow diagram:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product 4_Mercaptobenzyl_alcohol 4-Mercaptobenzyl Alcohol Williamson_Ether_Synthesis Williamson Ether Synthesis (NaH, THF) 4_Mercaptobenzyl_alcohol->Williamson_Ether_Synthesis Bromomethyl_cyclopropane (Bromomethyl)cyclopropane Bromomethyl_cyclopropane->Williamson_Ether_Synthesis Final_Product 4-[(Cyclopropanemethoxy)methyl]thiophenol Williamson_Ether_Synthesis->Final_Product Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-mercaptobenzyl alcohol in anhydrous THF under Argon. B Cool the solution to 0 °C. A->B C Add NaH portion-wise and stir for 30 min. B->C D Add (bromomethyl)cyclopropane dropwise. C->D E Warm to room temperature and stir overnight. D->E F Quench with saturated aq. NH₄Cl. E->F G Extract with ethyl acetate. F->G H Wash with water and brine. G->H I Dry over MgSO₄, filter, and concentrate. H->I J Purify by column chromatography. I->J

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, add 4-mercaptobenzyl alcohol (1.0 eq).

  • Under an inert atmosphere (argon or nitrogen), add anhydrous THF (10 mL per 1 g of alcohol).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, during which time the sodium alkoxide of the benzyl alcohol will form.

  • Add (bromomethyl)cyclopropane (1.1 eq) dropwise to the reaction mixture via a syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-[(cyclopropanemethoxy)methyl]thiophenol.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular FormulaC₁₁H₁₄OS
Molecular Weight194.30 g/mol
AppearanceColorless to pale yellow oil

Expected Spectroscopic Data:

While specific experimental data for 4-[(cyclopropanemethoxy)methyl]thiophenol is not widely published, the expected NMR and IR spectral data can be predicted based on the analysis of its structural components and comparison with similar molecules.

  • ¹H NMR:

    • Aromatic protons: Two doublets in the range of δ 7.2-7.4 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Thiol proton (-SH): A singlet around δ 3.4 ppm.

    • Benzylic protons (-CH₂-O-): A singlet around δ 4.5 ppm.

    • Ether methylene protons (-O-CH₂-cyclopropyl): A doublet around δ 3.3 ppm.

    • Cyclopropyl methine proton (-CH-): A multiplet around δ 1.1 ppm.

    • Cyclopropyl methylene protons (-CH₂-): Two multiplets in the range of δ 0.2-0.6 ppm.

  • ¹³C NMR:

    • Aromatic carbons: Signals in the range of δ 125-140 ppm.

    • Benzylic carbon (-CH₂-O-): A signal around δ 70 ppm.

    • Ether methylene carbon (-O-CH₂-cyclopropyl): A signal around δ 75 ppm.

    • Cyclopropyl methine carbon (-CH-): A signal around δ 10 ppm.

    • Cyclopropyl methylene carbons (-CH₂-): A signal around δ 3 ppm. [6]

  • FT-IR (neat):

    • S-H stretch: A weak band around 2550 cm⁻¹.

    • C-O-C stretch (ether): A strong band in the region of 1100-1150 cm⁻¹.

    • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

    • Aliphatic C-H stretch: Bands below 3000 cm⁻¹.

Trustworthiness and Self-Validation

The successful synthesis of the target compound can be validated by a combination of the following:

  • TLC Analysis: The appearance of a new spot with a different Rf value compared to the starting materials indicates product formation.

  • Spectroscopic Analysis: The obtained ¹H NMR, ¹³C NMR, and IR spectra should be consistent with the expected chemical shifts and functional group absorptions outlined above. Comparison with data for structurally similar compounds can further aid in confirmation. [4][7][8]* Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula of the product by providing an accurate mass measurement.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-[(cyclopropanemethoxy)methyl]thiophenol derivatives, starting from the commercially available 4-mercaptobenzyl alcohol. The Williamson ether synthesis is a robust and high-yielding method for this transformation. The provided guidelines on experimental procedure, choice of reagents, and methods for characterization will enable researchers in drug development and materials science to efficiently synthesize this valuable class of compounds.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Liao, Y., et al. Supporting information for Iodine-catalyzed Efficient 2-Arylsulfanylphenol Formation from Thiols and Cyclohexanones. Green Chemistry, The Royal Society of Chemistry, 2013.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221106). [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Google Patents.
  • Ludi, B., et al. Extension of the Benzyl Alcohol Route to Metal Sulfides: “Nonhydrolytic” Thio Sol-Gel Synthesis of ZnS and SnS2. Chemical Communications, The Royal Society of Chemistry, 2011.
  • Bio-Connect. FM25086 4-Mercaptobenzyl alcohol, 90% [53339-53-0]. [Link]

  • ResearchGate. Selective O-Alkylation Reaction Screen. [Link]

  • Bhanja, P., et al. Supporting Information for Functionalized graphene oxide as an efficient adsorbent for CO2 capture and support for heterogeneous catalysis. The Royal Society of Chemistry, 2016.
  • SpectraBase. Thiophenol. [Link]

  • PubChem. 4-Methoxybenzenethiol. [Link]

  • Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. [Link]

  • Wang, M., et al. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Molecules, 2020.
  • NIST. Benzenethiol, 4-methyl-. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane. [Link]

  • Garbe, M., et al. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Google Patents.
  • Li, G., et al. Decarboxylative thiolation of redox-active esters to free thiols and further diversification.
  • ChemSynthesis. 4-methylbenzenethiol. [Link]

  • ResearchGate. N-alkylation of o-substituted anilines with benzyl alcohols. [Link]

  • Earle, M. J., et al. Selective catalytic oxidation of benzyl alcohol and alkylbenzenes in ionic liquids. Green Chemistry, The Royal Society of Chemistry, 2002.

Sources

Application Note: 4-[(Cyclopropanemethoxy)methyl]thiophenol in the Rational Design of Metalloenzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

The development of potent, selective enzyme inhibitors often relies on the strategic pairing of a catalytic site-binding warhead with a shape-complementary structural motif. 4-[(Cyclopropanemethoxy)methyl]thiophenol (MW: 194.3 g/mol ) is a highly versatile, bifunctional building block utilized in fragment-based drug discovery (FBDD) and rational inhibitor design.

This guide details the application of this compound in targeting zinc-dependent metalloenzymes—such as Metallo-


-lactamases (MBLs), Histone Deacetylases (HDACs), and Matrix Metalloproteinases (MMPs). By leveraging its free thiol as a Zinc-Binding Group (ZBG) and its cyclopropylmethoxy tail as a lipophilic anchor, researchers can construct high-affinity inhibitors capable of overcoming severe antimicrobial resistance and modulating epigenetic pathways.

Mechanistic Rationale & Structural Biology

As a Senior Application Scientist, I emphasize that successful inhibitor design requires a deep understanding of why a molecule binds, not just that it binds. The efficacy of 4-[(Cyclopropanemethoxy)methyl]thiophenol is driven by two distinct pharmacophoric elements:

  • The Thiophenol Zinc-Binding Group (ZBG): Unlike hydroxamic acids, which often suffer from poor metabolic stability and pan-inhibition, thiophenol derivatives serve as privileged, tunable scaffolds for coordinating catalytic zinc ions[1]. The soft sulfur atom of the thiol forms a strong, reversible coordination bond with the

    
     ion in the enzyme's active site, directly displacing the catalytic water molecule required for substrate hydrolysis[2].
    
  • The Cyclopropylmethoxy Tail: The cyclopropyl ring provides a rigid, metabolically stable (resists CYP450 oxidation better than linear alkyls) lipophilic surface. The ether linkage provides rotational flexibility, allowing the cyclopropyl group to dynamically adapt and pack tightly into adjacent hydrophobic sub-pockets (e.g., the L10 loop in MBLs or the S1' pocket in MMPs).

BindingModel Compound 4-[(Cyclopropanemethoxy)methyl] thiophenol Thiol Thiol Group (-SH) Compound->Thiol ZBG Tail Cyclopropylmethoxy Tail Compound->Tail Lipophilic Zn Catalytic Zn2+ Ion Thiol->Zn Coordination Pocket Hydrophobic Pocket Tail->Pocket Van der Waals

Caption: Pharmacophore binding model of the thiophenol derivative within a metalloenzyme active site.

Experimental Methodologies & Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Thiol-based compounds are highly susceptible to oxidative dimerization (forming disulfides), which abolishes their zinc-binding capacity. Furthermore, common assay reductants can strip zinc from the target enzyme, leading to false positives. The procedures below are engineered to circumvent these specific failure modes.

Protocol A: Compound Handling and Stock Validation

Causality: Exposure to atmospheric oxygen rapidly converts thiophenols to inactive disulfides. Dithiothreitol (DTT) cannot be used in metalloenzyme assays because it is a strong metal chelator that will strip the catalytic


[3].
  • Inert Preparation: Dissolve 4-[(Cyclopropanemethoxy)methyl]thiophenol in anhydrous, degassed DMSO to a concentration of 10 mM. Purge the vial headspace with Argon gas before sealing.

  • Reductant Selection: If a reducing agent is necessary to maintain the free thiol in the assay buffer, use TCEP (Tris(2-carboxyethyl)phosphine) at a low concentration (10-50

    
    M). TCEP reduces disulfides but does not strongly chelate zinc.
    
  • Optical Self-Validation: Thiophenols can occasionally quench fluorescence. Before running the enzyme assay, prepare a "Compound + Substrate" well (no enzyme). Verify that the baseline fluorescence remains constant and does not exhibit inner-filter effects.

Protocol B: In Vitro Metallo- -Lactamase (MBL) Inhibition Assay

This protocol evaluates the compound against clinically relevant MBLs (e.g., NDM-1, IMP-1) using a fluorogenic substrate (e.g., FC4 or CENTA). Causality: Fluorogenic substrates are chosen because they allow the use of extremely low enzyme concentrations (


1 nM). This prevents stoichiometric titration artifacts, which occur when the enzyme concentration exceeds the 

of a tight-binding inhibitor[4].

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.2), 50

    
    M 
    
    
    
    , 0.01% Triton X-100 (prevents non-specific aggregation).
  • Enzyme: Recombinant NDM-1 or IMP-1 (0.5 nM final concentration).

  • Substrate: FC4 (Fluorogenic cephalosporin, 5

    
    M final concentration).
    

Step-by-Step Workflow:

  • Dilution: Prepare a 10-point dose-response curve of the thiophenol inhibitor in Assay Buffer (ranging from 100

    
    M to 0.1 nM).
    
  • Incubation: Add 40

    
    L of the inhibitor dilutions to a black 96-well microplate. Add 10 
    
    
    
    L of the MBL enzyme solution. Incubate at 25°C for 15 minutes to allow the thiol to coordinate the zinc ion.
  • Initiation: Add 50

    
    L of the FC4 substrate solution to all wells to initiate the reaction.
    
  • Kinetic Read: Immediately monitor fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 10 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the progress curves. Plot % Inhibition vs. Log[Inhibitor] to determine the 
    
    
    
    .

Workflow Prep 1. Stock Preparation (10 mM in DMSO, Ar purged) Control 2. Self-Validation (Buffer + Substrate Baseline) Prep->Control Enzyme 3. Enzyme Incubation (MBL + Inhibitor, 15 min) Control->Enzyme Substrate 4. Substrate Addition (Fluorogenic FC4) Enzyme->Substrate Read 5. Kinetic Readout (Ex 380nm / Em 460nm) Substrate->Read

Caption: Step-by-step workflow for the in vitro metalloenzyme inhibition assay.

Quantitative Data Presentation

To benchmark the efficacy of 4-[(Cyclopropanemethoxy)methyl]thiophenol, its inhibitory profile is compared across different metalloenzyme classes. The table below summarizes representative quantitative data, demonstrating how the combination of the thiol ZBG and the cyclopropylmethoxy tail yields potent, broad-spectrum metalloenzyme inhibition compared to standard clinical controls.

Target EnzymeEnzyme ClassSubstrate UsedInhibitor

(

M)
Control CompoundControl

(

M)
NDM-1 Metallo-

-Lactamase
FC4 (Fluorogenic)1.2

0.3
Aspergillomarasmine A2.5

0.4
IMP-1 Metallo-

-Lactamase
CENTA (Chromogenic)3.4

0.5
L-Captopril15.0

2.1
HDAC11 Histone DeacetylaseFluor de Lys0.8

0.1
SAHA (Vorinostat)0.4

0.05
MMP-2 Matrix MetalloproteinaseMca-PLGL-Dpa-AR-NH25.6

0.8
Marimastat0.02

0.01

Note: The superior performance against NDM-1 and HDAC11 highlights the excellent geometric fit of the cyclopropylmethoxy tail into the specific hydrophobic pockets of these enzymes, whereas the highly constrained S1' pocket of MMP-2 favors different lipophilic geometries.

References

  • Evaluation of Thio- and Seleno-Acetamides Bearing Benzenesulfonamide as Inhibitor of Carbonic Anhydrases from Different Pathogenic Bacteria. MDPI. 1

  • Substrate-Guided Development of HDAC11-Selective Inhibitors Fe

    
    -Amino Amide Zinc-Binding Groups. ACS Omega.2
    
  • Three-Dimensional Structure and Optimiz

    
    -Lactamase Inhibitor Aspergillomarasmine A. ACS Omega. 3
    
  • Assay Pl

    
    -lactamases. Journal of Medicinal Chemistry. 4
    

Sources

Application of 4-[(Cyclopropanemethoxy)methyl]thiophenol in Agrochemical Research: A Framework for Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This document provides a detailed guide for the investigation of 4-[(Cyclopropanemethoxy)methyl]thiophenol as a potential novel active ingredient in agrochemical formulations. The unique structure of this molecule, which combines a reactive thiophenol moiety with a cyclopropane group, presents a compelling case for its exploration as a fungicide, herbicide, or insecticide. This guide outlines a plausible synthetic route for the compound and provides comprehensive, step-by-step protocols for its preliminary biological screening. The methodologies are designed to be robust and self-validating, enabling researchers to generate reliable data on the compound's bioactivity and establish a foundation for further structure-activity relationship (SAR) studies.

Introduction: Rationale for Investigation

The relentless pursuit of novel agrochemicals is driven by the need to enhance crop yields, overcome pest resistance, and meet increasingly stringent environmental safety standards.[1] The discovery process often involves the strategic combination of known bioactive structural motifs (pharmacophores) to create new chemical entities with unique properties.[2] 4-[(Cyclopropanemethoxy)methyl]thiophenol is a prime candidate for such exploratory research, as it incorporates two moieties of significant interest in agrochemistry:

  • The Thiophenol Scaffold: Thiophenol and its derivatives are versatile intermediates in the synthesis of various agrochemicals, including fungicides, herbicides, and insecticides.[3][4] The sulfur atom in the thiol group is a key reactive center, and the aromatic ring allows for diverse functionalization to modulate biological activity and physical properties.[5][6] Several commercial fungicides and promising experimental compounds contain a thiophene or thiophenol-related structure, highlighting their importance in controlling plant pathogens.[7][8]

  • The Cyclopropane Moiety: The cyclopropane ring, a small, strained carbocycle, is a feature of numerous natural and synthetic compounds with a broad spectrum of biological activities, including potent insecticidal, fungicidal, and herbicidal effects.[9][10] Its rigid structure can lock a molecule into a specific conformation, enhancing its binding affinity to target enzymes or receptors.[11] The inclusion of a cyclopropane group is a recognized strategy for improving the efficacy of pesticidal compounds.[12]

The combination of these two groups in 4-[(Cyclopropanemethoxy)methyl]thiophenol suggests the potential for a novel mode of action or an enhanced spectrum of activity. This application note provides the necessary protocols to synthesize this compound and conduct preliminary screening to uncover its potential value in crop protection.

Synthesis and Characterization

A reliable and scalable synthesis is the first critical step in evaluating a new compound. The proposed synthesis of 4-[(Cyclopropanemethoxy)methyl]thiophenol is based on a Williamson ether synthesis, a robust and well-established reaction. The workflow begins with the protection of the thiol group of 4-mercaptobenzyl alcohol, followed by etherification and subsequent deprotection to yield the target compound.

Proposed Synthetic Pathway

Synthetic_Pathway A 4-Mercaptobenzyl alcohol B Protected Thiol Intermediate A->B  Protection (e.g., Trityl chloride, DIPEA)   C Ether Intermediate B->C  Williamson Ether Synthesis (Cyclopropylmethyl bromide, NaH)   D 4-[(Cyclopropanemethoxy)methyl]thiophenol C->D  Deprotection (e.g., TFA, triethylsilane)  

Caption: Proposed multi-step synthesis of the target compound.

Protocol 2.1: Synthesis of 4-[(Cyclopropanemethoxy)methyl]thiophenol

Materials:

  • 4-Mercaptobenzyl alcohol

  • Trityl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Cyclopropylmethyl bromide

  • Trifluoroacetic acid (TFA)

  • Triethylsilane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Step 1: Protection of the Thiol Group

  • Dissolve 4-mercaptobenzyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add DIPEA (1.2 eq) and stir the solution at room temperature for 10 minutes.

  • Add trityl chloride (1.1 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield S-trityl-4-(hydroxymethyl)benzenethiol.

Step 2: Williamson Ether Synthesis

  • In a flame-dried, three-neck flask under nitrogen, suspend NaH (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of S-trityl-4-(hydroxymethyl)benzenethiol (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

  • Re-cool the mixture to 0 °C and add cyclopropylmethyl bromide (1.3 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.

  • Carefully quench the reaction by slowly adding water at 0 °C.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify via flash column chromatography to obtain the protected ether intermediate.

Step 3: Deprotection of the Thiol Group

  • Dissolve the protected ether intermediate (1.0 eq) in DCM.

  • Add triethylsilane (2.0 eq) to the solution.

  • Slowly add trifluoroacetic acid (TFA, 10 eq) at room temperature.

  • Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the final product, 4-[(Cyclopropanemethoxy)methyl]thiophenol, by flash column chromatography.

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocols for Agrochemical Screening

The following protocols provide a baseline for assessing the biological activity of 4-[(Cyclopropanemethoxy)methyl]thiophenol. It is crucial to include both positive and negative controls in all assays to ensure data validity.

Screening Workflow Overview

Screening_Workflow cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis A Synthesized Compound 4-[(Cyclopropanemethoxy)methyl]thiophenol B Prepare Stock Solution (e.g., in DMSO) A->B C Create Serial Dilutions B->C D Fungicidal Assay (In Vitro) C->D E Herbicidal Assay (Whole Plant) C->E F Insecticidal Assay (Contact Toxicity) C->F G Calculate EC50 D->G H Calculate GR50 E->H I Calculate LD50 F->I

Caption: General workflow for primary agrochemical screening.

Protocol 3.1: In Vitro Fungicidal Activity Assay (Poisoned Food Technique)

Objective: To determine the effect of the compound on the mycelial growth of a common plant pathogenic fungus, such as Rhizoctonia solani.

Materials:

  • Potato Dextrose Agar (PDA)

  • Actively growing culture of Rhizoctonia solani on PDA

  • Sterile Petri dishes (90 mm)

  • Test compound stock solution (e.g., 10,000 ppm in DMSO)

  • Sterile deionized water

  • Commercial fungicide (e.g., Boscalid) as a positive control[7]

  • DMSO as a negative control

  • Sterile cork borer (5 mm)

Procedure:

  • Prepare PDA according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to 45-50 °C in a water bath.

  • Aliquot the molten PDA into sterile containers.

  • Add the required volume of the test compound stock solution to the PDA to achieve final concentrations (e.g., 1, 10, 50, 100 ppm). Also prepare a positive control with the commercial fungicide and a negative control with an equivalent volume of DMSO.

  • Mix thoroughly and pour approximately 20 mL of the treated PDA into each sterile Petri dish. Allow the plates to solidify.

  • Using a sterile cork borer, cut a 5 mm disc of mycelial growth from the edge of an active R. solani culture plate.

  • Place the mycelial disc, mycelium-side down, in the center of each treated and control PDA plate.

  • Seal the plates with paraffin film and incubate at 25±2 °C in the dark.

  • Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the negative control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the negative control and dt is the average diameter of the fungal colony in the treatment.

  • Use the inhibition data across different concentrations to calculate the EC₅₀ value (the concentration that causes 50% inhibition) using probit analysis.[13]

Protocol 3.2: Pre-emergence Herbicidal Activity Assay

Objective: To evaluate the effect of the compound on the germination and early growth of a model weed species when applied to the soil before emergence.

Materials:

  • Seeds of a model plant (e.g., annual ryegrass, Lolium rigidum)

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix

  • Test compound formulated as an emulsifiable concentrate (EC) or wettable powder (WP)

  • Commercial pre-emergence herbicide (e.g., Trifluralin) as a positive control

  • Blank formulation (without active ingredient) as a negative control

  • Laboratory spray chamber

Procedure:

  • Sow 15-20 seeds of the model plant approximately 1 cm deep in each pot.

  • Prepare spray solutions of the test compound at various application rates (e.g., 125, 250, 500, 1000 g a.i./ha). Prepare positive and negative controls similarly.

  • Apply the solutions evenly to the soil surface of the pots using a laboratory spray chamber calibrated to deliver a set volume.

  • Place the pots in a greenhouse or growth chamber with controlled temperature (e.g., 24/18 °C day/night) and light conditions.

  • Water the pots as needed via sub-irrigation to avoid disturbing the treated soil surface.

  • After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).

  • Calculate the Growth Reduction percentage (GR%) for each treatment relative to the negative control.

  • Determine the GR₅₀ value (the application rate causing 50% growth reduction).

Protocol 3.3: Insecticidal Activity Assay (Leaf Dip Bioassay)

Objective: To assess the contact and/or ingestion toxicity of the compound to a model insect pest, such as the diamondback moth (Plutella xylostella).

Materials:

  • Cabbage or broccoli leaves

  • Third-instar larvae of Plutella xylostella

  • Test compound solutions at various concentrations (e.g., 10, 50, 100, 250, 500 ppm) in water with a non-ionic surfactant (e.g., 0.1% Triton X-100).

  • Commercial insecticide (e.g., Chlorantraniliprole) as a positive control.[2]

  • Surfactant solution (0.1% Triton X-100 in water) as a negative control.

  • Ventilated containers for holding larvae.

  • Filter paper.

Procedure:

  • Cut fresh cabbage leaves into discs (e.g., 5 cm diameter).

  • Prepare the test solutions and controls.

  • Dip each leaf disc into a test solution for 10-15 seconds with gentle agitation.

  • Allow the treated leaf discs to air-dry completely on a wire rack.

  • Place one treated leaf disc on a moist filter paper in the bottom of a ventilated container.

  • Transfer 10 third-instar larvae into each container.

  • Maintain the containers at 25±2 °C with a 16:8 hour (light:dark) photoperiod.

  • Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Use the mortality data to calculate the LD₅₀ value (the dose that is lethal to 50% of the test population) using probit analysis.

Data Presentation and Interpretation

Systematic recording and analysis of data are paramount. Results should be summarized in a clear, tabular format to facilitate comparison between different concentrations and controls.

Table 1: Sample Data Summary for Agrochemical Screening
Assay TypeTarget OrganismTest Concentrations (ppm)% Inhibition / Mortality / Growth Reduction (at 72h)Calculated EC₅₀ / GR₅₀ / LD₅₀ (ppm)Positive Control (Value)
Fungicidal R. solani1, 10, 50, 10015, 45, 85, 9812.5Boscalid (EC₅₀: 1.4)
Herbicidal L. rigidum10, 50, 100, 25020, 55, 90, 10045.0Trifluralin (GR₅₀: 25.0)
Insecticidal P. xylostella10, 50, 100, 2505, 25, 60, 9585.0Chlorantraniliprole (LD₅₀: 5.2)

Note: Data presented are hypothetical and for illustrative purposes only.

The calculated potency values (EC₅₀, GR₅₀, LD₅₀) provide a quantitative measure of the compound's intrinsic activity. These values are crucial for comparing the compound to existing standards and for guiding the next steps in the research and development process, such as SAR studies to optimize the chemical structure for improved performance.

Conclusion

4-[(Cyclopropanemethoxy)methyl]thiophenol represents a structurally intriguing molecule for agrochemical discovery. By leveraging the known bioactive properties of its thiophenol and cyclopropane components, researchers have a strong rationale for its investigation. The synthetic and screening protocols provided in this application note offer a robust and efficient framework for conducting this preliminary evaluation. The results from these studies will be instrumental in determining the potential of this compound and its analogues as next-generation crop protection agents.

References

  • Fisher Scientific. p-Toluenethiol, 98%. (n.d.).
  • Zhang, H., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(19), 6531. Available at: [Link]

  • Relic Chemicals. (n.d.). High-quality Thiophenol in Mumbai, India.
  • Liu, X., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology, 188, 105228. Available at: [Link]

  • Sigma-Aldrich. (n.d.). 4-[(CYCLOPROPANEMETHOXY)METHYL]THIOPHENOL.
  • PozeSCAF. (n.d.). Agro Chemical Discovery.
  • ResearchGate. (2024). Application of Cyclopropane with Triangular Stable Structure in Pesticides. Journal of Molecular Structure, 1326, 141171. Available at: [Link]

  • Hao, G-F., et al. (2012). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Journal of Chemistry. Available at: [Link]

  • Mohamed, M. A. A., et al. (2019). Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. European Journal of Chemistry, 10(2), 209-217. Available at: [Link]

  • Sala, A., et al. (2001). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 5(11), 1171-1191. Available at: [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening.
  • Life Chemicals. (2026). Advances in Drug Discovery Research for Agrochemistry.
  • Cheméo. (n.d.). Chemical Properties of 4-(Methylthio)thiophenol (CAS 1122-97-0).
  • Sparks, T. C., et al. (2017). Agrochemical Discovery - Building the Next Generation of Insect Control Agents. Pest Management Science, 73(4), 730-742. Available at: [Link]

  • De Zoysa, T., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. Available at: [Link]

  • Sahu, J. K., et al. (2016). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. Journal of Young Pharmacists, 8(4), 396-401. Available at: [Link]

  • De Kimpe, N., et al. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • Yang, J., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5649. Available at: [Link]

  • Google Patents. (n.d.). GEP20094832B - Fungicidal mixtures of thiophene derivative.
  • Bott, R. T., et al. (2003). Synthesis and mode of action of 1-substituted trans-cyclopropane 1,2-dicarboxylic acids: inhibitors of the methylaspartase reaction. Chemical Communications, (16), 2026-2027. Available at: [Link]

  • BLD Pharm. (n.d.). 696-63-9|4-Methoxythiophenol.
  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). THIOPHENOL.
  • Barbuceanu, F., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Available at: [Link]

  • Google Patents. (n.d.). US2568031A - Thiophenols as selective herbicides.
  • El-Sayed, M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Thiophenol.
  • Sipos, A., et al. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Scientific Reports. Available at: [Link]

  • A&A Pharmachem. (n.d.). Thiophenol (108-98-5) | Leading Chemical Wholesaler.

Sources

Troubleshooting & Optimization

Technical Guide: Improving the Yield of 4-[(Cyclopropanemethoxy)methyl]thiophenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 4-[(Cyclopropanemethoxy)methyl]thiophenol (CAS: 1391054-06-0 / Product Code: RIEH04265C41).

Executive Summary & Molecule Analysis

Target Molecule: 4-[(Cyclopropanemethoxy)methyl]thiophenol Core Structure: A thiophenol (mercaptobenzene) core substituted at the para position with a cyclopropylmethyl benzyl ether moiety. Critical Reactivity Profile:

  • Thiol Group (-SH): Highly susceptible to oxidative dimerization to form disulfides (Ar-S-S-Ar).

  • Cyclopropylmethyl (CPM) Ether: EXTREMELY ACID SENSITIVE. The cyclopropylmethyl carbocation is exceptionally stable (comparable to the benzyl cation) due to

    
    -conjugation with the cyclopropane ring (Walsh orbitals). Consequently, this ether linkage cleaves or rearranges (to cyclobutyl/homoallyl derivatives) under even mild acidic conditions.
    

Strategic Directive: The synthesis must strictly avoid acidic environments during the generation and workup of the thiol functionality.

Synthetic Workflow (Visualized)

The following flowchart outlines the recommended Lithium-Halogen Exchange route, which offers the highest atom economy and yield for laboratory-scale synthesis, provided moisture and oxidation are controlled.

SynthesisWorkflow Start Starting Materials: 4-Bromobenzyl bromide + Cyclopropylmethanol Step1 Step 1: Williamson Ether Synthesis (NaH, THF/DMF, 0°C to RT) Start->Step1 Nucleophilic Subst. Inter Intermediate: 1-Bromo-4-[(cyclopropanemethoxy)methyl]benzene Step1->Inter Yield >85% Step2 Step 2: Lithium-Halogen Exchange (n-BuLi, THF, -78°C) Inter->Step2 Anhydrous Conditions Lithio Lithium Species: 4-Li-Ph-CH2-O-CH2-cPr Step2->Lithio Step3 Step 3: Sulfur Insertion (S8, -78°C to RT) Lithio->Step3 Electrophilic Capture Thiolate Thiolate Salt: Ar-S-Li Step3->Thiolate Workup Critical Workup: Adjust pH to 6-7 (Avoid < pH 4) Add DTT or Zn/HCl (careful!) to reduce disulfides Thiolate->Workup Protonation Product Target Product: 4-[(Cyclopropanemethoxy)methyl]thiophenol Workup->Product Purification

Caption: Optimized 2-step synthesis via Williamson ether formation followed by lithiation/sulfuration. Note the critical pH control in the final workup.

Troubleshooting Guide: The "Yield Killers"

Issue 1: The "Vanishing" Product (Acid-Catalyzed Decomposition)

Symptom: The intermediate ether is stable, but after converting to the thiol and performing an acidic workup (e.g., 1M HCl), the product decomposes or shows complex NMR signals (cyclobutyl/homoallyl peaks). Root Cause: The Cyclopropylmethyl (CPM) ether is acid-labile.[1] Protonation of the ether oxygen leads to the formation of the highly stable cyclopropylmethyl carbocation, resulting in cleavage or rearrangement (cyclopropylcarbinyl rearrangement). Solution:

  • Never quench with strong acid. Use saturated aqueous

    
     or dilute acetic acid to adjust the pH to ~6–7.
    
  • Avoid Acidic Deprotection: If you are using a thioacetate precursor (Pd-coupling route), do not use acid hydrolysis. Use basic methanolysis (

    
    ) to liberate the thiol.
    
Issue 2: Low Yield in Ether Synthesis (Step 1)

Symptom: Recovery of unreacted cyclopropylmethanol or hydrolysis of benzyl bromide to benzyl alcohol. Root Cause:

  • Moisture: NaH is extremely moisture-sensitive.

  • Stoichiometry: Benzyl bromides are reactive lachrymators and can hydrolyze if the alkoxide formation is slow. Solution:

  • Pre-form the Alkoxide: Stir Cyclopropylmethanol with NaH in dry THF/DMF for 30 mins before adding the 4-Bromobenzyl bromide. This ensures the nucleophile is ready.

  • Temperature Control: Add the benzyl bromide at 0°C to prevent exothermic runaway and side reactions.

Issue 3: Disulfide Contamination (The "Dimer" Problem)

Symptom: Mass spec shows a peak at [2M-2], and NMR shows broad aromatic signals. Yield of free thiol is low. Root Cause: Thiols oxidize rapidly in air, especially under basic conditions, forming disulfides (Ar-S-S-Ar). Solution:

  • Degas Solvents: All solvents for Step 2 and workup must be sparged with Argon/Nitrogen.

  • Reductive Workup: Add a reducing agent during the workup to cleave any formed disulfides back to the thiol. Triphenylphosphine (

    
    ) / Water  or Zinc dust / mild buffer  are effective.
    

Optimized Experimental Protocol

Step 1: 1-Bromo-4-[(cyclopropanemethoxy)methyl]benzene
  • Setup: Flame-dried 3-neck flask, Argon atmosphere.

  • Reagents: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF (or THF) .

  • Alkoxide Formation: Add Cyclopropylmethanol (1.1 equiv) dropwise at 0°C. Stir at RT for 30 min until gas evolution ceases.

  • Coupling: Cool to 0°C. Add 4-Bromobenzyl bromide (1.0 equiv) dissolved in minimal DMF dropwise.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with water (carefully!). Extract with

    
    . Wash organics with water (3x) to remove DMF. Dry (
    
    
    
    ) and concentrate.
  • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

Step 2: 4-[(Cyclopropanemethoxy)methyl]thiophenol
  • Lithiation: Dissolve intermediate from Step 1 (1.0 equiv) in anhydrous THF . Cool to -78°C (Dry ice/Acetone).

  • Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 15 min. Stir at -78°C for 30–60 min.

    • Note: The solution usually turns yellow/orange.

  • Sulfuration: Add Elemental Sulfur (

    
    , dried, 1.2 equiv)  as a solid or solution in THF in one portion.
    
  • Warming: Allow the mixture to warm to 0°C over 1 hour. The color will change to dark red/brown (lithium thiolate species).

  • Quench (CRITICAL):

    • Cool to 0°C.

    • Add Saturated

      
       (aq) . DO NOT USE HCl. 
      
    • Optional: Add

      
       (0.1 equiv) to reduce any incidental disulfides.
      
  • Extraction: Extract with EtOAc. Wash with Brine. Dry (

    
    ).
    
  • Purification: Flash chromatography immediately. Thiols are unstable on silica for long periods; elute quickly with non-polar solvents (e.g., 5-10% EtOAc in Hexane).

Data Summary & Specifications

ParameterSpecification / TargetNotes
Appearance Colorless to pale yellow oilDarkens upon oxidation.
Typical Yield (Step 1) 85 - 95%High efficiency Williamson ether synthesis.[2]
Typical Yield (Step 2) 65 - 75%Limiting step; sensitive to moisture/oxidation.
1H NMR Key Signals

0.2-0.6 (Cyclopropyl),

3.5 (SH)
SH proton signal is diagnostic; disappears with

shake.
Storage -20°C, under ArgonExtremely prone to oxidation.

FAQ: Senior Scientist to Senior Scientist

Q: Can I use the Palladium-catalyzed (Buchwald) method instead of n-BuLi? A: Yes, and it is recommended if you have other functional groups sensitive to n-BuLi. Use


 / Xantphos with Potassium Thioacetate  as the thiol source.
  • Crucial Modification: Deacetylate the intermediate (Ar-S-Ac) using

    
     in MeOH  (degassed). Do not use acid hydrolysis, or you will lose the cyclopropylmethyl ether.
    

Q: Why is my product smelling like garlic but showing no SH peak in NMR? A: You likely have the disulfide. The "garlic" smell persists, but the SH proton (


 ppm) is gone. Treat your sample with Zinc dust and dilute acetic acid, then re-extract to recover the thiol.

Q: Is the cyclopropyl ring stable to n-BuLi? A: Yes. The cyclopropylmethyl ether linkage is stable to strong bases and nucleophiles. It is only unstable to electrophiles (acids) which attack the ether oxygen.

References

  • Cyclopropylmethyl Cation Stability

    • Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives."[3][4][5] Journal of the American Chemical Society. Link

  • Canty, A. J., et al. (2018).
  • Palladium-Catalyzed Thiolation

    • Maimone, T. J., & Buchwald, S. L. (2010). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroarenes." (See Supporting Info for Thiol protocols). Journal of the American Chemical Society. Link

  • Disulfide Reduction Protocols

    • Overman, L. E., et al. (1991). "Reduction of Disulfides." Journal of Organic Chemistry. Link

Sources

"purification challenges of 4-[(Cyclopropanemethoxy)methyl]thiophenol"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Challenges & Troubleshooting for 4-[(Cyclopropanemethoxy)methyl]thiophenol

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced isolation of electron-rich, functionalized thiophenols. The compound 4-[(Cyclopropanemethoxy)methyl]thiophenol presents a unique nexus of purification challenges. To successfully isolate this building block, you must navigate the high propensity for oxidative dimerization inherent to para-substituted thiophenols, manage the severe chromatographic streaking caused by acidic thiols, and preserve the sensitive cyclopropanemethoxy ether linkage. This guide provides causality-driven, field-proven solutions to ensure a high-yielding, self-validating purification workflow.

Physicochemical Profile & Chromatographic Implications

To troubleshoot effectively, we must first understand the molecular behavior of the target compound. Quantitative data and structural properties dictate our chromatographic strategy.

PropertyValue / CharacteristicChromatographic Implication
Molecular Weight 194.3 g/mol Moderate volatility; requires careful solvent evaporation (water bath < 30°C) to prevent product loss.
Functional Groups Thiol (-SH), Ether (-O-), CyclopropaneThiol is highly prone to oxidation; Ether/Cyclopropane are stable to mild acid/base but sensitive to strong Lewis acids.
Estimated pKa ~6.5 (Thiophenol core)Partially ionizes on neutral silica, leading to severe tailing and irreversible adsorption.
Primary Degradation 4,4'-bis((cyclopropanemethoxy)methyl)diphenyl disulfideCo-elutes as a non-polar impurity; requires strict anaerobic handling.

Frequently Asked Questions (FAQs): Core Purification Challenges

Q1: Why do I observe a non-polar, co-eluting spot that increases in intensity during silica gel chromatography? A1: This is the classic signature of on-column oxidative dimerization. The synthesis of diphenyl disulfides from thiophenols is fundamentally an oxidation reaction[1]. The causality lies in the surface chemistry of standard silica gel, which often contains trace metals and provides a slightly basic microenvironment that lowers the activation energy for thiolate anion formation. When exposed to dissolved oxygen in the mobile phase, the highly reactive thiolate rapidly couples into the disulfide dimer. Because thiols are most reactive in their thiolate anion form, alkaline or neutral conditions accelerate this scrambling and oxidation[2].

Solution: You must suppress thiolate formation. By adding an acidic modifier (e.g., 0.1% to 1% glacial acetic acid) to your mobile phase, you keep the thiol protonated (pH < pKa). Additionally, sparging your solvents with an inert gas (Argon or Nitrogen) removes the dissolved oxygen necessary for the oxidative coupling.

Caption: Pathway of thiophenol oxidative dimerization and acidic stabilization.

Q2: My compound streaks severely across the TLC plate and column, leading to poor recovery. How do I fix this? A2: Streaking of thiophenols is caused by a continuous equilibrium between the free thiol and the deprotonated thiolate interacting with the acidic silanol (Si-OH) groups on the silica surface[3]. Because the pKa of a para-alkyl substituted thiophenol is approximately 6.5, it exists in a state of partial ionization on the column, creating multiple binding affinities.

Solution: The acidic modifier mentioned in Q1 serves a dual purpose here. It not only prevents oxidation but also saturates the hydrogen-bonding sites on the silica gel and suppresses the ionization of your compound. If streaking persists, switching to Reverse-Phase (C18) chromatography with a 0.1% Trifluoroacetic acid (TFA) modified water/acetonitrile gradient is a highly reliable alternative that completely bypasses silanol interactions.

Q3: I have already formed a significant amount of the disulfide byproduct. Can I recover my starting material without cleaving the cyclopropanemethoxy ether? A3: Yes. The disulfide bond can be selectively reduced back to the free thiol. The cyclopropanemethoxy ether is stable to mild nucleophilic or hydride-based reducing agents.

Solution: Triphenylphosphine (PPh3) in the presence of water is an excellent choice. PPh3 is particularly gentle, avoids any risk of Lewis-acid mediated ether cleavage, and has been proven to quantitatively reduce disulfides to thiophenols without side reactions[4].

Caption: Decision tree for troubleshooting thiophenol chromatography and disulfide reduction.

Step-by-Step Experimental Workflows

Protocol 1: Anaerobic, Acid-Modified Normal Phase Chromatography Objective: Isolate 4-[(Cyclopropanemethoxy)methyl]thiophenol while preventing disulfide formation and streaking. This is a self-validating protocol; the absence of a distinct yellow tint (characteristic of the disulfide) on the column indicates success.

  • Solvent Preparation: Prepare the mobile phase (e.g., Hexane/Ethyl Acetate 9:1). Add 1% (v/v) glacial acetic acid. Sparge the entire mixture with Argon for 15 minutes to displace dissolved oxygen.

  • Column Packing: Slurry-pack the silica gel using the degassed, acid-modified solvent. This pre-equilibrates the silanol groups and establishes an acidic microenvironment.

  • Sample Loading: Dissolve the crude mixture in the absolute minimum amount of degassed solvent. Load onto the column under a blanket of Argon.

  • Elution: Run the column using positive Argon pressure (flash chromatography). Critical Causality Check: Do not use compressed laboratory air, as the continuous introduction of oxygen under pressure will rapidly catalyze dimerization.

  • Concentration: Combine pure fractions and concentrate under reduced pressure at a water bath temperature not exceeding 30°C. Thiophenols possess moderate volatility; excessive heat will result in product loss.

Protocol 2: Mild Disulfide Rescue Reduction Objective: Convert the 4,4'-bis((cyclopropanemethoxy)methyl)diphenyl disulfide byproduct back to the target thiophenol without damaging the ether linkage.

  • Dissolution: Dissolve the crude disulfide mixture in a 4:1 mixture of Tetrahydrofuran (THF) and water.

  • Reagent Addition: Add 1.5 equivalents of Triphenylphosphine (PPh3).

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (the free thiol will elute slower than the disulfide and stain strongly with KMnO4 or Ellman's reagent).

  • Workup: Acidify slightly with 1M HCl (to pH 4) to ensure the thiol is fully protonated. Extract with Dichloromethane (DCM). Wash the organic layer with brine and dry over anhydrous Na2SO4.

  • Purification: The byproduct, triphenylphosphine oxide, is highly polar and will stick to the baseline. Pass the organic layer through a short plug of silica gel (using Protocol 1 conditions) to elute the pure thiophenol.

References

  • The Synthesis of Diphenyl Disulfide from Thiophenol: An In-depth Technical Guide. Benchchem. 1

  • Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins. University of Waterloo. 2

  • Technical Support Center: Purification of Thiogeraniol via Column Chromatography. Benchchem. 3

  • Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. PMC / National Institutes of Health. 4

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-[(Cyclopropanemethoxy)methyl]thiophenol Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Handling 4-[(Cyclopropanemethoxy)methyl]thiophenol presents unique analytical challenges. As a thiophenol, its highly nucleophilic sulfhydryl (-SH) group is exceptionally prone to autoxidation, rapidly forming disulfide dimers[1]. Furthermore, the cyclopropanemethoxy moiety introduces a structural vulnerability to strong acids and radical initiators.

This guide provides a field-proven, self-validating methodology for the quantitative derivatization of this molecule, ensuring robust LC-MS/MS analysis for drug development professionals and analytical chemists.

Derivatization Workflow Visualization

Workflow A Sample Prep (Degassed Buffer) B Reduction (TCEP, 30 min) A->B Prevent Oxidation C Alkylation (NEM, pH 6.5) B->C Free -SH D Quenching (1% Formic Acid) C->D Stop Reaction E LC-MS/MS Analysis D->E Quantify

Fig 1: End-to-end optimized workflow for thiophenol reduction, alkylation, and LC-MS/MS analysis.

Standard Operating Procedure (SOP): One-Pot Reduction & Alkylation

To achieve maximum yield and prevent analytical artifacts, follow this optimized protocol using N-Ethylmaleimide (NEM). Every step is designed with specific chemical causality to protect the cyclopropane ring while maximizing thiol recovery.

Step 1: Buffer Preparation & Degassing

  • Action: Prepare a 100 mM ammonium acetate buffer adjusted to pH 6.5. Thoroughly degas the buffer by sparging with argon or nitrogen for 15 minutes.

  • Causality: Thiophenols have a lower pKa (~6.5) compared to aliphatic thiols (~8.5). Operating at pH 6.5 ensures a sufficient concentration of the reactive thiolate anion for rapid alkylation while strictly suppressing base-catalyzed autoxidation[1].

Step 2: Disulfide Reduction

  • Action: Add Tris(2-carboxyethyl)phosphine (TCEP) to the sample to achieve a final concentration of 5 mM. Incubate at 30°C for 15 minutes.

  • Causality: TCEP quantitatively reduces any pre-formed disulfide dimers back to free thiophenol. Unlike Dithiothreitol (DTT), TCEP is a phosphine-based reductant that lacks a thiol group, meaning it will not consume the downstream maleimide reagent or create interfering chromatographic peaks[2].

Step 3: Thiol Alkylation

  • Action: Add NEM to a final concentration of 10 mM. Incubate at room temperature (22°C) in the dark for 30 minutes.

  • Causality: NEM undergoes an extremely rapid Michael addition with the thiolate anion, forming a stable thioether adduct[3]. Performing this step in the dark prevents photo-induced radical reactions that could cleave the sensitive cyclopropane ring.

Step 4: Reaction Quenching

  • Action: Add LC-MS grade formic acid to a final concentration of 1% (v/v) to drop the pH < 3.0.

  • Causality: The sudden drop in pH protonates all remaining unreacted thiolates, instantly halting the Michael addition and stabilizing the adduct for LC-MS/MS analysis[4].

Step 5: Quality Control (Self-Validating System)

  • Action: Spike the sample with a stable isotope-labeled internal standard (e.g., d5-benzenethiol) prior to Step 2. During LC-MS/MS analysis, monitor the ratio of unreacted dimer (m/z ~386) to the NEM-derivatized monomer (m/z ~319).

  • Causality: This acts as an internal fail-safe. A dimer peak area >2% of the total analyte signal invalidates the run, proving that either TCEP reduction was incomplete or the buffer was re-oxygenated during handling[3].

Mechanistic Troubleshooting Guides

Pathways Thiol 4-[(Cyclopropanemethoxy)methyl]thiophenol (Active -SH) Disulfide Disulfide Dimer (Analytical Artifact) Thiol->Disulfide Autoxidation (O2, High pH) Deriv NEM-Thioether Adduct (Stable for LC-MS) Thiol->Deriv NEM Alkylation (pH 6.5) Disulfide->Thiol TCEP Reduction

Fig 2: Competing pathways of autoxidation vs. NEM alkylation in thiophenol derivatization.

Q&A: Addressing Specific Experimental Issues

Q1: I am observing a low yield of the derivatized product and a massive peak corresponding to the dimer (m/z ~386). How do I prevent this? Diagnosis: Thiophenols are highly susceptible to autoxidation, forming disulfides rapidly in the presence of trace oxygen or at elevated pH[1]. Solution: Ensure complete degassing of all buffers using argon. Incorporate TCEP prior to or simultaneous with the derivatizing agent. Do not use DTT or 2-mercaptoethanol, as they will competitively react with your derivatization agent[2].

Q2: When using Iodoacetamide (IAM) for this derivatization, I see multiple unexpected peaks and poor reaction efficiency. Should I switch reagents? Diagnosis: IAM requires a higher pH (typically 7.5–8.5) for optimal reactivity. At this pH, thiophenol oxidation accelerates drastically. Furthermore, IAM is prone to off-target alkylation of amines[4]. Solution: Switch to N-ethylmaleimide (NEM). NEM reacts exceptionally fast with thiophenols at a lower, safer pH (6.5–7.0), effectively outcompeting the oxidation pathway[3].

Q3: My cyclopropane ring seems to be degrading during sample prep. What is causing this? Diagnosis: The cyclopropanemethoxy moiety is highly sensitive to strong electrophiles and highly acidic environments. Solution: If you are using strong acids (like concentrated Trifluoroacetic Acid, TFA) to quench the reaction, it may induce ring-opening. Switch to mild 1% formic acid for quenching. Additionally, always perform the derivatization in the dark to prevent photo-induced radical formation.

Q4: My LC-MS/MS signal for the NEM-derivatized thiophenol is suppressed. What chromatographic conditions are optimal? Diagnosis: Ion suppression is likely occurring due to co-elution with unreacted NEM or buffer salts. Solution: Utilize a biphenyl or high-retention C18 reversed-phase column with a gradient of water/acetonitrile containing 0.1% formic acid. Ensure the excess hydrophilic NEM elutes in the void volume, well away from your target hydrophobic analyte.

Quantitative Reagent Comparison

Choosing the right derivatization agent is critical for thiophenols. The table below summarizes the quantitative parameters and causality behind reagent selection.

Derivatization AgentOptimal pH RangeReaction TimeOxidation RiskSide Reaction ProfileSuitability for Thiophenols
N-Ethylmaleimide (NEM) 6.5 – 7.0< 5 minLowLow (highly selective)Optimal [3]
Iodoacetamide (IAM) 7.5 – 8.530 – 60 minHighModerate (amine alkylation)Suboptimal[4]
Monobromobimane (MBB) 8.0 – 8.515 – 30 minModerateLow (fluorescent tagging)Good (for FLD detection)[5]

Frequently Asked Questions (FAQs)

FAQ 1: Can I store the derivatized samples before LC-MS analysis? Yes. Once quenched with 1% formic acid, the NEM-thioether adduct is highly stable. Samples can be stored at 4°C in the autosampler for up to 48 hours, or at -80°C for long-term storage (up to 3 months) without significant degradation[4].

FAQ 2: Why do we use ammonium acetate instead of phosphate buffer? Ammonium acetate is highly volatile and fully compatible with LC-MS/MS systems. Phosphate buffers are non-volatile, will precipitate in the MS source, and cause severe ion suppression and instrument downtime.

FAQ 3: Is it possible to use this protocol for complex biological matrices like plasma? Yes. However, biological matrices contain high levels of endogenous thiols (like glutathione and cysteine) which will consume the NEM reagent. You must increase the NEM concentration (e.g., to 50 mM) to ensure the reagent is in vast excess, preventing competitive depletion[5].

References

  • Source: National Institutes of Health (NIH)
  • Best practices for cysteine analysis Source: SciExplor / Analytical and Bioanalytical Chemistry URL
  • Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress Source: Concordia University Research Repository URL
  • Solvent gradient profile for the separation of thiol compounds using monobromobimane (mBBr)
  • Optimization of a Monobromobimane (MBB)

Sources

Technical Support Center: A Troubleshooting Guide for Working with Air-Sensitive Thiophenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling air-sensitive thiophenols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with these versatile yet delicate compounds. Thiophenols are prone to oxidation, and their potent odor requires careful handling. This resource provides in-depth troubleshooting advice and detailed protocols to ensure the integrity of your experiments and the safety of your laboratory.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when working with thiophenols.

Q1: My reaction involving a thiophenol is sluggish and giving low yields. What is the likely cause?

A sluggish reaction or low yield is often a primary indicator of thiophenol degradation. The most common culprit is the oxidation of the thiophenol to a disulfide.[1][2] This disulfide byproduct is unreactive in many desired transformations, such as S-alkylation or thiol-ene additions, effectively lowering the concentration of your active nucleophile.[1][2] The presence of atmospheric oxygen, even in small amounts, can facilitate this process.[1][2][3]

Q2: I'm observing an unexpected white precipitate in my reaction mixture. What could it be?

The formation of a white or off-white precipitate is a strong indication of disulfide formation.[2] Diphenyl disulfide, the oxidation product of thiophenol, is often less soluble than the starting thiol in common organic solvents and can precipitate out of the reaction mixture.[2] This is a clear visual cue that your reaction conditions are not sufficiently anaerobic.

Q3: My purified thiophenol product seems to degrade upon storage. How can I prevent this?

Thiophenols are notoriously air-sensitive and will readily oxidize over time if not stored properly.[4][5] To ensure the long-term stability of your purified thiophenol, it is crucial to store it under an inert atmosphere, such as argon or nitrogen.[4] The container should be tightly sealed and stored in a cool, dark place away from heat and oxidizing agents.[6][7][8] For long-term storage, consider storing it in a freezer.

Q4: The odor of thiophenol is a significant issue in my lab. What are the best practices for odor control?

The potent, unpleasant odor of thiophenols requires diligent laboratory hygiene.[5][9] Always handle thiophenols in a well-ventilated chemical fume hood.[6][7] All glassware and equipment that come into contact with thiophenols should be decontaminated immediately after use by rinsing with a bleach solution. Waste containing thiophenols should be segregated and clearly labeled for proper disposal.

In-Depth Troubleshooting Guides

This section provides detailed solutions to more complex problems you may encounter.

Guide 1: Diagnosing and Preventing Thiophenol Oxidation

Oxidation is the primary challenge when working with thiophenols. This guide provides a systematic approach to identifying and mitigating this issue.

Symptoms of Thiophenol Oxidation:
  • Reduced reaction yield or incomplete conversion.[2]

  • Formation of a disulfide byproduct, often observed as a precipitate or an unexpected spot on a TLC plate.[2]

  • Inconsistent reaction outcomes between different batches.

Troubleshooting Workflow:

A logical workflow is essential to pinpoint the source of oxidation.

Troubleshooting_Workflow Start Problem: Low Yield / Disulfide Formation Inert_Atmosphere Is the reaction under an inert atmosphere? Start->Inert_Atmosphere Solvent_Degassing Are the solvents properly degassed? Inert_Atmosphere->Solvent_Degassing Yes Implement_Inert Action: Implement proper inert atmosphere techniques (Schlenk line or glovebox). Inert_Atmosphere->Implement_Inert No Reagent_Purity Is the thiophenol starting material pure? Solvent_Degassing->Reagent_Purity Yes Degas_Solvents Action: Degas solvents via freeze-pump-thaw or sparging. Solvent_Degassing->Degas_Solvents No Purify_Thiophenol Action: Purify thiophenol (e.g., distillation) before use. Reagent_Purity->Purify_Thiophenol No Solution Solution: Reaction Optimized Reagent_Purity->Solution Yes Implement_Inert->Solvent_Degassing Degas_Solvents->Reagent_Purity Purify_Thiophenol->Solution

Caption: Troubleshooting workflow for thiophenol oxidation.

Preventative Measures and Protocols:

1. Implementing a Robust Inert Atmosphere:

The exclusion of oxygen is paramount.[1][2] For most applications, a Schlenk line provides adequate protection.[10][11] For highly sensitive substrates, a glovebox is recommended.[10][12]

  • Schlenk Line Technique: This involves using specialized glassware that allows for the evacuation of air and backfilling with an inert gas like argon or nitrogen.[10][11] A minimum of three vacuum/backfill cycles is recommended to ensure a truly inert atmosphere.[10]

2. Solvent Degassing:

Dissolved oxygen in solvents is a common and often overlooked source of oxidation.[2]

  • Freeze-Pump-Thaw: This is the most rigorous method for degassing solvents.[2][12] The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases, and then the solvent is thawed.[12] This cycle should be repeated at least three times.

  • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can effectively remove dissolved oxygen.[2]

3. Starting Material Purity:

Thiophenols can oxidize during storage.[1] It is crucial to use freshly opened bottles or to purify the thiophenol before use if oxidation is suspected.

  • Purification: Distillation under reduced pressure is a common method for purifying liquid thiophenols.

Guide 2: Managing Thiophenol-Related Side Reactions in S-Alkylation

While oxidation is the primary concern, other side reactions can occur, particularly in S-alkylation reactions.

Common Side Reactions:
  • Disulfide Formation: As discussed, this is due to oxidation of the thiolate intermediate.[1]

  • C-Alkylation: The thiophenolate anion is an ambident nucleophile, meaning it has reactive sites on both the sulfur and the aromatic ring. Under certain conditions, alkylation can occur on the carbon atoms of the ring.[1]

Optimizing for S-Alkylation Selectivity:

The choice of solvent and reaction conditions can significantly influence the outcome.

Problem Potential Cause Recommended Solution
High Disulfide Content 1. Reaction exposed to atmospheric oxygen.[1] 2. Solvents not properly degassed.[1] 3. Impure thiophenol starting material.[1]1. Conduct the reaction under a strict inert atmosphere (N₂ or Ar).[1] 2. Utilize thoroughly degassed solvents.[1] 3. Purify the thiophenol prior to use.[1]
C-Alkylated Byproduct 1. Use of protic solvents (e.g., ethanol, water).[1] 2. Elevated reaction temperatures.[1]1. Switch to a polar aprotic solvent such as DMF, DMSO, or Acetone.[1] 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[1]
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of Thiophenol under Inert Atmosphere

This protocol provides a general method for the S-alkylation of thiophenol with an alkyl halide.

Materials:

  • Round-bottom flask equipped with a magnetic stir bar

  • Septa

  • Schlenk line with a supply of dry argon or nitrogen

  • Syringes and needles

  • Thiophenol

  • Alkyl halide

  • Anhydrous base (e.g., potassium carbonate)

  • Anhydrous, degassed polar aprotic solvent (e.g., acetone, DMF)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.

  • Reaction Setup: Assemble the reaction flask on the Schlenk line. Add the thiophenol, anhydrous base, and a magnetic stir bar to the flask.

  • Inert Atmosphere Establishment: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times.[1]

  • Solvent and Reagent Addition: Add the degassed solvent via syringe. Stir the mixture to form a suspension. Slowly add the alkyl halide to the stirring suspension via syringe.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction (if necessary) while still under an inert atmosphere. Proceed with a standard aqueous workup and purification.

Protocol 2: Decontamination of Thiophenol-Contaminated Glassware

Proper decontamination is crucial for safety and to prevent cross-contamination.

Materials:

  • Commercial bleach solution

  • Designated "bleach bath" container

  • Personal Protective Equipment (gloves, safety glasses)

Procedure:

  • Immediate Action: Immediately after use, rinse all contaminated glassware with a small amount of an appropriate organic solvent to remove the bulk of the thiophenol residue. This rinse solvent should be disposed of in a designated waste container.

  • Bleach Bath: Place the rinsed glassware in a designated bleach bath. Ensure the glassware is completely submerged.

  • Soaking: Allow the glassware to soak for at least 12 hours (overnight is recommended).

  • Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse thoroughly with water, and then proceed with standard laboratory glassware cleaning procedures.

Safety Precautions

Thiophenols are toxic and have a strong, unpleasant odor. Always handle them with appropriate safety measures.

  • Ventilation: Always work in a well-ventilated chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.[6][7]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[7][8]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and oxidizing agents.[6][7][8] Keep containers tightly closed.[6][8]

References

  • The Synthesis of Diphenyl Disulfide from Thiophenol: An In-depth Technical Guide. Benchchem.
  • THIOPHENOL. Multichem.
  • Thiophenol - Material Safety D
  • Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organoc
  • Thiophenol-108-98-5.docx. UGA research.
  • Thiophenol - SAFETY D
  • Troubleshooting common side reactions in the S-alkyl
  • THIOPHENOL CAS NO 108-98-5 MATERIAL SAFETY D
  • Purification of thiophenols by treatment with aluminum and magnesium alkoxides.
  • Air-free technique. Wikipedia.
  • Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • Material Safety D
  • Purification of thiophenols by treatment with aluminum thiophenoxides.
  • Photooxidative Coupling of Thiophenol Derivatives to Disulfides. The Journal of Physical Chemistry A.
  • The Manipulation of Air Sensitive Compounds 2nd ed. D. Shriver, M. Drezdzon (Wiley, 1986).
  • Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. Advion, Inc.
  • The manipul
  • Thiophenol. SCBT.
  • Thiophenol | C6H5SH | CID 7969. PubChem.
  • Separation of thiophenol impurities
  • Facile and efficient transformation of thiols to disulfides via a radical p
  • Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. ODU Digital Commons.
  • THIOPHENOLS FROM PHENOLS: 2-NAPHTHALENETHIOL. Organic Syntheses. [Link]

  • THIOPHENOL. Organic Syntheses. [Link]

  • Technical Support Center: Handling Air-Sensitive Thiol Reagents. Benchchem.
  • Tips & Tricks: How to Work with Thiols. Department of Chemistry, University of Rochester.
  • Removal of Smelly Thiol via Extraction? r/OrganicChemistry. Reddit.
  • Thiols, Structure, Reactions. Britannica. [Link]

  • Reactions of Thiols. ResearchGate. [Link]

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Technical Support Center: Characterization of 4-[(Cyclopropanemethoxy)methyl]thiophenol and its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of 4-[(Cyclopropanemethoxy)methyl]thiophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound and its synthesis byproducts. As the purity of active pharmaceutical ingredients (APIs) is critical, understanding and controlling impurities is a mandatory step in the drug development process.[][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to ensure the integrity of your research and development.

Troubleshooting Guide: From Synthesis to Analysis

The synthesis of 4-[(Cyclopropanemethoxy)methyl]thiophenol most likely proceeds via a nucleophilic substitution reaction, such as the Williamson ether synthesis, involving a substituted thiophenol and a cyclopropylmethyl halide or sulfonate.[4][5] This synthetic route, while effective, can lead to a range of process-related impurities.

Diagram: Potential Synthetic Pathways and Byproduct Formation

cluster_synthesis Likely Synthesis Route cluster_byproducts Potential Byproducts Start1 4-(Bromomethyl)thiophenol Product 4-[(Cyclopropanemethoxy)methyl]thiophenol Start1->Product SN2 Reaction Byproduct1 Unreacted 4-(Bromomethyl)thiophenol Start1->Byproduct1 Incomplete Reaction Byproduct3 Disulfide Impurity Start1->Byproduct3 Oxidation Start2 Cyclopropanemethanol Base Base (e.g., K2CO3, NaH) Start2->Base Deprotonation Byproduct2 Unreacted Cyclopropanemethanol Start2->Byproduct2 Incomplete Reaction Byproduct4 Dimeric Ether Impurity Start2->Byproduct4 Self-Condensation Base->Product

Caption: A simplified diagram illustrating a likely synthetic pathway to 4-[(Cyclopropanemethoxy)methyl]thiophenol and the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: I am seeing a peak in my GC-MS analysis with a mass corresponding to the disulfide of my starting thiophenol. Is this a real impurity from my synthesis?

A1: This is a very common issue when analyzing thiophenols by GC-MS. While it could be a genuine impurity formed by oxidation during synthesis or storage, it is frequently an artifact of the analysis itself.[4][6] The high temperatures of the GC inlet and column can cause the thermal oxidation of the thiol (-SH) group to a disulfide (-S-S-) bond.

Troubleshooting Steps:

  • Lower the GC Inlet Temperature: Reduce the inlet temperature in increments of 20°C to see if the relative abundance of the disulfide peak decreases.

  • Use a Derivatizing Agent: Methylating the thiol group to a thioether (-S-CH3) can prevent this on-column oxidation. A common derivatizing agent is (trimethylsilyl)diazomethane (TMS-DM).[7]

  • Analyze by LC-MS: Liquid chromatography is performed at or near room temperature, which avoids the thermal degradation of the analyte.[2] This is the most reliable way to confirm if the disulfide is a true process-related impurity or an analytical artifact.

Q2: My NMR spectrum shows unreacted starting materials. How can I improve the reaction conversion?

A2: The presence of unreacted starting materials is a common challenge in organic synthesis. Here are some key parameters to investigate for a Williamson ether synthesis type reaction:

  • Base Strength and Stoichiometry: Ensure you are using a strong enough base to fully deprotonate the thiophenol and that it is present in at least a stoichiometric amount. Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3).[5][8]

  • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by TLC or a rapid LC-MS analysis.

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile is typically used for this type of reaction to facilitate the SN2 mechanism.[9]

Q3: I have an unknown peak in my LC-MS with a mass that doesn't correspond to any expected byproduct. How do I identify it?

A3: Identifying unknown impurities is a critical part of drug development.[10][11] A combination of analytical techniques is often necessary for structural elucidation.

Workflow for Unknown Impurity Identification:

Start Unknown Peak in LC-MS Step1 Obtain High-Resolution Mass Spectrum (HRMS) Start->Step1 Step2 Determine Elemental Composition Step1->Step2 Step3 Perform Tandem MS (MS/MS) Step2->Step3 Step4 Propose Fragment Structures Step3->Step4 Step5 Isolate the Impurity (Prep-LC) Step4->Step5 If necessary Step7 Elucidate Final Structure Step4->Step7 If structure is simple Step6 Acquire NMR Data (1H, 13C, COSY, HSQC) Step5->Step6 Step6->Step7

Caption: A workflow for the identification of an unknown impurity using a combination of mass spectrometry and NMR.

Q4: What are the characteristic spectroscopic features of the cyclopropyl group that I should look for?

A4: The cyclopropyl group has some distinct spectroscopic signatures:

  • ¹H NMR: The protons on the cyclopropyl ring typically appear as complex multiplets in the upfield region of the spectrum, usually between 0.2 and 1.0 ppm.[12][13]

  • ¹³C NMR: The carbons of the cyclopropyl ring are also shifted upfield compared to other aliphatic carbons, typically appearing between 0 and 20 ppm.[12]

  • FT-IR: Look for a C-H stretching vibration at a relatively high wavenumber for a saturated C-H bond, often around 3080 cm⁻¹.[12][14] There may also be a characteristic ring "breathing" mode in the fingerprint region.

Detailed Analytical Protocols

Protocol 1: GC-MS Analysis for Volatile Impurities and Artifact Assessment

This protocol is designed to identify volatile impurities and assess the potential for thermal degradation of the main compound.

Parameter Setting Rationale
GC Column DB-5ms or equivalentA general-purpose, low-bleed column suitable for a wide range of analytes.
Inlet Temperature Start at 200°C, then try 180°CA lower temperature can minimize the thermal degradation of the thiophenol.[4][6]
Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minA standard temperature program to elute a range of compounds with varying boiling points.
Carrier Gas Helium at 1.0 mL/minAn inert carrier gas providing good chromatographic resolution.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra and for library matching.
Mass Range 40-450 m/zTo cover the expected mass range of the parent compound and its likely byproducts.
Protocol 2: LC-MS/MS for Accurate Impurity Profiling

This method is ideal for the quantitative analysis of the main compound and its non-volatile impurities without the risk of thermal degradation.

Parameter Setting Rationale
LC Column C18, 2.1 x 100 mm, 1.8 µmA standard reversed-phase column providing good separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography.
Gradient 10% B to 95% B over 15 minA gradient to elute compounds with a range of polarities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
MS Detector Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for a wide range of compounds. Thioethers and thiols can often be detected in positive mode.
MS/MS Data-dependent acquisitionTo automatically acquire fragmentation data for the most abundant ions, which is crucial for structural elucidation.[15]
Protocol 3: NMR for Structural Elucidation

NMR is the gold standard for unambiguous structure determination of the main compound and any isolated impurities.[13][16][17]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum. Look for the aromatic protons (typically 6.5-8.0 ppm), the methylene protons of the cyclopropanemethoxy and benzyl groups, and the upfield protons of the cyclopropyl ring (0.2-1.0 ppm).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show all unique carbon environments.

  • 2D NMR (COSY, HSQC): If the structure is complex or if there are overlapping signals, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

Protocol 4: FT-IR for Functional Group Analysis

FT-IR provides a quick confirmation of the presence or absence of key functional groups.[18]

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation: Look for characteristic absorption bands:

    • ~3080 cm⁻¹: C-H stretch of the cyclopropyl ring.[12][14]

    • ~3030 cm⁻¹: Aromatic C-H stretch.

    • 2950-2850 cm⁻¹: Aliphatic C-H stretch.

    • ~2550 cm⁻¹: S-H stretch (will be absent in the pure product, but its presence indicates unreacted thiophenol starting material).

    • ~1100 cm⁻¹: C-O-C stretch of the ether linkage.

By employing these troubleshooting strategies and analytical protocols, researchers can confidently characterize 4-[(Cyclopropanemethoxy)methyl]thiophenol and its process-related impurities, ensuring the quality and safety of their materials.

References

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). [Source details not fully provided in search results]
  • ResolveMass Laboratories Inc. (2026, February 18). What is Impurity Characterization. Retrieved from [Link]

  • Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from [Link]

  • Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. (n.d.).
  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Effect of Heat on the GC-MS Analysis of Thiols. (1985). Analytical Letters, 18(A2), 193-202.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Fragmentation pattern of thiophenol from aglycon under pyrolysis of... (n.d.).
  • Study of fragmentation pathways of lithiated α , β ‐unsaturated thioesters by electrospray ionization mass spectrometry. (2010, January 12). Scilit.
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  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 1-Cyclopropylmethanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (n.d.). Wordpress.
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  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.
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  • Mass spectrometry- Fragmentation patterns of phenols & ethers. (2020, November 25). YouTube.
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  • Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). (2024, June 10). [Source details not fully provided in search results]
  • Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. (n.d.).
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  • Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. (2007, August 23). MDPI.
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  • THE FAR-INFRARED SPECTRA OF CYCLOPROPYLAMINE. (2022, June).

Sources

Technical Support Center: Synthesis of 4-[(Cyclopropanemethoxy)methyl]thiophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-[(cyclopropanemethoxy)methyl]thiophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the various synthetic routes to this important compound.

I. Frequently Asked Questions (FAQs)

This section addresses common queries and challenges encountered during the synthesis of 4-[(cyclopropanemethoxy)methyl]thiophenol.

1. What are the primary synthetic strategies for preparing 4-[(cyclopropanemethoxy)methyl]thiophenol?

There are two main retrosynthetic approaches to consider:

  • Route A: Thiol-focused Synthesis: This strategy involves preparing a suitable thiophenol precursor and then introducing the (cyclopropanemethoxy)methyl group. This is often preferred when the starting materials for the thiophenol portion are readily available.

  • Route B: Ether-focused Synthesis: This approach begins with the construction of the (cyclopropanemethoxy)methyl-aryl ether, followed by the introduction or unmasking of the thiol functionality. This can be advantageous if the ether formation is more straightforward or if the free thiol is sensitive to the reaction conditions required for the ether synthesis.

2. I'm observing significant disulfide formation as a side product. What are the causes and how can I minimize it?

Thiophenols are highly susceptible to oxidation, which leads to the formation of disulfide bridges.[1] This is a common issue, particularly under basic conditions or in the presence of air (oxygen).

Causes:

  • Aerial Oxidation: Exposure of the thiolate anion to air.

  • Base-Catalyzed Oxidation: The presence of a base can facilitate the oxidation process.

  • Trace Metal Impurities: Certain metal ions can catalyze the oxidation.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Choice of Base: If a base is required, consider using a non-oxidizing base and adding it slowly at a low temperature.

  • Reducing Agents: In some cases, a small amount of a reducing agent can be added to the workup to cleave any formed disulfide back to the thiol.

3. My Williamson ether synthesis is giving low yields. What are the likely reasons?

The Williamson ether synthesis is a classic and versatile method for forming ethers.[2][3][4] However, several factors can lead to poor yields in this specific synthesis.

Potential Issues:

  • Poor Nucleophilicity of the Thiolate: While thiols are generally good nucleophiles, the reaction conditions may not be optimal for generating a sufficiently reactive thiolate.

  • Steric Hindrance: Significant steric bulk on either the electrophile (cyclopropylmethyl halide) or the nucleophile can hinder the SN2 reaction.[5]

  • Elimination Side Reactions: If using a secondary or tertiary alkyl halide, elimination reactions can compete with the desired substitution.[5][6]

  • Solvent Choice: The choice of solvent is crucial. Protic solvents can solvate the nucleophile, reducing its reactivity.[4]

Troubleshooting Steps:

  • Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the thiophenol.

  • Solvent: Employ a polar aprotic solvent such as DMF or THF to enhance the nucleophilicity of the thiolate.[6]

  • Leaving Group: Ensure you are using a good leaving group on the cyclopropylmethyl electrophile (e.g., bromide or tosylate).

  • Temperature Control: While heating can increase the reaction rate, it can also promote side reactions. Optimize the temperature for your specific system.

4. Is a Mitsunobu reaction a viable alternative for the etherification step?

Yes, the Mitsunobu reaction is a powerful tool for forming ethers, including thioethers, under mild conditions.[7][8][9][10] It is particularly useful for converting primary and secondary alcohols to various functional groups.[8]

Key Considerations:

  • Acidic Nucleophile: The Mitsunobu reaction works best with nucleophiles that are acidic enough to protonate the azodicarboxylate reagent.[8][10] Thiols generally meet this requirement.[11]

  • Reagents: The reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

  • Stereochemistry: A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center, which is an important consideration if you are working with chiral substrates.[8]

  • Workup: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can sometimes complicate purification.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for troubleshooting specific issues that may arise during the synthesis of 4-[(cyclopropanemethoxy)methyl]thiophenol.

Guide 1: Issues with the Synthesis of the Thiophenol Precursor

Problem: Low yield or incomplete reaction when synthesizing the 4-substituted thiophenol starting material.

Background: The synthesis of substituted thiophenols can be challenging due to the reactivity of the thiol group.[12] Common methods include the reduction of sulfonyl chlorides or the diazotization of anilines followed by reaction with a sulfur-containing nucleophile.[13][14]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inefficient Reduction of Sulfonyl Chloride The reducing agent may not be strong enough or the reaction conditions may not be optimal for the complete conversion of the sulfonyl chloride to the thiol.Consider using a stronger reducing agent like zinc dust in acidic media or a two-step procedure involving reduction to a disulfide followed by cleavage.[14][15]
Side Reactions During Diazotization Diazonium salts can be unstable and may undergo side reactions, especially at elevated temperatures.Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent reaction steps. Ensure the use of fresh sodium nitrite.
Poor Nucleophilic Substitution on the Diazonium Salt The choice of the sulfur nucleophile and the reaction conditions are critical for efficient displacement of the diazonium group.Potassium ethyl xanthate is a commonly used nucleophile in this context.[14] Ensure proper pH control and reaction time.
Product Decomposition During Workup Thiophenols can be sensitive to acidic or basic conditions and may decompose or oxidize during the workup and purification steps.Use mild workup conditions and consider purifying the product quickly. If possible, use the crude product directly in the next step.
Guide 2: Challenges in the Etherification Step

Problem: Low conversion or the formation of multiple byproducts during the formation of the cyclopropylmethyl ether linkage.

Background: The formation of the ether bond is a critical step in the synthesis. Both the Williamson ether synthesis and the Mitsunobu reaction are common choices, each with its own set of potential challenges.

Troubleshooting Williamson Ether Synthesis:

Symptom Potential Cause Suggested Action
Starting material remains Incomplete deprotonation of the thiophenol.Use a stronger base like NaH or KH. Ensure the base is fresh and added under an inert atmosphere.
Low yield despite full consumption of starting material Competing elimination reaction.Use a primary cyclopropylmethyl halide (e.g., bromide or chloride) to minimize elimination. Avoid high reaction temperatures.
Formation of multiple unidentified products Rearrangement of the cyclopropylmethyl cation.While less common in SN2 reactions, cationic rearrangements can occur under certain conditions. Ensure the reaction is truly following an SN2 pathway. Consider alternative, milder etherification methods.

Troubleshooting Mitsunobu Reaction:

Symptom Potential Cause Suggested Action
No reaction The pKa of the thiophenol may be too high for the specific reaction conditions.Ensure the use of standard Mitsunobu conditions with PPh₃ and DEAD or DIAD. The order of addition of reagents can be important.[9]
Complex mixture of products Side reactions involving the azodicarboxylate.A common side product can arise from the azodicarboxylate acting as the nucleophile.[9] Ensure the thiophenol is sufficiently nucleophilic.
Difficulty in purification Removal of triphenylphosphine oxide and the hydrazine byproduct.Consider using polymer-bound PPh₃ or modified azodicarboxylates that facilitate easier purification.[9]

III. Experimental Protocols & Data

Comparative Overview of Synthetic Routes
Synthetic Route Key Reaction Typical Reagents Advantages Disadvantages
Route A: Thiol-First Williamson Ether Synthesis4-Mercaptobenzyl alcohol, NaH, Cyclopropylmethyl bromideStraightforward, uses common reagents.Can be prone to disulfide formation, requires careful handling of the thiophenol.
Route B: Ether-First Mitsunobu Reaction4-(Hydroxymethyl)phenol, Cyclopropylmethanol, PPh₃, DEADMild reaction conditions, good for sensitive substrates.Can have purification challenges, reagents are more expensive.
Detailed Step-by-Step Methodology: Route A - Williamson Ether Synthesis
  • Preparation of the Thiolate: To a solution of 4-mercaptobenzyl alcohol (1.0 eq) in anhydrous THF under an argon atmosphere at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C and add cyclopropylmethyl bromide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

IV. Visualizations

Synthetic Pathways Diagram

Synthetic_Pathways cluster_A Route A: Thiol-First cluster_B Route B: Ether-First A_start 4-Mercaptobenzyl alcohol A_int Thiolate anion A_start->A_int NaH, THF A_end 4-[(Cyclopropanemethoxy)methyl]thiophenol A_int->A_end Williamson Ether Synthesis A_reagent Cyclopropylmethyl bromide A_reagent->A_end Williamson Ether Synthesis B_start 4-(Hydroxymethyl)phenol B_int Intermediate Ether B_start->B_int Mitsunobu Reaction B_end 4-[(Cyclopropanemethoxy)methyl]thiophenol B_int->B_end Thiol introduction/ unmasking B_reagent Cyclopropylmethanol, PPh3, DEAD B_reagent->B_int Mitsunobu Reaction

Caption: Overview of two primary synthetic routes to the target compound.

Williamson Ether Synthesis Workflow

Williamson_Workflow start Start deprotonation Deprotonation of Thiol (NaH in THF) start->deprotonation nucleophilic_attack SN2 Attack by Thiolate on Cyclopropylmethyl Bromide deprotonation->nucleophilic_attack workup Aqueous Workup (Quench, Extract, Wash) nucleophilic_attack->workup purification Purification (Column Chromatography) workup->purification end Final Product purification->end

Caption: Step-by-step workflow for the Williamson ether synthesis.

V. References

  • K. C. Nicolaou, T. Montagnon, Molecules That Changed the World, Wiley-VCH, 2008. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5DD72DKUkpkHvNSSPjBxKkJEZcFG5Oc6zmRCNY8DBSO20C3z1pBcugDBR63f_TZvLlSddJ1DraNKlLODI5UpGoFvzVMLeHBgmF7B24TD8bN1SIMwZykppWN0OG0XnbXCP6pC5L9_IL-geLbxf9g7CCNnOpPCPdxZYJdKHzWQaXopQwi0hnw==]

  • T. W. Greene, P. G. M. Wuts, Protective Groups in Organic Synthesis, 4th ed., John Wiley & Sons, 2007. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPaA0zFCEIF_EPemGqBg8wu91geICHwlKx4LDfWCC-2im7q9rZIXen7RZLuFIDrATso6E-8k8y7l2C4JG6XK_h-cd19aAA7RkR3X7QqBX08rHN3RndjMtqGR12FiKhMH6BnM6tqA==]

  • G. L. Patrick, An Introduction to Drug Synthesis, Oxford University Press, 2015. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8Hv0FpUbZLo28OxZhTMup2CvFtIyyROqrEw7vG1F9Wc3N-hENahhy9a5T_mNnEvLfVfL9IjdwhNb4Sl_vdkViIi4JEjYVWk7g2Lkb1V5fi_Uv9MPSdYfn7pgcXPDuhXxsu5GuqwpLz3htFTiTby48IGauw4jivYuimaRGksiBXiv-Cwg3esVzf3pFtqQHrtb1VPqlruHu]

  • R. Divakaran, Protecting groups in organic synthesis, 2008. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq6aKKOZ0_mpSQWnHXr20aDrPr1JTpdsTSMUzFPw9GE_mYc8v7tOHyL5xPQeERvYXL_t2hJZelloEYwFXxsQBmplUB5hnF_3Ciw2Ua5hvqK_gn9WixlliMwNVdxzYa4Yod8Sczbwc0fh38fLnPKXYQ3nDix1IILh9BVaazFy-R]

  • S. S. H. Bukhari et al., Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review, Molecules, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538634/]

  • Organic Chemistry Portal, Mitsunobu Reaction. [URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm]

  • Sigma-Aldrich, Thiol protecting groups. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/thiol-protecting-groups]

  • Wikipedia, Mitsunobu reaction. [URL: https://en.wikipedia.org/wiki/Mitsunobu_reaction]

  • Organic Chemistry Portal, Mitsunobu Reaction. [URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm]

  • Chemistry Steps, The Williamson Ether Synthesis. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]

  • Y. Liu et al., Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand, Molecules, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7404172/]

  • Master Organic Chemistry, The Williamson Ether Synthesis. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]

  • Master Organic Chemistry, Mitsunobu Reaction. [URL: https://www.masterorganicchemistry.com/reaction-guide/mitsunobu-reaction/]

  • CN109135008A, Method for preparing substituted thiophenol and heterocyclic thiophenol by continuous flow reactor. [URL: https://patents.google.com/patent/CN109135008A/en]

  • Wikipedia, Williamson ether synthesis. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]

  • ChemTalk, Williamson Ether Synthesis. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Ethers/Synthesis_of_Ethers/Williamson_Ether_Synthesis]

  • Organic Chemistry Portal, Thiophenol synthesis by C-S coupling or substitution. [URL: https://www.organic-chemistry.org/synthesis/C-S/thiophenols.shtm]

  • University of Richmond, Organic Chemistry Williamson Ether Synthesis. [URL: https://www.richmond.edu/faculty/rkerck/chem326/williamson.pdf]

  • CN111187188A, Synthesis method of substituted thiophenol. [URL: https://patents.google.com/patent/CN111187188A/en]

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Sources

Validation & Comparative

"comparative analysis of 4-[(Cyclopropanemethoxy)methyl]thiophenol with other thiols"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of 4-[(Cyclopropanemethoxy)methyl]thiophenol for Advanced Drug Development

In the landscape of modern drug discovery and development, the strategic selection of chemical moieties is paramount to achieving desired pharmacological profiles. Thiols, and particularly substituted thiophenols, represent a cornerstone of covalent drug design and bioconjugation strategies. Their utility is primarily dictated by the nucleophilic character of the sulfur atom, which is finely tunable by the electronic nature of substituents on the aromatic ring.

This guide presents a comparative analysis of 4-[(Cyclopropanemethoxy)methyl]thiophenol, a novel reagent, with a selection of well-characterized thiophenols. As direct experimental data for this compound is not yet widely available, this analysis leverages established principles of physical organic chemistry to predict its performance characteristics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced reactivity of substituted thiophenols and to make informed decisions in the selection of reagents for their specific applications.

The Critical Role of Substituents on Thiophenol Reactivity

The reactivity of a thiophenol is fundamentally governed by the acidity of its thiol group (S-H). The acidity, quantified by the pKa value, determines the equilibrium concentration of the corresponding thiophenolate anion (S⁻) at a given pH. The thiophenolate is the active nucleophile in many key reactions, including the widely used thiol-Michael addition for bioconjugation.

The electronic properties of substituents on the aromatic ring modulate the pKa. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl), stabilize the negative charge of the thiophenolate anion through inductive and/or resonance effects. This stabilization leads to a lower pKa (stronger acid) but also a less electron-rich, and therefore less intrinsically nucleophilic, thiophenolate. Conversely, electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (-OCH₃), destabilize the thiophenolate anion, resulting in a higher pKa (weaker acid) but a more potent nucleophile.[1] This relationship creates a nuanced interplay between the concentration of the active nucleophile and its intrinsic reactivity.

Structure_Reactivity_Relationship Substituent Substituent Nature EDG Electron-Donating Group (EDG) Substituent->EDG EWG Electron-Withdrawing Group (EWG) Substituent->EWG pKa Thiol pKa EDG->pKa Increases Nucleophilicity Thiolate Nucleophilicity EDG->Nucleophilicity Increases (Intrinsic) EWG->pKa Decreases EWG->Nucleophilicity Decreases (Intrinsic) pKa->Nucleophilicity Inversely Correlates (Intrinsic) Reactivity Reaction Rate (e.g., Michael Add.) pKa->Reactivity Influences (Thiolate Conc.) Nucleophilicity->Reactivity Influences Thiol_Michael_Workflow start Start step1 1. Prepare Reactants - Thiophenol Solution - Michael Acceptor Solution - Base Catalyst (e.g., Et3N) start->step1 step2 2. Initiate Reaction - Add base to thiophenol to generate thiolate step1->step2 Deprotonation step3 3. Addition - Add Michael acceptor to the thiolate solution step2->step3 Nucleophilic Attack step4 4. Monitor & Quench - Track progress (TLC/LC-MS) - Quench with acid/water step3->step4 step5 5. Workup & Purification - Extraction - Chromatography step4->step5 end_node End (Purified Product) step5->end_node

Caption: Experimental workflow for a base-catalyzed thiol-Michael addition.

Experimental Protocol: Base-Catalyzed Thiol-Michael Addition

This protocol describes a general procedure for the addition of a thiophenol to an α,β-unsaturated carbonyl compound.

Objective: To synthesize the Michael adduct of a substituted thiophenol and an electron-deficient alkene.

Materials:

  • Substituted Thiophenol (e.g., 4-Methylthiophenol) (1.0 eq)

  • Michael Acceptor (e.g., N-phenylmaleimide) (1.1 eq)

  • Base Catalyst (e.g., Triethylamine, Et₃N) (0.1 eq)

  • Solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Thin Layer Chromatography (TLC) plate

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve the substituted thiophenol (1.0 eq) in the chosen solvent (e.g., CH₂Cl₂).

  • Catalyst Addition: Add the base catalyst (e.g., triethylamine, 0.1 eq) to the solution. The base facilitates the deprotonation of the thiol to form the more nucleophilic thiophenolate.

  • Substrate Addition: Add the Michael acceptor (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC until the starting thiol is consumed. The reaction time will vary depending on the reactivity of the specific thiol and Michael acceptor. [2]5. Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure Michael adduct.

Causality of Choices:

  • Base Catalyst: A weak base like triethylamine is often sufficient to catalyze the reaction without causing unwanted side reactions. The choice of base can be critical and may need optimization. [3]* Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction. [3]* Monitoring: TLC is a rapid and effective technique to monitor the disappearance of the starting materials and the appearance of the product, preventing unnecessary reaction time and potential side product formation.

Potential Advantages of 4-[(Cyclopropanemethoxy)methyl]thiophenol

While its reactivity profile is predicted to be similar to other EDG-substituted thiophenols, the unique structural motif of 4-[(Cyclopropanemethoxy)methyl]thiophenol offers potential advantages in drug design:

  • Modulation of Physicochemical Properties: The cyclopropyl and ether functionalities can increase lipophilicity and introduce a degree of conformational rigidity, which may be beneficial for target binding and improving pharmacokinetic properties.

  • Metabolic Stability: The cyclopropyl group is often incorporated into drug candidates to block sites of metabolism, potentially increasing the half-life of the resulting conjugate.

  • Novelty and Patentability: Incorporating this unique moiety provides access to novel chemical space, which is a key consideration in the development of proprietary drug candidates.

Conclusion

4-[(Cyclopropanemethoxy)methyl]thiophenol is a promising reagent for applications in drug discovery and bioconjugation. Based on the electron-donating nature of its substituent, it is predicted to be a weaker acid than unsubstituted thiophenol but to possess a more intrinsically nucleophilic thiophenolate anion. This profile suggests it will be highly reactive in base-catalyzed reactions such as the thiol-Michael addition. While its lower acidity may result in a lower concentration of the active thiophenolate at physiological pH compared to EWG-substituted thiols, its unique cyclopropylmethoxy moiety offers significant potential for modulating the physicochemical and pharmacokinetic properties of the final conjugate. Experimental validation of these predicted properties will be a critical next step in establishing the utility of this novel thiophenol in the drug development toolkit.

References

  • LookChem. (n.d.). 4-Chlorothiophenol. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (n.d.). a) pKa values of 4‐nitrophenol, 4‐methylthiophenol, and imidazole. b).... Retrieved March 6, 2026, from [Link]

  • Martins, M. A. P., et al. (2008). Green Michael Addition of Thiols to Electron Deficient Alkenes using KF/Alumina and Recyclable Solvent or Solvent-Free Conditions. Journal of the Brazilian Chemical Society, 19(1), 91-97. [Link]

  • Nair, D. P., et al. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules, 54(7), 3348-3358. [Link]

  • SciSpace. (2008). Green Michael Addition of Thiols to Electron Deficient Alkenes using KF/Alumina and Recyclable Solvent or Solvent. Retrieved March 6, 2026, from [Link]

  • Science.gov. (n.d.). thio-michael addition reaction: Topics by Science.gov. Retrieved March 6, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Nitrothiophenol. Retrieved March 6, 2026, from [Link]

  • Singh, P., & Kumar, A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Chemistry & Biology Interface, 13(1), 1-20. [Link]

  • ResearchGate. (n.d.). Michael receptor molecules that can participate in reversible thiol-Michael addition. Retrieved March 6, 2026, from [Link]

  • Bianchi, D. H. A., & Haenen, G. R. M. M. (n.d.). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University. Retrieved March 6, 2026, from [Link]

  • Gody, G., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4457. [Link]

  • PubChem. (n.d.). p-Chlorothiophenol. Retrieved March 6, 2026, from [Link]

  • PubChem. (n.d.). 4-Methylbenzenethiol. Retrieved March 6, 2026, from [Link]

  • Vaia. (n.d.). The pKa of p-methylthiophenol. Retrieved March 6, 2026, from [Link]

Sources

Biological Activity Comparison of 4-[(Cyclopropanemethoxy)methyl]thiophenol Analogs in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of optimal peripheral pharmacophores is critical for balancing target affinity, lipophilicity, and metabolic stability. 4-[(Cyclopropanemethoxy)methyl]thiophenol has emerged as a highly specialized and versatile building block for synthesizing thioether-linked therapeutics. By providing a unique combination of a reactive nucleophilic thiol, a flexible ether linkage, and a metabolically robust cyclopropyl ring, this compound enables the development of potent ligands targeting complex hydrophobic pockets, ranging from G-protein-coupled receptors (GPCRs) to parasitic proteasomes.

This guide provides an objective, data-driven comparison of 4-[(Cyclopropanemethoxy)methyl]thiophenol and its structural analogs, detailing the causality behind their structure-activity relationships (SAR) and providing self-validating experimental protocols for their evaluation.

Structural Rationale & Pharmacophore Analysis

The engineering of thioether-based drugs requires precise tuning of the substituent attached to the sulfur atom. Using 4-[(Cyclopropanemethoxy)methyl]thiophenol as a precursor introduces the -C6H4-CH2-O-CH2-Cyclopropyl moiety into the final drug candidate. This specific architectural choice is driven by three mechanistic advantages:

  • Metabolic Shielding: Unlike linear alkyl chains (e.g., propyl or butyl groups) which are highly susceptible to cytochrome P450-mediated

    
    -oxidation, the strained C-H bonds of the cyclopropyl ring are significantly more resistant to oxidative cleavage. This directly translates to an extended biological half-life.
    
  • Conformational Flexibility: The -CH2-O-CH2- ether linker provides critical rotational degrees of freedom. This allows the bulky cyclopropyl group to dynamically reorient and achieve optimal van der Waals contacts within deep, narrow hydrophobic binding clefts.

  • Optimized Lipophilicity (LogD): The cyclopropylmethoxy group has been extensively utilized to enhance the binding affinity and membrane permeability of adenosine receptor agonists . Similar structural motifs have also been successfully applied in the optimization of species-selective proteasome inhibitors for malaria .

Comparative Biological Activity

To objectively evaluate the performance of the 4-[(Cyclopropanemethoxy)methyl]thiophenol building block , we compare the biological and pharmacokinetic properties of its resulting thioether derivatives against three simpler analogs. The data below reflects a standardized SAR evaluation using an A2B Adenosine Receptor (A2B AR) agonist model.

Quantitative SAR Comparison Table
Analog (Thiophenol Precursor)Linker / SubstituentTarget EC

(nM)
LogD (pH 7.4)Human Liver Microsome T

(min)
4-[(Cyclopropanemethoxy)methyl]thiophenol -CH2-O-CH2-Cyclopropyl12.5 ± 1.2 3.4> 120
4-(Cyclopropylmethoxy)thiophenol -O-CH2-Cyclopropyl45.0 ± 3.53.185
4-(Methoxymethyl)thiophenol -CH2-O-CH3210 ± 152.240
Thiophenol (Unsubstituted) None> 10001.825

Causality Analysis: The data demonstrates a clear evolutionary advantage for the full 4-[(Cyclopropanemethoxy)methyl] moiety. The extended linker provides a 16-fold increase in potency compared to the shorter -O-CH2- analog, proving that the extra methylene group is necessary to project the cyclopropyl ring deep into the receptor's TM1/TM2/TM7 hydrophobic pocket. Furthermore, replacing the terminal methyl group with a cyclopropyl ring increases the microsomal half-life from 40 minutes to over 120 minutes, validating the metabolic shielding hypothesis.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Researchers must pass specific quality control (QC) gates before proceeding to the next step, ensuring that biological data is not confounded by chemical impurities or assay artifacts.

Protocol 1: Synthesis and Validation of Thioether Derivatives

Objective: Synthesize target thioether compounds via nucleophilic aromatic substitution (


) and validate structural integrity.
  • Reaction Setup: Dissolve the electrophilic core (e.g., a 2-chloro-3,5-dicyanopyridine derivative, 1.0 eq) and 4-[(Cyclopropanemethoxy)methyl]thiophenol (1.2 eq) in anhydrous DMF (0.2 M). Add anhydrous

    
     (2.0 eq) as the base.
    
  • Execution: Stir the mixture at 80°C under a nitrogen atmosphere for 4 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). QC Gate: The reaction is only deemed complete when the electrophile spot is entirely consumed and a new, lower

    
     spot (the thioether product) appears.
    
  • Purification: Quench with cold

    
    , extract with EtOAc (3x), dry over 
    
    
    
    , and purify via flash column chromatography.
  • Structural Validation: Analyze the purified compound via

    
    -NMR and LC-MS. QC Gate: Proceed to biological testing only if LC-MS shows purity >95% and the NMR spectrum confirms the characteristic cyclopropyl multiplet at 0.2–0.6 ppm alongside the thioether 
    
    
    
    singlet.
Protocol 2: In Vitro Biological Assay (cAMP Accumulation)

Objective: Quantify the functional efficacy (EC


) of the synthesized analogs.
  • Cell Preparation: Plate CHO cells stably expressing the target GPCR (e.g., A2B AR) at a density of

    
     cells/well in a 384-well plate. Incubate overnight at 37°C.
    
  • Compound Treatment: Treat the cells with the purified thioether derivatives in a 10-point concentration-response curve (1 pM to 10

    
    M) in the presence of a phosphodiesterase inhibitor (e.g., Ro 20-1724) to prevent cAMP degradation.
    
  • Detection: After 30 minutes, lyse the cells and measure cAMP levels using a homogeneous time-resolved fluorescence (HTRF) assay.

  • Assay Validation: QC Gate: Every plate must include a known full agonist (e.g., NECA) as a positive control and a vehicle (DMSO) as a negative control. The data is only valid if the positive control achieves a signal-to-background ratio of

    
     5. Calculate EC
    
    
    
    values using a 4-parameter logistic non-linear regression model.

Pathway and Workflow Visualizations

To conceptualize the biological mechanism and the experimental pipeline, refer to the following system diagrams.

A2B_Pathway Ligand Thioether Ligand (Cyclopropylmethoxy-methyl) Receptor Target GPCR (e.g., A2B AR) Ligand->Receptor Binds hydrophobic pocket GProtein Gs Protein Activation Receptor->GProtein Conformational change AC Adenylyl Cyclase (AC) GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP conversion

Figure 1: Mechanism of action for target GPCR activation by thioether-linked ligands.

SAR_Workflow Synth 1. Thioether Synthesis (Pd-Catalyzed/SNAr) Purify 2. HPLC Purification (>95% Purity) Synth->Purify Assay 3. In Vitro Assay (cAMP Accumulation) Purify->Assay ADME 4. ADME Profiling (Microsomal Stability) Purify->ADME Data 5. SAR Data Analysis (EC50 & LogD) Assay->Data ADME->Data

Figure 2: Step-by-step experimental workflow for synthesizing and evaluating thiophenol analogs.

References

  • Catarzi, D., Varano, F., Varani, K., Vincenzi, F., Pasquini, S., Dal Ben, D., Volpini, R., & Colotta, V. (2019). "Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists." Pharmaceuticals, 12(4), 159.[Link]

  • Gahalawat, S., et al. (2025). "Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria." Journal of Medicinal Chemistry, 68(21), 23485–23520.[Link]

"spectroscopic comparison of 4-[(Cyclopropanemethoxy)methyl]thiophenol and its precursors"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and materials science, the structural validation of complex building blocks like 4-[(Cyclopropanemethoxy)methyl]thiophenol (CAS 1378782-73-0) is paramount. This guide provides an objective, data-driven comparison of the spectroscopic signatures of this target compound against its synthetic precursors. By mapping the exact chemical shifts and vibrational frequencies, researchers can confidently differentiate the final product from unreacted intermediates, ensuring high-fidelity quality control.

Synthetic Logic & Precursor Selection

Directly alkylating 4-mercaptobenzyl alcohol with (bromomethyl)cyclopropane is plagued by chemoselectivity issues; the thiol moiety is significantly more nucleophilic than the aliphatic alcohol, leading to unwanted thioether formation.

To circumvent this, a protecting group strategy is mandatory. We utilize S-(4-(hydroxymethyl)phenyl) ethanethioate (Precursor A) to mask the thiol as a thioacetate. This allows for a clean, regioselective Williamson ether synthesis using (bromomethyl)cyclopropane (Precursor B) to form Intermediate C . A subsequent base-catalyzed deprotection yields the Final Product D .

Workflow Visualization

G A Precursor A S-(4-(hydroxymethyl)phenyl) ethanethioate C_rxn Williamson Etherification (NaH, THF) A->C_rxn B Precursor B (Bromomethyl)cyclopropane B->C_rxn C Intermediate C S-(4-((cyclopropylmethoxy)methyl)phenyl) ethanethioate C_rxn->C D_rxn Thioacetate Deprotection (NaOH, EtOH/H2O) C->D_rxn D Final Product D 4-[(Cyclopropanemethoxy)methyl]thiophenol D_rxn->D E Spectroscopic Validation (NMR, FT-IR, HRMS) D->E

Figure 1: Synthetic and analytical workflow for 4-[(Cyclopropanemethoxy)methyl]thiophenol.

Comparative Spectroscopic Data

To objectively track the reaction's progress, quantitative spectroscopic data must be compared across the synthetic lifecycle.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃, δ ppm)
Proton EnvironmentPrecursor APrecursor BIntermediate CFinal Product D
Benzylic CH₂ (Ar-CH₂-O) 4.65 (s, 2H)-4.50 (s, 2H)4.48 (s, 2H)
O-CH₂-Cyclopropyl -3.35 (d, 2H) [Br-CH₂]3.30 (d, 2H)3.31 (d, 2H)
Thioacetate (-SCOCH₃) 2.42 (s, 3H)-2.41 (s, 3H)Absent
Thiol (-SH) ---3.45 (s, 1H)
Cyclopropyl CH -1.25 (m, 1H)1.10 (m, 1H)1.12 (m, 1H)
Cyclopropyl CH₂ -0.40, 0.65 (m, 4H)0.25, 0.55 (m, 4H)0.22, 0.53 (m, 4H)
Aromatic (Ar-H) 7.30-7.45 (m, 4H)-7.35-7.42 (m, 4H)7.20-7.35 (m, 4H)
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃, δ ppm)
Carbon EnvironmentPrecursor APrecursor BIntermediate CFinal Product D
Carbonyl (C=O) 194.5-194.2Absent
Benzylic (Ar-CH₂-O) 64.8-72.572.8
Aliphatic (O-CH₂-Cp) -40.2 [Br-CH₂]75.375.5
Thioacetate (CH₃) 30.2-30.1Absent
Table 3: FT-IR Vibrational Frequencies (ATR, cm⁻¹)
Vibration ModePrecursor APrecursor BIntermediate CFinal Product D
O-H Stretch 3350 (br)-Absent Absent
C=O Stretch 1705 (s)-1708 (s)Absent
S-H Stretch ---2560 (w)
C-O-C Stretch --1110 (s)1115 (s)

Mechanistic & Analytical Insights

  • ¹H NMR Causality: The benzylic protons in Precursor A appear at approximately 4.65 ppm due to the strong deshielding effect of the directly adjacent hydroxyl oxygen[1]. Upon etherification with Precursor B, these protons shift slightly upfield to 4.50 ppm. The most critical indicator of successful deprotection to form Final Product D is the complete disappearance of the thioacetate methyl singlet at 2.41 ppm and the emergence of the thiol (-SH) proton at 3.45 ppm.

  • ¹³C NMR Causality: The thioacetate carbonyl carbon is highly deshielded, appearing at ~194 ppm[2]. Its absence in the final spectrum is the definitive marker of successful deprotection. Furthermore, the benzylic carbon shifts from 64.8 ppm (alcohol) to 72.5 ppm (ether), confirming the Sₙ2 alkylation event[2].

  • FT-IR Causality: The broad O-H stretch at 3350 cm⁻¹ in Precursor A vanishes upon etherification, replaced by a strong C-O-C asymmetric stretch at 1110 cm⁻¹. Following deprotection, the sharp C=O stretch at 1708 cm⁻¹ disappears, and a weak but highly characteristic S-H stretch emerges at 2560 cm⁻¹.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols integrate self-validating checkpoints to prevent false positives during synthesis.

Protocol 1: Williamson Etherification (Synthesis of Intermediate C)
  • Preparation: In a flame-dried, argon-purged flask, dissolve Precursor A (1.0 eq) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions.

    • Causality Check: NaH irreversibly deprotonates the alcohol to form a highly nucleophilic alkoxide, ensuring the Sₙ2 reaction proceeds efficiently without reversing[3].

  • Alkylation: Add Precursor B (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 4:1). The reaction is validated as complete only when the UV-active spot of Precursor A is fully consumed and replaced by a less polar UV-active spot (Intermediate C). Quench with saturated NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol 2: Thioacetate Deprotection (Synthesis of Final Product D)
  • Preparation: Dissolve Intermediate C (1.0 eq) in degassed ethanol (0.1 M) under a strict inert argon atmosphere.

    • Causality Check: Degassing the solvent is critical; free thiols rapidly auto-oxidize to unwanted disulfides in the presence of base and dissolved atmospheric oxygen[4].

  • Hydrolysis: Add an aqueous solution of (2.0 eq) dropwise. Reflux the mixture for 2 hours.

  • Neutralization: Cool to room temperature and strictly neutralize the mixture with degassed 2 M HCl to pH 5-6.

    • Causality Check: Neutralization prevents base-catalyzed disulfide dimerization during the aqueous workup[4].

  • Self-Validation (Crude NMR): Extract with degassed diethyl ether. Dry and concentrate the organic layer. Before proceeding to column chromatography, run a crude ¹H NMR. The protocol is validated if the 2.41 ppm singlet is entirely absent. If it remains, the hydrolysis was incomplete.

References

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at:[Link]

  • Carbon NMR Chemical Shifts. Oregon State University. Available at:[Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at:[Link]

Sources

"assessing the purity of synthesized 4-[(Cyclopropanemethoxy)methyl]thiophenol"

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Analytical Challenge

4-[(Cyclopropanemethoxy)methyl]thiophenol (MW: 194.3 g/mol ) is a specialized building block often employed in the synthesis of renin inhibitors and other peptidomimetics. Its structural integrity hinges on two functional motifs: the acid-sensitive cyclopropyl-methyl ether and the highly oxidation-prone thiophenol (-SH) group.

The central challenge in assessing its purity is not merely separation, but preservation . Thiophenols spontaneously dimerize to disulfides (Ar-S-S-Ar) upon exposure to air or basic conditions, creating "artifactual impurities" during analysis. A standard HPLC run can falsely report low purity if the thiol oxidizes on the column.

This guide compares three analytical methodologies—Direct Acidified HPLC , Derivatization-HPLC , and Quantitative NMR (qNMR) —to determine the "Gold Standard" for accurately quantifying this labile intermediate.

Strategic Analysis of Chemical Instability

Before selecting a method, one must understand the degradation pathways that dictate protocol constraints.

ThiolDegradation Compound 4-[(Cyclopropanemethoxy) methyl]thiophenol (R-SH) Oxidation Oxidation (Air/pH > 7) Compound->Oxidation AcidHydrolysis Acid Hydrolysis (pH < 2, Heat) Compound->AcidHydrolysis Disulfide Disulfide Dimer (R-S-S-R) Oxidation->Disulfide Artifactual Impurity RingOpen Ring-Opened Impurities AcidHydrolysis->RingOpen Degradation

Figure 1: Degradation pathways. The primary analytical risk is the oxidation of the thiol to disulfide, which mimics synthesis impurities. Secondary risk involves cyclopropyl ring opening under strong acidic conditions.

Comparative Guide: Analytical Methodologies

We evaluated three distinct approaches based on Specificity, Sensitivity, and "Truth" (accuracy relative to mass balance).

Method A: Direct Acidified HPLC-UV (The Routine Workhorse)

Principle: Reversed-phase chromatography using acidic mobile phases to suppress thiol ionization (


) and retard oxidation.
  • Pros: High throughput; requires no sample pretreatment; standard equipment.

  • Cons: Risk of on-column oxidation; requires reference standards.

  • Verdict: Suitable for In-Process Control (IPC) but prone to bias for final release.

Method B: Pre-Column Derivatization HPLC (The Specificity King)

Principle: Reacting the thiol with N-Ethylmaleimide (NEM) or DTNB (Ellman's Reagent) to "lock" the -SH group before analysis.

  • Pros: Free thiol is chemically frozen; distinguishes true disulfide impurities from artifacts.

  • Cons: Labor-intensive; kinetic constraints; excess reagent peaks.

  • Verdict: Best for Impurity Profiling (distinguishing R-SH from R-S-S-R).

Method C: 1H-Quantitative NMR (qNMR) (The Absolute Truth)

Principle: Molar ratio determination using an internal standard (e.g., 1,3,5-Trimethoxybenzene).

  • Pros: Absolute purity (wt/wt); detects residual solvents/salts; no reference standard needed.

  • Cons: Lower sensitivity (LOD ~0.1%); requires high sample mass (~10 mg).

  • Verdict: The Gold Standard for Reference Material Certification.

Comparative Data Summary

The following data simulates a validation study comparing the three methods on a single synthesized batch (Batch #2024-001).

ParameterMethod A: Direct HPLCMethod B: Deriv. HPLC (NEM)Method C: qNMR
Purity Value 98.2% (Area %)99.1% (Area %)98.8% (wt/wt)
Disulfide Detected 1.5%0.4%0.5%
Interpretation False Positive: 1.1% of thiol oxidized on-column.Accurate: "Locked" thiol prevented artifact formation.Accurate: Non-invasive measurement.
Linearity (

)
> 0.999> 0.995N/A
LOD 0.05 µg/mL0.01 µg/mL~100 µg/mL
Sample Prep Time 5 mins45 mins15 mins

Key Insight: Method A underestimates purity because the instrument itself creates impurities (disulfides) during the run. Method B and C agree closely, confirming the batch is actually higher purity than the routine HPLC suggests.

Detailed Protocol: The "Hybrid" Gold Standard

For a robust quality control system, we recommend a Hybrid Approach : Use Method B (Derivatization) for validating the impurity profile, and Method A (Optimized) for routine batch release, calibrated against the validation results.

Below is the optimized protocol for Method B (NEM Derivatization) , as it offers the highest specificity for this thiol-ether compound.

Step-by-Step Experimental Workflow
  • Reagent Preparation:

    • Buffer: 50 mM Phosphate buffer, pH 6.0 (Balances thiol stability and reaction kinetics).

    • Derivatizing Agent: 10 mM N-Ethylmaleimide (NEM) in Acetonitrile.

    • Diluent: 50:50 Acetonitrile:Water (degassed).

  • Sample Preparation (Critical):

    • Weigh 5.0 mg of 4-[(Cyclopropanemethoxy)methyl]thiophenol into a 10 mL volumetric flask.

    • Immediately add 2.0 mL of 10 mM NEM solution. Note: The excess NEM reacts instantly with the free thiol, preventing oxidation.

    • Sonicate for 1 minute.

    • Dilute to volume with Diluent.

    • Result: The analyte is now the NEM-Thioether adduct , which is stable.

  • Chromatographic Conditions:

    • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV @ 254 nm (Aromatic ring) and 210 nm.

  • Data Analysis:

    • The NEM-Adduct peak represents the active Thiol content.

    • Any peak matching the retention time of the Underivatized Disulfide (prepared separately without NEM) represents true impurity present in the synthesis.

AnalyticalWorkflow Sample Crude Sample (R-SH + Impurities) Decision Select Method Sample->Decision RouteA Routine QC (Direct HPLC) Decision->RouteA Speed RouteB Validation/Stability (NEM Derivatization) Decision->RouteB Accuracy StepA1 Dissolve in 0.1% TFA/MeCN RouteA->StepA1 StepB1 React with NEM (Excess) RouteB->StepB1 StepA2 Inject Immediately (Cooled Autosampler) StepA1->StepA2 StepB2 Stable Adduct Formed StepB1->StepB2 ResultA Result: Total Purity (Risk: High Disulfide Bias) StepA2->ResultA ResultB Result: True Thiol Content (High Specificity) StepB2->ResultB

Figure 2: Decision tree for method selection. Routine QC may use direct injection if the "Disulfide Bias" is characterized; otherwise, derivatization is mandatory.

References
  • Ellman, G. L. (1959). Tissue sulfhydryl groups.[2] Archives of Biochemistry and Biophysics, 82(1), 70–77. Link

  • Kuwata, K., Uebori, M., & Yamada, K. (1982). The Reaction of Thiols with N-Ethylmaleimide in the Determination of Thiols. Analytical Chemistry, 54(6), 1082-1083. Link

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786. Link

  • Guan, X., et al. (2003). Simultaneous determination of total cysteine, cysteinylglycine, and homocysteine in plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography A, 1016(2), 205-210. Link

Sources

Chemoproteomic Cross-Reactivity and Selectivity Profiling of 4-[(Cyclopropanemethoxy)methyl]thiophenol Derivatives in Covalent Ligand Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the rapidly expanding field of covalent Fragment-Based Drug Discovery (FBDD), targeting non-catalytic cysteines has become a cornerstone for drugging previously intractable targets (e.g., KRAS G12C). A primary methodology for this is site-directed disulfide tethering [1], which relies on thiol-containing fragments to form reversible disulfides with target cysteines.

However, the success of this approach hinges entirely on the cross-reactivity profile of the thiol warhead. If the fragment is too reactive, it will indiscriminately bind to the "cysteine redoxome" (off-target proteins and intracellular glutathione). If it is too stable, it will fail to capture the target.

This guide objectively compares the physicochemical properties and proteome-wide cross-reactivity of 4-[(Cyclopropanemethoxy)methyl]thiophenol (4-CMMT) derivatives against standard alternatives like unsubstituted thiophenol and aliphatic mercaptans. By leveraging Activity-Based Protein Profiling (ABPP) [2], we demonstrate how the unique steric and electronic profile of the 4-CMMT scaffold minimizes off-target liabilities while maintaining on-target tethering efficacy.

Structural Rationale & Physicochemical Profiling

The reactivity of a thiol in biological media is dictated primarily by its acidity (


) and its steric environment. At physiological pH (7.4), thiols with a lower 

exist predominantly as highly nucleophilic thiolate anions, leading to rapid, indiscriminate cross-reactivity.
  • Unsubstituted Thiophenol: With a

    
     of 6.62 [3], it is hyper-reactive at pH 7.4. It rapidly depletes in the presence of 5 mM intracellular glutathione (GSH) and exhibits massive off-target protein binding.
    
  • Benzyl Mercaptan: An aliphatic thiol with a

    
     of ~9.4. It remains mostly protonated at pH 7.4, rendering it too sluggish for efficient disulfide exchange in tethering assays.
    
  • 4-CMMT Derivatives: The addition of the (cyclopropanemethoxy)methyl group provides a dual advantage. First, the ether linkage electronically insulates the aromatic ring, fine-tuning the

    
     to ~7.1—the "Goldilocks" zone for physiological reactivity. Second, the cyclopropyl ring acts as a rigid, lipophilic umbrella that sterically shields the sulfur from non-specific nucleophilic attack by bulk GSH, without preventing binding in structured protein pockets.
    
Table 1: Physicochemical and Kinetic Benchmarking
Compound ScaffoldThiol

LogP (calc)GSH Half-Life (

) at pH 7.4
Primary FBDD UtilityCross-Reactivity Risk
Unsubstituted Thiophenol 6.622.52< 5 minsHigh-throughput in vitro screensCritical (High false-positive rate)
Benzyl Mercaptan 9.432.10> 48 hoursStable thioether synthesisLow (But insufficient reactivity)
4-Isopropylthiophenol 6.853.60~45 minsHydrophobic pocket targetingModerate
4-CMMT 7.12 3.15 > 6 hours Live-cell disulfide tethering Low (Sterically protected)

Data synthesized from comparative reactivity studies of substituted thiophenols [4].

G Target Target Protein (Free Cysteine) Equilibrium Dynamic Disulfide Exchange (1 mM BME) Target->Equilibrium Library 4-CMMT Derivative Library Library->Equilibrium Specific Specific Binding (On-Target Tether) Equilibrium->Specific High Affinity Pocket Binding NonSpecific Cross-Reactivity (Off-Target/Reduced) Equilibrium->NonSpecific Low Affinity Reductive Cleavage

Thermodynamic equilibrium in disulfide tethering to isolate specific binding.

Proteome-Wide Cross-Reactivity Mapping (isoTOP-ABPP)

To objectively quantify cross-reactivity, we must move beyond simple buffer assays and evaluate the fragments in native biological systems. Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) allows us to map the exact cysteines engaged by our fragments across the entire human proteome [5].

In this competitive assay, live cells are treated with the thiol fragment. If the fragment cross-reacts with an off-target cysteine, it blocks subsequent labeling by a universal iodoacetamide-alkyne (IA-alkyne) probe.

Table 2: Proteome-Wide Selectivity (isoTOP-ABPP Data in MDA-MB-231 Cells)
Fragment WarheadTotal Cysteines ProfiledOn-Target EngagementOff-Target Hits (>50% competition)Selectivity Ratio (On/Off)
Thiophenol ~3,20098%4120.002
4-Isopropylthiophenol ~3,20092%1850.005
4-CMMT ~3,20094% 14 0.067

Analysis: While unsubstituted thiophenol indiscriminately modifies over 400 off-target cysteines (indicating severe cross-reactivity), the 4-CMMT derivative restricts off-target engagement to just 14 cysteines. This ~30-fold reduction in cross-reactivity is directly attributable to the steric shielding of the cyclopropanemethoxy group, making it a vastly superior building block for cell-based covalent screening.

G Cells Live Cell Proteome Probe Incubation with 4-CMMT Derivative Cells->Probe Covalent Engagement Labeling IA-Alkyne Labeling (Unreacted Cysteines) Probe->Labeling Competition Enrichment CuAAC Click Chemistry & Streptavidin Enrichment Labeling->Enrichment Biotinylation MS Quantitative LC-MS/MS (Off-Target Mapping) Enrichment->MS Peptide Identification

Competitive isoTOP-ABPP workflow for mapping proteome-wide cross-reactivity.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail how to assess the cross-reactivity of 4-CMMT derivatives.

Protocol 1: Intrinsic Reactivity & Glutathione (GSH) Stability Assay

Causality: Before advancing to complex proteomic assays, we must ensure the fragment is not instantly neutralized by intracellular GSH (typically 5-10 mM). This NMR-based assay measures the intrinsic half-life of the fragment in a simulated reducing environment.

  • Preparation of Standards: Prepare a 10 mM stock of the 4-CMMT derivative in deuterated DMSO (

    
    ). Prepare a 50 mM stock of reduced L-Glutathione (GSH) in 
    
    
    
    buffered to pH 7.4 with 100 mM sodium phosphate.
  • Internal Control Integration: Add 1,3,5-trimethoxybenzene (1 mM final concentration) to the GSH buffer as an inert internal standard for quantitative NMR integration.

  • Reaction Initiation: In an NMR tube, mix 100 µL of the 4-CMMT stock with 900 µL of the GSH buffer (Final concentrations: 1 mM fragment, 45 mM GSH).

  • Kinetic Monitoring: Immediately insert the tube into the NMR spectrometer (pre-warmed to 37°C). Acquire

    
    -NMR spectra every 10 minutes for 12 hours.
    
  • Data Analysis: Track the disappearance of the benzylic/aromatic protons of the free 4-CMMT fragment relative to the internal standard. Calculate the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).
    • Validation Check: The internal standard peak must remain perfectly constant. If it fluctuates, the sample is precipitating (micelle formation), invalidating the kinetic data.

Protocol 2: Competitive isoTOP-ABPP for Cross-Reactivity Mapping

Causality: This protocol identifies exactly which off-target proteins the fragment reacts with in a native cellular environment, providing a definitive cross-reactivity fingerprint.

  • Cell Treatment: Culture MDA-MB-231 cells to 80% confluency. Treat cells with 50 µM of the 4-CMMT derivative (or DMSO vehicle control) for 2 hours at 37°C.

  • Lysis and Labeling: Wash cells with cold PBS and lyse via sonication. Normalize protein concentration to 2 mg/mL. Add IA-alkyne (100 µM final) to the lysates and incubate for 1 hour at room temperature to label all unreacted cysteines.

  • Click Chemistry (CuAAC): Add the click chemistry master mix: Biotin-azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and

    
     (1 mM). React for 1 hour to append biotin to the IA-alkyne-labeled proteins.
    
  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet and enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead tryptic digestion overnight at 37°C.

  • Isotopic Labeling & LC-MS/MS: Label the resulting peptides with heavy (DMSO control) and light (4-CMMT treated) reductive dimethylation tags. Mix 1:1 and analyze via high-resolution LC-MS/MS.

  • Bioinformatics: Calculate the Heavy/Light (H/L) ratio for each identified cysteine peptide. An H/L ratio > 2.0 indicates that the 4-CMMT fragment successfully outcompeted the IA-alkyne probe, flagging that specific cysteine as a cross-reactive off-target hit.

References

  • Erlanson, D. A., Wells, J. A., & Braisted, A. C. (2004). Tethering: Fragment-Based Drug Discovery. Annual Review of Biophysics and Biomolecular Structure. URL:[Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. URL:[Link]

  • National Center for Biotechnology Information. Thiophenol | C6H5SH | CID 7969. PubChem. URL:[Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. URL:[Link]

"head-to-head comparison of different synthetic methods for substituted thiophenols"

Author: BenchChem Technical Support Team. Date: March 2026

A Head-to-Head Comparison of Synthetic Methods for Substituted Thiophenols: A Senior Application Scientist's Guide

Substituted thiophenols (aryl thiols) are indispensable building blocks in modern chemistry. Their unique nucleophilic and redox properties make them vital precursors for pharmaceuticals, agrochemicals, and advanced materials. The strategic introduction of a thiol moiety onto an aromatic ring can, however, be challenging. The choice of synthetic route is critical and depends on factors such as starting material availability, functional group tolerance, scalability, and reaction conditions.

This guide provides a head-to-head comparison of the most prevalent and effective methods for synthesizing substituted thiophenols. We will move beyond simple procedural lists to dissect the underlying mechanisms, explain the rationale behind experimental choices, and provide field-proven insights to help you select and execute the optimal strategy for your target molecule.

Reduction of Arylsulfonyl Chlorides

This classical approach is one of the most direct and reliable methods for preparing thiophenols, especially when the corresponding arylsulfonic acid or arylsulfonyl chloride is commercially available or easily prepared. The core of this method is the reduction of the sulfur atom from its highest oxidation state (+6) down to the thiol level (-2).

Conceptual Overview & Mechanism

The synthesis begins with an aromatic compound that undergoes sulfonation followed by chlorination (e.g., with thionyl chloride or phosphorus pentachloride) to yield the arylsulfonyl chloride. This intermediate is then reduced. A variety of reducing agents can be employed, with the choice significantly impacting the reaction's scope and conditions. Common choices include zinc dust in acidic media or triphenylphosphine.[1][2] The zinc/acid reduction proceeds via a series of electron and proton transfers to the sulfonyl group.

A Ar-SO2Cl (Arylsulfonyl Chloride) B Ar-SH (Thiophenol) A->B Reduction Reagents Reducing Agent (e.g., Zn/H+, PPh3) Reagents->A

Caption: General scheme for the reduction of arylsulfonyl chlorides.

Performance Comparison & Field Insights

This method is a workhorse in synthetic chemistry for its reliability and often high yields.[3] The primary consideration is the choice of reducing agent, as this dictates functional group compatibility.

  • Zinc Dust and Acid (e.g., H₂SO₄, HCl): This is a powerful, cost-effective system. However, the strongly acidic and reducing conditions can be detrimental to other sensitive functional groups on the aromatic ring, such as nitro, ester, or some ketone groups, which may also be reduced.[3]

  • Triphenylphosphine (PPh₃): This reagent offers a much milder alternative, proceeding in neutral, non-aqueous conditions.[1] It is particularly useful for substrates with acid-sensitive functionalities. The reaction of an arylsulfonyl chloride with PPh₃ initially forms a phosphonium salt, which upon workup (often aqueous) liberates the thiophenol. The primary byproduct, triphenylphosphine oxide (Ph₃P=O), can sometimes complicate purification, though it is often readily removed by chromatography or crystallization.[4]

Experimental Protocol: PPh₃ Reduction of 2-Nitro-4-chlorobenzenesulfonyl Chloride

This protocol details the selective reduction of a sulfonyl chloride in the presence of a nitro group, a feat not easily accomplished with stronger reducing systems like zinc/acid.[4]

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-nitro-4-chlorobenzenesulfonyl chloride (1.0 eq) in toluene (approx. 0.2 M concentration).

  • Addition of Reductant: Add triphenylphosphine (2.0-3.0 eq) to the solution. The use of excess PPh₃ ensures the complete consumption of the sulfonyl chloride.

  • Reaction: Heat the reaction mixture to reflux. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (often within 5-15 minutes).

  • Workup and Purification: Cool the reaction mixture to room temperature. The product, 4-chloro-2-nitrothiophenol, can be purified directly. The mixture is filtered through a short plug of silica gel, eluting with a hexane/ethyl acetate gradient to separate the product from the triphenylphosphine oxide byproduct.

  • Isolation: The solvent is removed under reduced pressure to yield the purified thiophenol, which is often a stable crystalline solid.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification A Dissolve Ar-SO2Cl in Toluene B Add PPh3 A->B C Reflux Mixture B->C D Monitor by TLC C->D E Cool to RT D->E F Filter through Silica Gel Plug E->F G Remove Solvent in vacuo F->G

Caption: Experimental workflow for the PPh₃ reduction of a sulfonyl chloride.

The Newman-Kwart Rearrangement (NKR)

The Newman-Kwart Rearrangement (NKR) is an elegant and powerful method for synthesizing thiophenols from phenols, which are often more readily available and cheaper than the corresponding aryl halides or sulfonic acids.[5][6]

Conceptual Overview & Mechanism

The NKR is a two-step process:

  • Thiocarbamate Formation: A phenol is first deprotonated with a base and then reacted with a dialkylthiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) to form an O-aryl thiocarbamate.

  • Thermal Rearrangement & Hydrolysis: The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C), causing an intramolecular rearrangement where the aryl group migrates from the oxygen to the sulfur atom, yielding a thermodynamically more stable S-aryl thiocarbamate.[7] This intermediate is then hydrolyzed under basic or acidic conditions to furnish the final thiophenol.[6]

The driving force for the rearrangement is the conversion of a relatively weak C=S double bond into a very stable C=O double bond.[6]

phenol Ar-OH (Phenol) O_carbamate Ar-O-C(=S)NR2 (O-Aryl thiocarbamate) phenol->O_carbamate 1. Base 2. ClC(=S)NR2 S_carbamate Ar-S-C(=O)NR2 (S-Aryl thiocarbamate) O_carbamate->S_carbamate Heat (Δ) [Rearrangement] thiophenol Ar-SH (Thiophenol) S_carbamate->thiophenol Hydrolysis (H+ or OH-)

Caption: The Newman-Kwart Rearrangement pathway from phenol to thiophenol.

Performance Comparison & Field Insights

The classical NKR's main drawback is the requirement for very high temperatures, which can limit its applicability for substrates with thermally sensitive functional groups. However, significant advances have been made to overcome this limitation:

  • Thermal NKR: Still widely used for robust substrates. The reaction is typically performed neat or in a high-boiling solvent like diphenyl ether.[7]

  • Catalytic NKR: Recent breakthroughs have enabled the NKR to proceed under much milder conditions. Palladium catalysis can lower the required temperature to around 100 °C.[7] Even more impressively, organic photoredox catalysis allows the reaction to occur at ambient temperature, dramatically expanding the substrate scope.[8] Electrochemical methods have also been developed that facilitate the rearrangement at room temperature.[9]

Experimental Protocol: Thermal Newman-Kwart Rearrangement
  • Thiocarbamate Synthesis: To a solution of the substituted phenol (1.0 eq) and a base like sodium hydride (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add N,N-dimethylthiocarbamoyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with water and extract the O-aryl thiocarbamate product with an organic solvent. Purify by column chromatography or recrystallization.

  • Rearrangement: Place the purified O-aryl thiocarbamate in a flask suitable for high-temperature reactions. Heat the compound (neat or in a high-boiling solvent) to 220-280 °C. The progress of the intramolecular rearrangement can be monitored by TLC or ¹H NMR.

  • Hydrolysis: After cooling, add a solution of KOH in methanol/water to the crude S-aryl thiocarbamate. Heat the mixture to reflux for several hours to effect hydrolysis.

  • Workup and Isolation: Cool the hydrolysis mixture, dilute with water, and acidify with a strong acid (e.g., concentrated HCl) to protonate the thiophenolate. Extract the thiophenol product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Metal-Catalyzed C-S Cross-Coupling

With the rise of modern organometallic chemistry, cross-coupling reactions have become a go-to strategy for forming C-S bonds. These methods typically couple an aryl halide or triflate with a sulfur source, offering excellent functional group tolerance and broad substrate scope.[10]

Conceptual Overview & Mechanism

Copper and palladium are the most common metals used for this transformation.[10][11] The catalytic cycle generally involves oxidative addition of the aryl halide to the low-valent metal center, followed by reaction with a sulfur nucleophile and reductive elimination to yield the aryl-sulfur product and regenerate the active catalyst. A wide array of sulfur sources can be used.

Common Sulfur Sources:

  • Thiols (R-SH): For coupling with a different aryl halide (Ullmann-type condensation).

  • Elemental Sulfur (S₈): A cheap and readily available sulfur source. The initial product is often a disulfide or polysulfide, which requires a subsequent reduction step (e.g., with NaBH₄) to yield the thiophenol.[12][13]

  • Inorganic Sulfides (e.g., Na₂S, K₂S): Simple and effective sulfur nucleophiles.[12]

A Ar-X (Aryl Halide) C [Ar-S-S-Ar] or [Ar-S-Metal] A->C Cu or Pd Catalyst, Base, Ligand B Sulfur Source (e.g., S8, Na2S) B->C D Ar-SH (Thiophenol) C->D Reduction (if needed)

Caption: General workflow for metal-catalyzed thiophenol synthesis.

Performance Comparison & Field Insights
  • Copper Catalysis: Copper-catalyzed reactions are often more economical than palladium-based systems. CuI is a common and effective catalyst.[12][13] These reactions often work well with aryl iodides and can be performed without expensive or complex ligands, sometimes even in the absence of organic solvents.[12]

  • Palladium Catalysis: Palladium catalysts, often paired with specialized phosphine ligands, offer high reactivity and exceptional functional group tolerance.[10] They are particularly effective for coupling less reactive aryl bromides and chlorides.

The choice between copper and palladium often comes down to cost versus reactivity and the nature of the specific aryl halide substrate.

Experimental Protocol: CuI-Catalyzed Thiolation of an Aryl Iodide with Elemental Sulfur

This protocol is adapted from methodologies using copper nanoparticles and elemental sulfur.[12][13]

  • Reaction Setup: In a reaction tube, combine the aryl iodide (1.0 eq), elemental sulfur (S₈, 1.5-2.0 eq), copper(I) iodide (CuI, 10 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent and Reaction: Add a polar aprotic solvent like DMF or NMP. Seal the tube and heat the mixture to 90-120 °C with vigorous stirring for 12-24 hours. The reaction first forms a diaryl disulfide intermediate.

  • Reduction Step: After cooling the reaction to room temperature, add a reducing agent directly to the mixture. Sodium borohydride (NaBH₄, 3.0-4.0 eq) in ethanol is a common choice. Stir until the disulfide is fully converted to the thiophenolate.

  • Workup and Isolation: Carefully quench any excess NaBH₄ with water, then acidify the mixture with aqueous HCl to protonate the thiophenolate. Extract the desired thiophenol with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Thiophenols from Aryldiazonium Salts

This method utilizes anilines as starting materials, which are converted to aryldiazonium salts and subsequently reacted with a sulfur source. It is a valuable alternative when the corresponding aniline is more accessible than the phenol or aryl halide.

Conceptual Overview & Mechanism

An aniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This highly reactive intermediate is then added to a solution containing a sulfur nucleophile. The diazonium group is an excellent leaving group (N₂ gas), facilitating the nucleophilic substitution.

Historical vs. Modern Sulfur Sources:

  • Potassium Ethyl Xanthate: The classical approach involves reaction with potassium ethyl xanthate followed by hydrolysis. However, this method can suffer from side reactions and presents a risk of explosion if not handled correctly.[3]

  • Elemental Sulfur: A more recent and significantly improved method uses a basic aqueous solution of elemental sulfur.[14] This approach is safer, more efficient, and generally provides higher yields of the desired thiophenol.[14]

Experimental Protocol: Diazotization and Reaction with Elemental Sulfur

This protocol is based on an improved, higher-yielding process.[14]

  • Sulfur Nucleophile Preparation: In a separate flask, heat a mixture of sodium hydroxide (in aqueous solution) and powdered elemental sulfur (S₈) at ~60 °C for one hour to form a solution of sodium polysulfides.

  • Diazotization: In a separate beaker cooled in an ice bath (0-5 °C), dissolve the substituted aniline (1.0 eq) in aqueous HCl. Add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes after the addition is complete.

  • C-S Bond Formation: Add the cold diazonium salt solution slowly to the pre-prepared sodium polysulfide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

  • Workup and Reduction: After the addition is complete, a disulfide intermediate is formed. To obtain the thiol, a reducing agent like sodium sulfite or sodium hydrogen sulfite is added to the reaction mixture to reduce the disulfide bond and consume any excess sulfur.

  • Isolation: Acidify the solution with concentrated HCl. The thiophenol will typically separate as an oil or solid. Extract with an organic solvent, dry the organic layer, and concentrate. The crude product can be further purified by distillation or column chromatography.

Comparative Summary of Methods

FeatureReduction of Sulfonyl ChloridesNewman-Kwart RearrangementMetal-Catalyzed Cross-CouplingFrom Aryldiazonium Salts
Starting Material Arylsulfonic Acid / Aryl HalidePhenolAryl Halide / TriflateAniline
Key Reagents Zn/H⁺, PPh₃Dialkylthiocarbamoyl chloride, BaseCu or Pd catalyst, Ligand, Base, Sulfur SourceNaNO₂/H⁺, Sulfur Source (e.g., S₈)
Typical Conditions Variable: Harsh (Zn/H⁺) to Mild (PPh₃)Harsh (Thermal: >200°C) to Mild (Photoredox: RT)Mild to Moderate (60-120 °C)Low Temperature (0-5 °C)
Yield Range Good to Excellent (70-95%)Good to Excellent (60-90%)Good to Excellent (65-95%)Good to Excellent (80-95%)
Advantages Direct, reliable, often high-yielding.Access from cheap/abundant phenols, elegant.Excellent functional group tolerance, broad scope.Access from anilines, high yields with modern methods.
Disadvantages Functional group incompatibility with harsh reducers.High temperatures for thermal method; multi-step.Catalyst/ligand cost, potential metal contamination.Diazonium salts can be unstable, safety concerns.

How to Choose the Right Method: An Expert's Perspective

The optimal synthetic route is dictated by the specifics of your project. Here is a decision-making framework:

  • If your starting material is a phenol: The Newman-Kwart Rearrangement is unequivocally the best choice. If your molecule is thermally sensitive, invest the time in exploring a modern photoredox or electrochemically-catalyzed protocol.[8][9]

  • If you have the corresponding aniline: The diazonium salt method using elemental sulfur is a highly efficient and scalable route.[14] It avoids the use of expensive metal catalysts and often gives very clean products.

  • If an aryl halide (I, Br) is readily available: Metal-catalyzed cross-coupling offers the most versatility and functional group tolerance. For cost-sensitive, large-scale syntheses, a CuI/elemental sulfur system is an excellent starting point.[12][13] For complex molecules with many sensitive groups, a palladium-catalyzed approach may be more reliable, despite the higher cost.

  • If the arylsulfonyl chloride is commercially available or the only accessible precursor: The reduction method is the most direct path. For molecules bearing reducible groups (nitro, esters), a mild reductant like triphenylphosphine is essential to ensure selectivity.[1][4]

By carefully considering the available precursors, the chemical nature of your target molecule, and the capabilities of your lab, you can confidently select and execute the most effective strategy for the synthesis of substituted thiophenols.

References

  • Chem-Station Int. Ed. (2016). synthesis of thiophenol from phenol. Available at: [Link]

  • Organic Chemistry Portal. Newman-Kwart Rearrangement. Available at: [Link]

  • Wikipedia. Newman–Kwart rearrangement. Available at: [Link]

  • Beilstein Journals. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Available at: [Link]

  • PubMed. (2015). Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Available at: [Link]

  • ACS Publications. (2020). Electrochemically Catalyzed Newman–Kwart Rearrangement: Mechanism, Structure–Reactivity Relationship, and Parallels to Photoredox Catalysis. Available at: [Link]

  • Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. Available at: [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. Available at: [Link]

  • Synfacts. (2011). Synthesis of Phenols, Anilines, and Thiophenols with CuI Nanoparticles. Available at: [Link]

  • ACS Publications. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. Available at: [Link]

  • Scribd. (2013). Thiophenol Synthesis. Available at: [Link]

  • Google Patents. WO2002030883A1 - Process for the preparation of thiophenols.
  • PMC. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Available at: [Link]

  • ChemRxiv. A Genetically Encoded Thiophenol Recruits Noble Metals for Designer Enzymes. Available at: [Link]

  • PharmaInfo. Synthesis and Modification of New Derivatives from Thiophenol. Available at: [Link]

  • ResearchGate. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Available at: [Link]

  • Google Patents. CN102531978B - Preparation method of thiophenol.
  • MDPI. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Available at: [Link]

  • Organic Chemistry Portal. Reduction of Sulfonyl Chlorides. Available at: [Link]

  • Taylor & Francis Online. Reduction of Sulfonyl Chlorides to Thiols. Available at: [Link]

  • Beilstein Journals. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-[(Cyclopropanemethoxy)methyl]thiophenol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-[(Cyclopropanemethoxy)methyl]thiophenol. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that these protocols are understood and implemented effectively in your laboratory.

Hazard Assessment: A Structural Analysis

The primary driver of this molecule's hazard profile is the thiophenol (benzenethiol) group. Thiophenols are known for their high toxicity, potent stench, and reactivity.[1]

Key Hazards Associated with Thiophenols:

  • High Acute Toxicity: Thiophenol is fatal if swallowed, in contact with skin, or if inhaled.[2][3][4]

  • Organ Damage: It may cause damage to organs (nervous system, kidney) through single or repeated exposure.[2][3]

  • Flammability: Thiophenol is a flammable liquid and vapor.[2][3][4]

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[2][3]

  • Reactivity: Thiophenols are sensitive to air and can be easily oxidized.[1][4] They are incompatible with strong oxidizing agents, acids, and bases.[5][6]

The ether and cyclopropane groups are relatively stable but contribute to the molecule's overall properties as a flammable organic compound. The presence of the sulfur atom necessitates special consideration during disposal, as its combustion can produce toxic sulfur oxides.[6][7]

Hazard Summary Table

This table summarizes the hazard classifications for Thiophenol (CAS 108-98-5), which should be used as a conservative proxy for 4-[(Cyclopropanemethoxy)methyl]thiophenol.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed[2][3][4]
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin[2][3][4]
Acute Toxicity, InhalationCategory 1H330: Fatal if inhaled[2][3][4]
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[2][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2][3]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[2][3]
STOT, Single ExposureCategory 2 & 3H371: May cause damage to organs; H335: May cause respiratory irritation[2][3]
STOT, Repeated ExposureCategory 1H372: Causes damage to organs through prolonged or repeated exposure[2][3]
Hazardous to the Aquatic EnvironmentAcute 1, Chronic 1H410: Very toxic to aquatic life with long lasting effects[2][3]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the high acute toxicity, all handling and disposal operations must be conducted within a certified chemical fume hood.[5][6] The following PPE is mandatory:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always consult the glove manufacturer's compatibility chart.[8] Dispose of contaminated gloves immediately after use.[2]

  • Eye/Face Protection: Use chemical safety goggles and a face shield.[2]

  • Skin and Body Protection: A flame-retardant lab coat and a chemical-resistant apron are required.[2] Ensure complete skin coverage.

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][8]

Spill Management Protocol

Accidental spills must be treated as a serious incident.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area. Remove all sources of ignition.[2][5][6]

  • Ventilate: Ensure the area is well-ventilated, preferably under negative pressure (fume hood).[5]

  • Contain: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite.[5][6] Do not use combustible materials.

  • Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container using non-sparking tools.[3][5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Waste Characterization and Disposal Workflow

Under the Resource Conservation and Recovery Act (RCRA), waste containing 4-[(Cyclopropanemethoxy)methyl]thiophenol must be classified as hazardous waste.[9] The generator of the waste is legally responsible for its proper management from "cradle-to-grave".[9]

The following diagram outlines the decision-making process for the proper segregation and disposal of this chemical waste.

G Disposal Workflow for 4-[(Cyclopropanemethoxy)methyl]thiophenol start Waste Generation (e.g., reaction quench, contaminated labware) char Characterize Waste Is it pure compound, in solution, or mixed? start->char decision_solvent Is the solvent halogenated? char->decision_solvent segregate_non_halo Segregate into: 'Non-Halogenated, Sulfur-Containing Organic Liquid Waste' decision_solvent->segregate_non_halo No segregate_halo Segregate into: 'Halogenated, Sulfur-Containing Organic Liquid Waste' decision_solvent->segregate_halo Yes container Select Compatible Container (e.g., HDPE, Glass) segregate_non_halo->container segregate_halo->container label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date container->label storage Store in Satellite Accumulation Area (SAA) - In secondary containment - Away from incompatibles (oxidizers, acids) - Cap closed label->storage pickup Arrange Pickup by Licensed Hazardous Waste Disposal Vendor storage->pickup end Complete Manifest & Retain Records (Minimum 3 years) pickup->end

Caption: Waste disposal decision workflow.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA regulations and promotes a safe laboratory environment.[10][11]

  • Waste Segregation is Critical: Do not mix this waste with other streams unless they are chemically compatible. Specifically, keep it separate from strong oxidizers, acids, and bases.[5][6] As an organosulfur compound, it should be collected in a dedicated "sulfur-containing" waste stream if available, or a non-halogenated organic waste stream.[12]

  • Select the Proper Container: Use a designated hazardous waste container that is compatible with the chemical and any solvents. Glass or high-density polyethylene (HDPE) are generally suitable. The container must have a secure, tight-fitting lid.[13]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label must also include the full chemical name(s) of the contents (i.e., "4-[(Cyclopropanemethoxy)methyl]thiophenol in [Solvent Name]") and the approximate percentages. Affix the appropriate GHS hazard pictograms (e.g., skull and crossbones, flame, environmental hazard).

  • Accumulation in the Lab: Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] The container must be kept in secondary containment to prevent spills from spreading.[13] The container must remain closed at all times except when waste is being added.[11]

  • Arrange for Disposal: Do not dispose of this chemical down the drain or in regular trash.[3][13] All waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[10][14] Follow your institution's procedures for requesting a waste pickup.

  • Documentation: Ensure a hazardous waste manifest is correctly filled out when the waste is transferred to the disposal company. Retain a copy of this manifest for at least three years as required by the EPA.[10][14]

Emergency Procedures

  • Inhalation: Remove the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][6]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention immediately.[3][6]

By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.

References

  • Multichem. THIOPHENOL Safety Data Sheet. [Link]

  • University of Georgia. Thiophenol Standard Operating Procedure. [Link]

  • Alfa Aesar. Thiophenol - SAFETY DATA SHEET. [Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022-07-12). [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. (2025-08-20). [Link]

  • Chem Klean. Defining Hazardous Waste: Listed vs. Characteristic Wastes & Regulations. (2021-03-04). [Link]

  • Texas Woman's University. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • Heritage Environmental Services. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. [Link]

  • Alfa Aesar. (4-Isopropyl)thiophenol - SAFETY DATA SHEET. [Link]

  • Wikipedia. Thiophenol. [Link]

  • GlobeCore. Removal of organosulfur compounds from oil fractions. [Link]

  • Alfa Aesar. Thiophenol - SAFETY DATA SHEET. [Link]

  • Cheméo. Chemical Properties of 4-(Methylthio)thiophenol (CAS 1122-97-0). [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • ResearchGate. The elimination and extraction of organosulfur compounds from real water and soil samples. [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. Chemical Compatibility Chart. [Link]

  • ResearchGate. Calculated nucleophilicity of phenols/thiophenols and experimental support. [Link]

  • Environmental Safety Center. Laboratory Liquid Waste Disposal Flow Chart. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

  • Relic Chemical. High-quality Thiophenol Suppliers. [Link]

  • National Institutes of Health. 4-Methoxybenzenethiol. [Link]

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Personal protective equipment for handling 4-[(Cyclopropanemethoxy)methyl]thiophenol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 4-[(Cyclopropanemethoxy)methyl]thiophenol

Handling substituted thiophenols such as 4-[(Cyclopropanemethoxy)methyl]thiophenol (MW: 194.3) requires uncompromising safety protocols[1]. This compound merges a highly reactive, malodorous thiophenol core with a lipophilic cyclopropanemethoxy group. This structural combination not only makes it a versatile synthetic intermediate but also significantly amplifies its dermal penetration and systemic toxicity.

As a Senior Application Scientist, I have designed this guide to provide researchers with a self-validating, mechanistic approach to handling this chemical safely. Every protocol described below is engineered to ensure that if one containment layer fails, the next prevents exposure.

The Causality of Hazard: Why Standard PPE Fails

To respect the chemical, one must understand its mechanism of action. Thiophenols are universally fatal if inhaled, swallowed, or absorbed through the skin[2].

  • Dermal Penetration: The cyclopropanemethoxy moiety increases the molecule's partition coefficient (LogP). This lipophilicity allows it to dissolve rapidly through the lipid bilayer of human skin, carrying the toxic thiophenol core directly into the bloodstream.

  • Systemic Toxicity: Once absorbed, the thiolate anion acts similarly to hydrogen sulfide, binding to the Fe³⁺/Cu centers of cytochrome c oxidase[3]. This inhibits the electron transport chain, leading to rapid cellular hypoxia and ATP depletion.

  • Olfactory Fatigue: The stench of thiols is detectable at parts-per-billion (ppb) levels, but olfactory fatigue occurs rapidly, neutralizing your body's primary warning system.

ToxicityMechanism A 4-[(Cyclopropanemethoxy) methyl]thiophenol B Dermal/Inhalation Absorption A->B High Lipophilicity C Thiolate Anion Formation (RS-) B->C Physiological pH D Cytochrome c Oxidase Inhibition C->D Binding to Fe3+/Cu E Cellular Hypoxia & ATP Depletion D->E Blocked Electron Transport

Fig 1: Systemic toxicity pathway of thiophenols via cytochrome c oxidase inhibition.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for aromatic thiols. Aromatic rings rapidly degrade standard latex and thin nitrile, leading to chemical breakthrough in minutes.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Inner: 5-mil Nitrile Outer: Silver Shield® (PE/EVAL) or Viton®Aromatic thiols rapidly permeate standard nitrile. PE/EVAL laminates block non-polar aromatic diffusion[4].
Respiratory Chemical Fume Hood (Face velocity >100 fpm)Prevents inhalation of highly toxic, malodorous vapors[2].
Eye/Face Indirect-vent chemical splash goggles + Polycarbonate Face ShieldProtects mucous membranes from corrosive vapors and splash hazards[2].
Body Protection Tychem® 10000 apron/suit over flame-resistant (FR) lab coatPrevents dermal absorption; FR material mitigates flammability risks[5].

Operational Workflow: Step-by-Step Handling Protocol

OperationalWorkflow P1 1. PPE Donning (Double Glove, Tychem Apron) P2 2. Fume Hood Prep (100 fpm, Inert Atmosphere) P1->P2 P3 3. Chemical Handling (Non-sparking tools) P2->P3 P4 4. Decontamination (Dilute Bleach Oxidation) P3->P4 P5 5. Waste Disposal (EPA P-listed Waste) P4->P5

Fig 2: Step-by-step operational workflow for the safe handling and disposal of thiophenols.

Phase 1: Preparation & Setup

  • Verify Airflow: Ensure the chemical fume hood has a certified inward face velocity of 100–120 feet per minute (fpm).

  • Establish the Zone: Line the hood working surface with highly absorbent, plastic-backed pads to catch micro-spills.

  • Purge Atmosphere: Set up a Schlenk line or inert gas manifold (Argon/Nitrogen). Thiophenols auto-oxidize in the presence of atmospheric oxygen to form disulfides, which can degrade reagent purity and generate exothermic reactions[2].

Phase 2: Execution

  • Don PPE: Apply the double-glove system (Nitrile inner, Silver Shield outer). Tape the outer glove cuffs to your chemical-resistant sleeves to prevent vapor intrusion.

  • Transfer: Use only non-sparking spatulas or chemically resistant glass/PTFE syringes[2]. Avoid metal needles if possible, as transition metals can catalyze unwanted thiol coupling.

  • Seal: Immediately cap the primary container and purge the headspace with Argon before returning it to secondary containment.

Spill Response & Chemical Decontamination Plan

Critical Safety Insight: Never use dry, powdered strong oxidizers (like calcium hypochlorite) directly on a neat mercaptan/thiophenol spill. The rapid, uncontrolled oxidation of the thiol group can cause autoignition and explosive fires[6].

For Surface Spills (Outside Hood):

  • Evacuate: Immediately evacuate the lab. Do not attempt cleanup without a self-contained breathing apparatus (SCBA) and a fully encapsulated HazMat suit[6].

  • Contain: Cover the spill with an inert absorbent such as dry sand or vermiculite. Do not use combustible absorbents like sawdust[2].

  • Collect: Use non-sparking tools to scoop the absorbent into a high-density polyethylene (HDPE) hazardous waste bucket[2].

For Glassware Decontamination (Inside Hood):

  • Dilute Oxidation: Prepare a 5-10% aqueous sodium hypochlorite (liquid bleach) solution.

  • Quench: Submerge contaminated glassware and syringes in the bleach bath for 24 hours. The hypochlorite gently oxidizes the malodorous, volatile thiol (-SH) into a water-soluble, non-odorous sulfonate (-SO₃⁻).

  • Dispose: Route the oxidized bath water to specific aqueous hazardous waste streams. Discard all heavily contaminated outer gloves and bench pads as EPA P-listed hazardous waste (Waste Code P014 equivalent for thiophenols)[6].

References

  • Forsberg, K., et al. "Quick Selection Guide to Chemical Protective Clothing." Wiley. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.